Product packaging for 4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol(Cat. No.:CAS No. 1313738-83-8)

4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol

Cat. No.: B1141536
CAS No.: 1313738-83-8
M. Wt: 267.27932
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol is an organic compound with the molecular formula C16H13NO3 and a molecular weight of 267.28 g/mol . It is assigned the MDL number MFCD19443960 . This chemical features a quinoline core, a structure of significant interest in medicinal chemistry and chemical biology research, substituted with a methoxy group and linked to a benzene-1,2-diol (catechol) moiety. The specific physicochemical properties and spectral data for this compound can be provided upon request. Intended solely for research and development purposes, this product is not for diagnostic, therapeutic, or medicinal use. Researchers can request a Certificate of Analysis (COA) and consult with our scientific support team for more information on specific applications and handling .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H13NO3 B1141536 4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol CAS No. 1313738-83-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-methoxyquinolin-2-yl)benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c1-20-16-9-13(10-6-7-14(18)15(19)8-10)17-12-5-3-2-4-11(12)16/h2-9,18-19H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSERYDSLYCHJAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC2=CC=CC=C21)C3=CC(=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00735087
Record name (4Z)-2-Hydroxy-4-(4-methoxyquinolin-2(1H)-ylidene)cyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00735087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313738-83-8
Record name (4Z)-2-Hydroxy-4-(4-methoxyquinolin-2(1H)-ylidene)cyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00735087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis Pathway of 4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed technical guide for the synthesis of the target compound 4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol. The proposed synthetic route is centered around the robust and versatile Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[1][2] This guide is intended for researchers and professionals in the fields of medicinal chemistry and drug development, offering detailed experimental protocols and relevant data to facilitate the synthesis of this and structurally related quinoline derivatives.

The quinoline scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities.[3][4] The functionalization at the 2-position of the quinoline ring with a catechol (1,2-diol) moiety allows for the exploration of a diverse chemical space for potential therapeutic applications.

Overall Synthetic Strategy

The synthesis is designed as a two-step process. The first step involves the preparation of a key precursor, 2-chloro-4-methoxyquinoline. The second step is the palladium-catalyzed Suzuki-Miyaura cross-coupling of this chloroquinoline derivative with 3,4-dihydroxybenzeneboronic acid to yield the final product.

Step 1: Synthesis of 2-chloro-4-methoxyquinoline

The initial step focuses on the synthesis of the haloquinoline precursor. This is achieved through the chlorination of 4-methoxy-1H-quinolin-2-one, which is the more stable tautomer of 4-hydroxy-2-quinolone.

Reaction Scheme: (4-Methoxy-1H-quinolin-2-one) + POCl₃ → (2-chloro-4-methoxyquinoline)

Experimental Protocol: Chlorination of 4-Methoxy-1H-quinolin-2-one

This protocol is based on established methods for the conversion of 2-quinolones to 2-chloroquinolines.

Materials:

  • 4-Methoxy-1H-quinolin-2-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-methoxy-1H-quinolin-2-one (1.0 equivalent) in phosphorus oxychloride (5-10 equivalents).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield 2-chloro-4-methoxyquinoline.

Step 2: Suzuki-Miyaura Cross-Coupling

The final step involves the palladium-catalyzed cross-coupling of 2-chloro-4-methoxyquinoline with 3,4-dihydroxybenzeneboronic acid. The reactivity of haloquinolines in Suzuki couplings generally follows the order I > Br > Cl.[5] While chloroquinolines are less reactive, the reaction can be effectively facilitated using appropriate catalyst systems, often employing bulky, electron-rich phosphine ligands.[5]

Reaction Scheme: (2-chloro-4-methoxyquinoline) + (3,4-dihydroxybenzeneboronic acid) --[Pd Catalyst, Base]--> (this compound)

Experimental Protocol: Suzuki-Miyaura Coupling

This is a general protocol adaptable for the specific substrates. Optimization of the catalyst, ligand, base, and solvent may be required.[5][6]

Materials:

  • 2-chloro-4-methoxyquinoline (1.0 equivalent)

  • 3,4-dihydroxybenzeneboronic acid (1.2-1.5 equivalents)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[5][7]

  • Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)[5][7]

  • Solvent System (e.g., Dioxane/Water 4:1, or DMF/Water)[3][5][7]

  • Ethyl acetate

  • Water and Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried Schlenk flask, add 2-chloro-4-methoxyquinoline (1.0 equiv.), 3,4-dihydroxybenzeneboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2-3 equiv.).[5][7]

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.[7]

  • Add the degassed solvent system (e.g., Dioxane/Water 4:1).[5][7]

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.[5]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[5]

  • Cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and then brine.[5]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

  • Purify the crude product by flash column chromatography on silica gel to obtain this compound.[5]

Note on Optimization: For less reactive chloro-heterocycles, alternative catalysts like Pd(dppf)Cl₂ or systems with bulky, electron-rich phosphine ligands may improve yields.[5] The hydroxyl groups on the boronic acid can potentially interfere with the reaction; if low yields are observed, protection of the diol (e.g., as an acetonide) prior to coupling, followed by a deprotection step, may be necessary.

Data Presentation: Representative Suzuki Coupling Reactions

The table below summarizes typical conditions and yields for Suzuki-Miyaura coupling reactions of various chloro-heterocycles with arylboronic acids, providing a reference for expected outcomes.

Heteroaryl ChlorideArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
2-ChloropyridinePhenylboronic acidPd₂(dba)₃ / Ligand (2%)KFDioxane801270-85
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5%)K₂CO₃Dioxane1002471
2-Chloro-3-(2-pyridinyl)quinoxalinePhenylboronic acidPd(PPh₃)₄ (5%)K₂CO₃THF90-1208-1275-90
4-Chloroanisole2-PyridylboronatePd₂(dba)₃ / Ligand (1.5%)KFDioxane1001678

Data compiled from analogous reactions reported in the literature.[1][8][9]

Visualizations

Synthesis Workflow

The following diagram illustrates the two-step synthesis pathway for this compound.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Suzuki-Miyaura Coupling A 4-Methoxy-1H-quinolin-2-one B 2-chloro-4-methoxyquinoline A->B POCl3, DMF (cat.) Reflux D This compound B->D Pd(PPh3)4, Base Dioxane/H2O, 80-100 °C C 3,4-dihydroxybenzeneboronic acid C->D

Caption: Proposed two-step synthesis of the target compound.

Suzuki-Miyaura Catalytic Cycle

The diagram below outlines the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[1][2]

Suzuki_Cycle pd0 Pd(0)Ln pd2_complex R1-Pd(II)Ln-X pd0->pd2_complex R1-X oxidative_add Oxidative Addition pd2_r1r2 R1-Pd(II)Ln-R2 pd2_complex->pd2_r1r2 R2B(OH)2 Base transmetal Transmetalation pd2_r1r2->pd0 product R1-R2 pd2_r1r2->product reductive_elim Reductive Elimination boronic_acid R2-B(OH)2 halide R1-X base Base

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

References

An In-depth Technical Guide on the Physicochemical Properties of 4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the organic compound 4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol. Due to the limited availability of direct experimental data for this specific molecule, this document combines foundational chemical identifiers with generalized experimental protocols for determining key physicochemical parameters. Furthermore, computational predictions and logical workflows for property determination and biological activity screening are presented to guide researchers in their evaluation of this compound. This guide is intended to serve as a foundational resource for scientists and professionals engaged in drug discovery and development, offering a structured approach to characterizing novel chemical entities.

Chemical Identity and Basic Properties

This compound is a heterocyclic compound featuring a quinoline ring system linked to a benzene-1,2-diol (catechol) moiety. The presence of both a methoxy group and hydroxyl groups suggests potential for hydrogen bonding and specific solubility characteristics.

PropertyValueSource
IUPAC Name This compound-
CAS Number 1313738-83-8[1]
Molecular Formula C₁₆H₁₃NO₃[1]
Molecular Weight 267.28 g/mol [1]
Canonical SMILES COC1=CC=C2C(=C1)C(=NC=C2C3=CC=C(C=C3O)O)-
InChI Key GSERYDSLYCHJAD-UHFFFAOYSA-N[1]
Topological Polar Surface Area (TPSA) 74.84 Ų-
Predicted logP 3.1-

Experimental Protocols for Physicochemical Property Determination

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a pure substance.

Methodology: Capillary Method

  • Sample Preparation: A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer or a digital temperature sensor.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating medium, and the thermometer.

  • Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid has melted (T₂) are recorded. The melting point is reported as the range T₁ - T₂.[2][3][4]

Melting_Point_Determination cluster_0 Sample Preparation cluster_1 Measurement cluster_2 Result a Finely powder the dry compound b Pack into capillary tube (2-3 mm) a->b c Place in melting point apparatus b->c d Heat slowly (1-2 °C/min) c->d e Record T₁ (first liquid) and T₂ (all liquid) d->e f Melting Point Range (T₁ - T₂) e->f

Workflow for Melting Point Determination.
Solubility Determination

Understanding the solubility of a compound in various solvents is crucial for its formulation, purification, and biological testing.

Methodology: Qualitative Solubility Testing

  • Initial Solvent Screening: A small, measured amount of the solute (e.g., 10 mg) is added to a test tube containing a small volume of the solvent (e.g., 1 mL).

  • Agitation: The mixture is agitated vigorously for a set period (e.g., 1-2 minutes) at a controlled temperature (e.g., room temperature).

  • Observation: The mixture is visually inspected to determine if the solid has completely dissolved. If it has, the compound is considered soluble. If not, it is classified as insoluble or partially soluble.

  • Systematic Solvent Selection: This process is repeated with a range of solvents of varying polarity, such as water, ethanol, acetone, ethyl acetate, and hexane, to establish a solubility profile.[5][6][7][8] For ionizable compounds, solubility in aqueous acidic and basic solutions (e.g., 5% HCl, 5% NaOH) is also determined.[9]

Solubility_Determination start Start with known mass of solute and volume of solvent agitate Agitate vigorously for a set time start->agitate observe Visually observe for complete dissolution agitate->observe soluble Soluble observe->soluble Yes insoluble Insoluble/Partially Soluble observe->insoluble No repeat Repeat with different solvents soluble->repeat insoluble->repeat

Workflow for Qualitative Solubility Determination.

Logical Workflow for Physicochemical Characterization

A systematic approach is essential for the comprehensive characterization of a novel compound. The following diagram illustrates a logical workflow.

Physicochemical_Characterization_Workflow cluster_synthesis Compound Synthesis & Purification cluster_identification Structural & Purity Analysis cluster_properties Physicochemical Property Determination synthesis Synthesis of this compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms purity_check Purity Assessment (e.g., HPLC, Elemental Analysis) nmr->purity_check ms->purity_check mp Melting Point purity_check->mp solubility Solubility Profile purity_check->solubility pka pKa Determination purity_check->pka logp LogP/LogD Measurement purity_check->logp

Logical Workflow for Physicochemical Characterization.

Biological Activity Screening Workflow

As no specific signaling pathways for this compound have been reported, a general workflow for initial biological screening is proposed. This workflow is designed to identify potential therapeutic areas and mechanisms of action.

Biological_Activity_Screening cluster_invitro In Vitro Screening cluster_mechanistic Mechanism of Action Studies cluster_invivo In Vivo Evaluation compound This compound cell_viability Cell Viability/Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) compound->cell_viability target_binding Target-Based Assays (e.g., Kinase, Receptor Binding) compound->target_binding phenotypic Phenotypic Screening (e.g., High-Content Imaging) compound->phenotypic pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) cell_viability->pathway_analysis target_binding->pathway_analysis gene_expression Gene Expression Profiling (e.g., RNA-Seq) phenotypic->gene_expression animal_model Disease Model Efficacy Studies pathway_analysis->animal_model gene_expression->animal_model pk_pd Pharmacokinetics/Pharmacodynamics (PK/PD) animal_model->pk_pd

General Workflow for Biological Activity Screening.

Conclusion

This technical guide consolidates the available identifying information for this compound and provides a framework for its further physicochemical and biological characterization. The presented experimental protocols and logical workflows offer a systematic approach for researchers to generate the necessary data to evaluate its potential in drug discovery and development. The absence of extensive experimental data highlights an opportunity for further research to fully elucidate the properties of this compound.

References

An In-depth Technical Guide to 4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol (CAS: 1313738-83-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol, a synthetic analog of the naturally occurring flavonoid fisetin, is a promising small molecule with potential therapeutic applications in neurodegenerative disorders. This technical guide provides a comprehensive overview of its chemical properties, expected biological activities, and putative mechanisms of action based on available patent literature and research on structurally related compounds.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is crucial for its handling, formulation, and interpretation in experimental settings.

PropertyValueSource
CAS Number 1313738-83-8[1][2]
Molecular Formula C₁₆H₁₃NO₃[1][2]
Molecular Weight 267.28 g/mol [1][2]
Appearance Not specified (likely solid)
Solubility Not specified (expected to be soluble in organic solvents like DMSO and methanol)
InChI Key GSERYDSLYCHJAD-UHFFFAOYSA-N[1]

Expected Biological Activity and Mechanism of Action

Based on patent literature, this compound is described as a neuroprotective agent.[3] Its proposed mechanism of action, analogous to fisetin and other neuroprotective polyphenols, involves multiple pathways to counteract neuronal damage. The primary expected biological activities include:

  • Neuroprotection: The compound is anticipated to protect neurons from various insults, potentially slowing the progression of neurodegenerative diseases.[3]

  • Antioxidant Activity: It likely possesses direct free radical scavenging properties and, more importantly, can enhance the intracellular levels of glutathione (GSH), a key antioxidant.[3]

  • Anti-inflammatory Effects: The compound is expected to exhibit anti-inflammatory activity, which is a critical factor in many neurodegenerative conditions.[3]

  • Anti-excitotoxic Effects: It may counteract glutamate-induced excitotoxicity, a major contributor to neuronal cell death in ischemic events.[3]

The proposed signaling pathway for the neuroprotective effects of this compound is illustrated below.

G Proposed Neuroprotective Signaling Pathway compound 4-(4-Methoxyquinolin-2-yl) benzene-1,2-diol nrf2 Nrf2 Activation compound->nrf2 inflammation Inhibition of Pro-inflammatory Pathways compound->inflammation excitotoxicity Inhibition of Glutamate-induced Excitotoxicity compound->excitotoxicity gsh Increased Intracellular Glutathione (GSH) nrf2->gsh ros Reduced Reactive Oxygen Species (ROS) gsh->ros neuroprotection Neuroprotection and Enhanced Neuronal Survival ros->neuroprotection inflammation->neuroprotection excitotoxicity->neuroprotection

Caption: Proposed mechanism of neuroprotection.

Experimental Protocols

While specific experimental data for this compound is not publicly available, the following protocols are based on standard methodologies for evaluating the neuroprotective effects of related compounds.

General Synthesis of 2-Aryl-4-Methoxyquinolines

A plausible synthetic route can be adapted from known methods for producing 2-aryl-4-methoxyquinolines. One such general method is the acid-catalyzed condensation of a β-ketoester with an aniline, followed by methylation.

Materials:

  • Substituted aniline

  • Ethyl benzoylacetate derivative

  • Polyphosphoric acid (PPA) or Dowex-50

  • Methyl iodide

  • Potassium carbonate

  • Acetone

  • Appropriate solvents for extraction and purification (e.g., ethyl acetate, hexane)

Procedure:

  • A mixture of the substituted aniline and the ethyl benzoylacetate derivative is heated in the presence of a catalyst like PPA or Dowex-50 to facilitate cyclization and form the corresponding 4-hydroxyquinoline.

  • The reaction mixture is cooled, and the product is precipitated by the addition of water or ice.

  • The crude 4-hydroxyquinoline is filtered, dried, and then dissolved in a suitable solvent like acetone.

  • Potassium carbonate and methyl iodide are added to the solution, and the mixture is refluxed until the reaction is complete (monitored by TLC).

  • The reaction mixture is filtered to remove inorganic salts, and the solvent is evaporated under reduced pressure.

  • The crude 4-methoxyquinoline derivative is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane-ethyl acetate gradient).

In Vitro Neuroprotection Assay (Glutamate-Induced Excitotoxicity)

This assay evaluates the ability of the compound to protect neuronal cells from glutamate-induced cell death.

Cell Line: HT22 mouse hippocampal neuronal cells

Materials:

  • HT22 cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Glutamate

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • 96-well plates

Procedure:

  • Seed HT22 cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • The following day, replace the medium with fresh medium containing various concentrations of this compound. Pre-incubate the cells for 1-2 hours.

  • After pre-incubation, add glutamate to a final concentration of 5 mM to induce excitotoxicity.

  • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After incubation, add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.

The workflow for a typical in vitro neuroprotection screening is depicted below.

G In Vitro Neuroprotection Assay Workflow start Start cell_culture Seed HT22 Neuronal Cells in 96-well plates start->cell_culture compound_addition Add Test Compound (this compound) cell_culture->compound_addition glutamate_treatment Induce Excitotoxicity with Glutamate compound_addition->glutamate_treatment incubation Incubate for 24 hours glutamate_treatment->incubation mtt_assay Perform MTT Assay for Cell Viability incubation->mtt_assay data_analysis Analyze Data and Determine EC50 mtt_assay->data_analysis end End data_analysis->end

Caption: Workflow for in vitro neuroprotection screening.

Summary and Future Directions

This compound represents a promising scaffold for the development of novel neuroprotective therapeutics. Its potential multi-target mechanism, including antioxidant and anti-inflammatory actions, makes it an attractive candidate for addressing the complex pathology of neurodegenerative diseases.[3] Future research should focus on the specific synthesis and in-depth biological characterization of this compound to validate its therapeutic potential. This would include quantitative in vitro assays, pharmacokinetic studies, and in vivo efficacy studies in relevant animal models of neurodegeneration.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity of Quinoline Derivatives

Introduction to Quinoline and its Derivatives

Quinoline, a heterocyclic aromatic organic compound with the chemical formula C₉H₇N, consists of a benzene ring fused to a pyridine ring.[1] This scaffold is of significant interest in medicinal chemistry due to its presence in numerous natural alkaloids and synthetic compounds with a wide range of biological activities.[1][2][3] The versatility of the quinoline nucleus allows for diverse structural modifications, which has led to the development of a multitude of derivatives with enhanced and specific pharmacological properties.[1][4] Consequently, quinoline and its derivatives are recognized as privileged structures in drug discovery.[5]

The therapeutic significance of quinoline was first highlighted by the discovery of quinine, an antimalarial agent isolated from the bark of the Cinchona tree.[1][2][3] This discovery paved the way for the development of other synthetic antimalarial drugs such as chloroquine, mefloquine, and primaquine.[1][6][7][8] Beyond their antimalarial effects, quinoline derivatives have been successfully developed into drugs for a wide array of conditions.[1][9][10] For instance, fluoroquinolones like ciprofloxacin and levofloxacin are widely used as antibacterial agents.[1][11] Furthermore, several quinoline-based molecules have been approved as anticancer drugs, such as cabozantinib, a tyrosine kinase inhibitor.[12][13] The broad spectrum of activities also includes antiviral, anti-inflammatory, anticonvulsant, and cardiovascular effects.[1][9][10]

Anticancer Activity

Quinoline derivatives have emerged as a significant class of compounds in oncology research, exhibiting potent activity against various cancer types through diverse mechanisms of action.[14][15] These mechanisms include the inhibition of protein kinases, disruption of tubulin polymerization, induction of apoptosis, and cell cycle arrest.[14][16][17]

Mechanisms of Action:

  • Kinase Inhibition: Many quinoline derivatives function as kinase inhibitors, targeting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[17][18] Receptors such as c-Met, epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor (VEGFR) are pivotal targets.[12][19] By inhibiting these kinases, quinoline compounds can disrupt signaling cascades like the Ras/Raf/MEK and PI3K/Akt/mTOR pathways, which are crucial for tumor growth and progression.[4][12][16]

  • Tubulin Polymerization Inhibition: Certain quinoline-chalcone hybrids have been shown to inhibit tubulin polymerization by binding to the colchicine site, leading to mitotic arrest and apoptosis in cancer cells.[16][17]

  • Induction of Apoptosis and Cell Cycle Arrest: Quinoline compounds can trigger programmed cell death (apoptosis) and cause cell cycle arrest in various cancer cell lines, thereby preventing tumor proliferation.[14][15]

Quantitative Data: Anticancer Activity of Quinoline Derivatives
Compound Class/DerivativeCancer Cell LineActivity (IC₅₀)Mechanism of Action
7-chloro-4-quinolinylhydrazone derivativesSF-295 (CNS), HCT-8 (Colon), HL-60 (Leukemia)0.314 - 4.65 µg/cm³Cytotoxic
N-alkylated, 2-oxoquinoline derivativesHEp-2 (Larynx)49.01 - 77.67% inhibitionCytotoxic
Quinoline-chalcone hybrid (Compound 23)Various cancer cell lines0.009 - 0.016 µMTubulin polymerization inhibitor
Quinoline-3-carboxamide furan-derivativeMCF-7 (Breast)3.35 µMEGFR inhibition (IC₅₀ = 2.61 µM)
N-(3-methoxyphenyl)-7-(3-phenylpropoxy)quinolin-4-amineHCT-116, RKO, A2780, Hela2.56 - 3.67 µMAntiproliferative
2,4-disubstituted quinoline derivativesHT-29 (Colon)8.12 - 11.34 µMCytotoxic

Table 1: Summary of anticancer activity of selected quinoline derivatives.[14][16][20][21]

Signaling Pathway Visualization

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras VEGFR VEGFR PI3K PI3K VEGFR->PI3K cMet c-Met cMet->Ras cMet->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Quinoline Quinoline Derivative Quinoline->EGFR Quinoline->VEGFR Quinoline->cMet

Caption: Inhibition of key carcinogenic signaling pathways by quinoline derivatives.

Antimicrobial Activity

Quinoline derivatives have demonstrated a broad spectrum of antimicrobial activity, including antibacterial and antifungal effects.[1][5][22] The development of fluoroquinolones marked a significant advancement in antibacterial therapy.[11] Research continues to explore novel quinoline scaffolds to combat the growing threat of antimicrobial resistance.[22][23]

Mechanisms of Action:

  • DNA Gyrase and Topoisomerase Inhibition: The primary antibacterial mechanism for quinolones involves the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[24] These enzymes are essential for bacterial DNA replication, repair, and recombination. By inhibiting them, quinolones lead to the cessation of bacterial cell division and ultimately cell death.

  • Other Mechanisms: Some derivatives may also act by disrupting the fungal cell wall or inhibiting other essential enzymes like peptide deformylase.[25]

Quantitative Data: Antimicrobial Activity of Quinoline Derivatives
Compound/DerivativeBacterial/Fungal StrainActivity (MIC in µg/mL)
Compound 2S. aureus3.12
Compound 6S. aureus3.12
Compound 6B. cereus3.12
Compound 4gS. aureus7.81
Compound 4mS. aureus7.81
Unnamed Quinoline DerivativeC. difficile1.0

Table 2: Summary of Minimum Inhibitory Concentration (MIC) for selected quinoline derivatives against various microbial strains.[23][24][25]

Antiviral Activity

The quinoline scaffold is present in several molecules exhibiting significant antiviral activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Zika virus, Dengue virus, and Influenza A virus (IAV).[26][27][28]

Mechanisms of Action:

  • Inhibition of Viral Replication: Chloroquine and hydroxychloroquine, well-known antimalarial quinolines, have shown antiviral activity by interfering with viral replication processes, such as endosomal acidification, which is necessary for the entry of some viruses into host cells.[26][28]

  • Enzyme Inhibition: Some quinoline derivatives act as specific viral enzyme inhibitors. For example, saquinavir, which contains a quinoline moiety, is a protease inhibitor used in HIV therapy.[26] Other derivatives have been found to inhibit viral polymerases or other enzymes crucial for the viral life cycle.[27][28]

Quantitative Data: Antiviral Activity of Quinoline Derivatives
Compound/DerivativeVirusActivity (IC₅₀ in µM)
Compound 1gRespiratory Syncytial Virus (RSV)3.70
Compound 1ahRespiratory Syncytial Virus (RSV)3.10
Compound 1aeInfluenza A Virus (IAV)1.87
Compound 1afInfluenza A Virus (IAV)2.51
MefloquineZika Virus (ZIKV)Reduces ZIKV RNA production

Table 3: Summary of antiviral activity of selected quinoline derivatives.[26][27]

Anti-inflammatory Activity

Quinoline-based compounds have been developed as anti-inflammatory agents targeting several key pharmacological targets involved in the inflammatory cascade.[29][30] Their activity depends on the nature and position of substituents on the quinoline ring.[29]

Mechanisms of Action:

  • Enzyme Inhibition: Quinoline derivatives have been shown to inhibit enzymes such as Cyclooxygenase (COX), Phosphodiesterase 4 (PDE4), and TNF-α converting enzyme (TACE).[29][30] For instance, derivatives with a carboxylic acid moiety tend to show COX inhibition.[29]

  • Receptor Antagonism: Derivatives containing a carboxamide group have displayed antagonism at the Transient Receptor Potential Vanilloid 1 (TRPV1), a key receptor in pain and inflammation pathways.[29]

Quantitative Data: Anti-inflammatory Activity of Quinoline Derivatives
Compound/DerivativeTargetActivity
Quinoline-4-carboxylic acidLipopolysaccharide (LPS) induced inflammation in RAW264.7 cellsAppreciable anti-inflammatory affinity
Quinoline-3-carboxylic acidLipopolysaccharide (LPS) induced inflammation in RAW264.7 cellsAppreciable anti-inflammatory affinity
Compound 6bCarrageenan-induced rat paw edemaSignificant anti-inflammatory activity
Compound 6aCarrageenan-induced rat paw edemaSignificant anti-inflammatory activity

Table 4: Summary of the anti-inflammatory activity of selected quinoline derivatives.[31][32]

Antimalarial Activity

The historical success of quinoline-based drugs like quinine and chloroquine has established this scaffold as a cornerstone in antimalarial drug discovery.[1][6][8] Research is ongoing to develop new quinoline derivatives to overcome the challenge of drug resistance in Plasmodium parasites.[6][33]

Mechanisms of Action:

  • Inhibition of Heme Detoxification: During its lifecycle in human red blood cells, the malaria parasite digests hemoglobin, releasing toxic free heme.[6][33] The parasite detoxifies this heme by polymerizing it into an insoluble crystal called hemozoin.[8][34] Quinoline antimalarials are weak bases that accumulate in the acidic food vacuole of the parasite.[6][33] There, they bind to free heme, forming a complex that prevents its polymerization into hemozoin.[33] The buildup of this toxic complex leads to parasite death.[34]

Quantitative Data: Antimalarial Activity of Quinoline Derivatives
Compound/DerivativePlasmodium StrainActivity (IC₅₀)
Compound 5P. falciparum0.014 - 5.87 µg/mL (range for series)
Compound 40bP. falciparum 3D70.62 µg/mL
Compound 40aP. falciparum Pf3D7 (chloroquine-sensitive)0.25 µM
Quinoline-pyrimidine hybridP. falciparum0.073 µg/mL
Quinoline-sulfonamide hybridP. falciparum 3D70.05 µM
Quinoline-sulfonamide hybridP. falciparum K1 (chloroquine-resistant)0.41 µM

Table 5: Summary of antimalarial activity of selected quinoline derivatives.[33][35]

Key Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[36][37][38] The assay is based on the conversion of the yellow MTT tetrazolium salt into a purple formazan product by mitochondrial succinate dehydrogenase enzymes in metabolically active cells.[36][38]

Methodology
  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.[21] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[21]

  • Compound Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of the quinoline derivative.[36] Include vehicle controls (cells treated with the same concentration of solvent, e.g., DMSO, as the test compounds) and untreated controls (cells in medium only).[36]

  • Incubation: Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).[36][37]

  • MTT Addition: Following incubation, add 10-20 µL of MTT stock solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 2-4 hours at 37°C.[21][36][38] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[36]

  • Formazan Solubilization: Carefully remove the medium containing MTT from the wells. Add 100 µL of a solubilization solution (e.g., anhydrous DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[21][36]

  • Absorbance Measurement: Place the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution.[21][36] Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570-590 nm.[38] A reference wavelength of 630 nm can be used to correct for background absorbance.[36][38]

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, can then be determined.[21][36]

MTT Assay Workflow

mtt_workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h (Cell Adhesion) seed_cells->incubate1 add_compound Add Quinoline Derivatives (various concentrations) incubate1->add_compound incubate2 Incubate for exposure time (24-72h) add_compound->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate 2-4h (Formazan formation) add_mtt->incubate3 solubilize Remove medium, add solubilization solution (DMSO) incubate3->solubilize measure Measure Absorbance (570 nm) solubilize->measure analyze Calculate % Viability and IC₅₀ measure->analyze end End analyze->end

Caption: A standard workflow diagram for the MTT cytotoxicity assay.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a standard method used to determine the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism.[23][25]

Methodology
  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria) from a fresh culture.

  • Compound Dilution: Prepare a series of two-fold dilutions of the quinoline derivative in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Determination of MIC: After incubation, visually inspect the wells for turbidity (microbial growth). The MIC is the lowest concentration of the compound at which there is no visible growth.[23]

MIC Assay Workflow

mic_workflow start Start prepare_dilutions Prepare serial dilutions of Quinoline Derivative in broth start->prepare_dilutions prepare_inoculum Prepare standardized microbial inoculum start->prepare_inoculum inoculate_plate Inoculate dilutions with microbial suspension prepare_dilutions->inoculate_plate prepare_inoculum->inoculate_plate incubate Incubate plate (e.g., 37°C for 24h) inoculate_plate->incubate read_results Visually inspect for turbidity (microbial growth) incubate->read_results determine_mic Determine MIC: Lowest concentration with no growth read_results->determine_mic end End determine_mic->end

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

The quinoline scaffold remains a highly productive source for the discovery and development of new therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial properties. The synthetic accessibility and versatility of the quinoline ring system allow for fine-tuning of its pharmacological profile, enabling the design of compounds with improved potency, selectivity, and reduced toxicity. Future research will likely focus on the development of novel quinoline-based hybrids and conjugates to address challenges such as drug resistance and to explore new therapeutic applications for this privileged heterocyclic system.

References

Spectroscopic and Structural Elucidation of 4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of the novel compound 4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol (CAS No. 1313738-83-8). Due to the absence of published experimental data for this specific molecule, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of its constituent functional groups: a substituted quinoline and a catechol moiety. Furthermore, detailed, generalized experimental protocols for acquiring such data are provided, along with a logical workflow for the structural elucidation of new chemical entities.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and data from structurally related compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityNotes
Quinoline-H7.0 - 8.5m, d, ddThe aromatic protons of the quinoline ring system are expected to appear in this region, with their specific shifts and coupling patterns influenced by the methoxy and benzene-1,2-diol substituents.
Benzene-H6.5 - 7.5m, d, ddThe protons on the benzene-1,2-diol ring will resonate in this range. The presence of two hydroxyl groups will affect their chemical environment.
Methoxy (-OCH₃)~3.9sA singlet corresponding to the three protons of the methoxy group.
Hydroxyl (-OH)4.0 - 7.0br sBroad singlets for the two hydroxyl protons; their chemical shift can be highly variable depending on solvent, concentration, and temperature.

m = multiplet, d = doublet, dd = doublet of doublets, s = singlet, br s = broad singlet

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon AtomsPredicted Chemical Shift (δ, ppm)Notes
Quinoline-C (Aromatic)110 - 160The carbon atoms of the quinoline ring will have distinct signals in the aromatic region.
Benzene-C (Aromatic)115 - 150The carbon atoms of the benzene ring, including those bearing the hydroxyl groups, will appear in this range.
Methoxy (-OCH₃)~55A signal corresponding to the carbon of the methoxy group.

Table 3: Predicted Infrared (IR) Spectroscopy Data

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H Stretch (Phenolic)3200 - 3600Broad, Strong
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic, -OCH₃)2850 - 3000Medium
C=C Stretch (Aromatic)1450 - 1600Medium to Strong
C-O Stretch (Aryl Ether)1200 - 1275Strong
C-O Stretch (Phenolic)1150 - 1250Strong

Table 4: Predicted Mass Spectrometry (MS) Data

IonPredicted m/zNotes
[M]+• (Molecular Ion)267.09Based on the molecular formula C₁₆H₁₃NO₃. High-resolution mass spectrometry would provide a more precise mass.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of organic compounds like this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.[1] Add a small amount of an internal standard, such as tetramethylsilane (TMS), if necessary.[2] Ensure the sample is fully dissolved.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately -2 to 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0 to 220 ppm) is necessary. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and a longer acquisition time will be required.[3]

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation (Thin Solid Film): Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride or acetone.[4] Apply a drop of the solution to a salt plate (e.g., KBr, NaCl) and allow the solvent to evaporate, leaving a thin film of the compound.[4]

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record a background spectrum of the clean, empty sample compartment.[5] Then, place the salt plate with the sample film in the spectrometer and acquire the sample spectrum.[4] The typical spectral range is 4000 to 400 cm⁻¹.[6]

3. Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[7] The solution should be free of particulates.[7]

  • Instrumentation: A mass spectrometer, often coupled with a chromatographic system like liquid chromatography (LC-MS).

  • Ionization: Utilize an appropriate ionization technique. Electrospray ionization (ESI) is a common method for polar organic molecules.[8]

  • Data Acquisition: The instrument separates the resulting ions based on their mass-to-charge (m/z) ratio.[9] Data is collected to show the relative abundance of each ion. High-resolution mass spectrometry can be employed to determine the exact mass and elemental composition of the molecular ion.[9]

Workflow for Structural Elucidation

The following diagram illustrates a typical workflow for the characterization of a newly synthesized organic compound using spectroscopic methods.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation synthesis Chemical Synthesis purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification ms Mass Spectrometry (MS) purification->ms ir Infrared (IR) Spectroscopy purification->ir nmr NMR Spectroscopy (1D & 2D) purification->nmr formula Determine Molecular Formula (from MS) ms->formula functional_groups Identify Functional Groups (from IR) ir->functional_groups proton_carbon Determine Proton & Carbon Framework (from NMR) nmr->proton_carbon structure Propose Structure formula->structure functional_groups->structure connectivity Establish Connectivity (from 2D NMR) proton_carbon->connectivity connectivity->structure

References

In Silico Prediction of Protein Targets for 4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico methodologies for predicting the biological targets of the novel compound, 4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol. Given the absence of experimental data for this specific molecule, this document outlines a systematic, multi-faceted computational approach to generate testable hypotheses regarding its mechanism of action, thereby accelerating its potential development as a therapeutic agent.

Introduction to the Target Compound

This compound is a small molecule featuring two key pharmacophoric moieties: a methoxyquinoline scaffold and a catechol (benzene-1,2-diol) group. The quinoline core is a prevalent feature in a wide array of bioactive compounds, known for activities such as anticancer, antimicrobial, and anti-inflammatory effects.[1][2] Derivatives of quinoline have been shown to target critical signaling proteins, including receptor tyrosine kinases like c-Met, VEGF, and EGF receptors, and intracellular pathways such as PI3K/Akt/mTOR.[3][4] The catechol moiety is also a well-established pharmacophore present in numerous endogenous and synthetic molecules, recognized for its role in protein binding and a range of biological activities, including antioxidant and neuroprotective effects.

The combination of these two scaffolds suggests that this compound may interact with a variety of protein targets, potentially exhibiting a polypharmacological profile. This guide details an in silico workflow to elucidate these potential interactions.

In Silico Target Prediction Workflow

A robust in silico target prediction strategy for a novel compound involves the integration of ligand-based, structure-based, and machine learning approaches. This multi-pronged methodology enhances the confidence in predicted targets by leveraging different aspects of chemical and biological data.

G cluster_0 Ligand-Based Prediction cluster_1 Structure-Based Prediction cluster_2 Machine Learning Prediction Query Molecule Query Molecule Similarity Search Similarity Search Query Molecule->Similarity Search Pharmacophore Modeling Pharmacophore Modeling Query Molecule->Pharmacophore Modeling Feature Extraction Feature Extraction Query Molecule->Feature Extraction Ligand-Based Targets Ligand-Based Targets Similarity Search->Ligand-Based Targets Pharmacophore Modeling->Ligand-Based Targets Target Prioritization Target Prioritization Ligand-Based Targets->Target Prioritization Target Identification Target Identification Molecular Docking Molecular Docking Target Identification->Molecular Docking Binding Affinity Calculation Binding Affinity Calculation Molecular Docking->Binding Affinity Calculation Structure-Based Targets Structure-Based Targets Binding Affinity Calculation->Structure-Based Targets Structure-Based Targets->Target Prioritization ML Models Pre-trained ML Models ML-Predicted Targets ML-Predicted Targets ML Models->ML-Predicted Targets Feature Extraction->ML Models ML-Predicted Targets->Target Prioritization Experimental Validation Experimental Validation Target Prioritization->Experimental Validation

Figure 1: In Silico Target Prediction Workflow.
Ligand-Based Approaches

Ligand-based methods operate on the principle that structurally similar molecules are likely to have similar biological activities.[1]

2.1.1. 2D and 3D Similarity Searching

This initial step involves searching chemical databases (e.g., ChEMBL, PubChem) for compounds that are structurally similar to this compound. The targets of these identified analogs provide the first set of potential targets for our query molecule.

Table 1: Hypothetical Results of a Similarity Search

Analog Compound IDSimilarity Score (Tanimoto)Known Target(s)Activity (IC50/Ki)
CHEMBLXXXXX10.85Aurora Kinase A50 nM
CHEMBLXXXXX20.82VEGFR2120 nM
CHEMBLXXXXX30.79c-Met85 nM
ZINCXXXXXXX10.75PI3Kα250 nM

2.1.2. Pharmacophore Modeling

A pharmacophore model represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) necessary for biological activity. A model can be generated from a set of active analogs and used to screen for other molecules, including our query compound, that fit this model.

Structure-Based Approaches

When high-resolution 3D structures of potential protein targets are available, structure-based methods can be employed to predict binding.

2.2.1. Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[5][6] The query molecule is docked into the binding sites of the potential targets identified from ligand-based methods. The docking scores and binding poses provide an estimate of the binding affinity and the key interactions.

Table 2: Hypothetical Molecular Docking Results

Protein TargetPDB IDDocking Score (kcal/mol)Key Interacting Residues
Aurora Kinase A1OL5-9.8Lys162, Glu211
VEGFR24ASD-9.2Cys919, Asp1046
c-Met3RHK-8.9Tyr1230, Met1211
PI3Kα4JPS-8.5Val851, Lys802
Machine Learning-Based Approaches

Modern drug discovery increasingly utilizes machine learning (ML) models trained on vast datasets of drug-target interactions.[7][8][9][10] These models can predict potential targets for a new molecule based on its structural features.

Predicted Targets and Associated Signaling Pathways

Based on the methodologies described, a primary set of predicted targets for this compound would likely include several protein kinases due to the quinoline scaffold's prevalence in kinase inhibitors. Potential high-priority targets include Aurora Kinase A , VEGFR2 , and c-Met , all of which are implicated in cell cycle regulation and angiogenesis, and are key targets in oncology.

G c-Met c-Met PI3K PI3K c-Met->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Angiogenesis Angiogenesis Aurora Kinase A Aurora Kinase A CellCycle Cell Cycle Progression Aurora Kinase A->CellCycle Compound 4-(4-Methoxyquinolin-2-yl) benzene-1,2-diol Compound->c-Met Inhibits Compound->Aurora Kinase A Inhibits VEGFR2 VEGFR2 VEGFR2->PI3K VEGFR2->Angiogenesis

Figure 2: Predicted Signaling Pathway Interactions.

Detailed Methodologies

Protocol for Molecular Docking
  • Preparation of the Ligand : The 3D structure of this compound is generated and energy-minimized using a suitable chemistry software package (e.g., Avogadro, ChemDraw).

  • Preparation of the Protein Target : The crystal structure of the target protein (e.g., Aurora Kinase A, PDB: 1OL5) is obtained from the Protein Data Bank. Water molecules and co-crystallized ligands are removed, and polar hydrogens are added.

  • Grid Generation : A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.

  • Docking Simulation : A docking program (e.g., AutoDock Vina) is used to perform the docking calculations, generating multiple binding poses for the ligand.

  • Analysis of Results : The results are analyzed based on the predicted binding energies (docking scores) and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

Protocol for Experimental Validation (Enzyme Inhibition Assay)
  • Reagents and Materials : Recombinant human Aurora Kinase A, ATP, substrate peptide (e.g., Kemptide), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Assay Procedure :

    • A reaction mixture containing the kinase, substrate, and ATP in a suitable buffer is prepared.

    • The test compound, this compound, is added at various concentrations.

    • The reaction is initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 60 minutes).

    • The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a luminescence-based detection reagent.

  • Data Analysis : The luminescence signal is plotted against the compound concentration, and the IC50 value (the concentration at which 50% of the enzyme activity is inhibited) is calculated.

Conclusion and Future Directions

The in silico workflow presented in this guide provides a systematic and cost-effective strategy for identifying the most probable biological targets of this compound. The predictions strongly suggest that this compound may function as a multi-kinase inhibitor, with potential applications in oncology.

It is imperative that these computational predictions are followed by rigorous experimental validation.[3][4][11][12] The proposed enzyme inhibition assays are a critical first step. Subsequent cell-based assays to assess effects on proliferation, apoptosis, and cell cycle progression in relevant cancer cell lines will be necessary to confirm the mechanism of action and advance the development of this promising compound.

References

The Uncharted Potential of 4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol: A Technical Guide to Its Structural Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast number of biologically active compounds.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[2][3] This technical guide focuses on the largely unexplored molecule, 4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol , and its potential structural analogs and derivatives. The presence of a catechol (benzene-1,2-diol) group, a known pharmacophore that can undergo redox cycling and chelate metals, combined with the 4-methoxyquinoline core, suggests a high potential for novel biological activity. This document aims to provide a comprehensive resource for researchers by summarizing known data on related structures, proposing experimental methodologies, and visualizing potential mechanisms of action.

Structural Analogs and Derivatives: A Landscape of Bioactivity

Quantitative Analysis of Related Compounds

To facilitate comparative analysis, the following tables summarize the cytotoxic and antibacterial activities of various 2-arylquinoline derivatives from the literature. This data provides a valuable reference for predicting the potential efficacy of novel analogs based on the this compound scaffold.

Table 1: Cytotoxic Activity of 2-Arylquinoline Derivatives

Compound IDStructureCell LineIC50 (µM)Reference
1f 7-fluoro-4-(4'-nitrophenylamino)quinolineBGC8238.32[6]
2i 8-methoxy-4-(4'-isopropylphenylamino)quinolineBGC8234.65[6]
3c 2-morpholino-4-(4'-methoxyanilino)quinolineHepG211.42[7]
3d 2-morpholino-4-(4'-chloroanilino)quinolineHepG28.50[7]
12 6-bromo-2-(3,4-methylenedioxyphenyl)quinolinePC331.37[4]
13 6,8-dichloro-2-(3,4-methylenedioxyphenyl)quinolineHeLa8.3[4]

Table 2: Antibacterial Activity of 2-Phenylquinoline Derivatives

Compound SeriesBacterial StrainMIC Range (µg/mL)Reference
2-Phenylquinoline-4-carboxamidesS. aureus, E. coliModerate to good activity[8]
Quinolone-Triazole ConjugatesE. coli, H. influenzae, S. aureus, S. pneumoniae, S. pyogenesNo significant activity[8]

Experimental Protocols: A Roadmap for Synthesis and Evaluation

The synthesis of this compound and its derivatives can be approached through established synthetic routes for 2-arylquinolines, most notably the Doebner-von Miller reaction or the Friedländer annulation. The following protocols are proposed based on methodologies reported for structurally similar compounds.

Proposed Synthesis of this compound

This proposed synthesis involves a Doebner reaction between 3,4-dihydroxybenzaldehyde, 3-methoxyaniline, and pyruvic acid.

Protocol:

  • Step 1: Synthesis of the Schiff Base. To a solution of 3,4-dihydroxybenzaldehyde (1 mmol) in ethanol (20 mL), add 3-methoxyaniline (1 mmol). The mixture is stirred at room temperature for 2 hours.

  • Step 2: Cyclization. To the reaction mixture from Step 1, add pyruvic acid (1.2 mmol) and a catalytic amount of a Lewis acid (e.g., ZnCl₂). The mixture is then heated to reflux for 8-12 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).

  • Step 3: Work-up and Purification. After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is neutralized with a saturated solution of sodium bicarbonate and extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired this compound.

Evaluation of Biological Activity

In Vitro Cytotoxicity Assay (MTT Assay): [1]

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized compounds and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is then calculated.

Antibacterial Susceptibility Testing (Broth Microdilution): [8]

  • Compound Dilution: A serial two-fold dilution of the test compounds is prepared in Mueller-Hinton broth in a 96-well microtiter plate.

  • Bacterial Inoculation: A standardized inoculum of the test bacteria is added to each well.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualization of Potential Mechanisms and Workflows

To provide a clearer understanding of the potential biological impact and the experimental processes involved, the following diagrams have been generated using Graphviz.

Proposed Synthetic Workflow

G Proposed Synthesis of this compound cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 3,4-Dihydroxybenzaldehyde 3,4-Dihydroxybenzaldehyde Doebner Reaction Doebner Reaction 3,4-Dihydroxybenzaldehyde->Doebner Reaction 3-Methoxyaniline 3-Methoxyaniline 3-Methoxyaniline->Doebner Reaction Pyruvic Acid Pyruvic Acid Pyruvic Acid->Doebner Reaction This compound This compound Doebner Reaction->this compound

Caption: A flowchart illustrating the proposed synthetic pathway.

General Experimental Workflow for Biological Evaluation

G Workflow for Biological Evaluation Synthesis Synthesis Purification & Characterization Purification & Characterization Synthesis->Purification & Characterization In Vitro Cytotoxicity Assay In Vitro Cytotoxicity Assay Purification & Characterization->In Vitro Cytotoxicity Assay Antibacterial Susceptibility Testing Antibacterial Susceptibility Testing Purification & Characterization->Antibacterial Susceptibility Testing Data Analysis Data Analysis In Vitro Cytotoxicity Assay->Data Analysis Antibacterial Susceptibility Testing->Data Analysis Structure-Activity Relationship (SAR) Studies Structure-Activity Relationship (SAR) Studies Data Analysis->Structure-Activity Relationship (SAR) Studies

Caption: A diagram outlining the key steps in biological screening.

Potential Signaling Pathway Inhibition

Many quinoline derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival. The catechol moiety may also contribute to this activity through the generation of reactive oxygen species (ROS).

G Hypothesized Inhibition of a Pro-Survival Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K Akt Akt PI3K->Akt Cell Survival & Proliferation Cell Survival & Proliferation Akt->Cell Survival & Proliferation Apoptosis Apoptosis Akt->Apoptosis Quinoline Derivative Quinoline Derivative Quinoline Derivative->PI3K Inhibition

Caption: A potential mechanism involving PI3K/Akt pathway inhibition.

Conclusion and Future Directions

While this compound remains a molecule of untapped potential, the wealth of information on its structural relatives strongly suggests its promise as a lead compound for the development of novel therapeutics. The catechol and 4-methoxyquinoline moieties are both associated with significant biological activities, and their combination in a single molecule warrants thorough investigation. Future research should focus on the synthesis and comprehensive biological evaluation of this compound and a library of its derivatives. Elucidating the structure-activity relationships will be critical in optimizing potency and selectivity, potentially leading to the discovery of new drug candidates with improved therapeutic profiles. The experimental protocols and conceptual frameworks presented in this guide offer a solid starting point for researchers embarking on the exploration of this exciting chemical space.

References

The Renaissance of a Privileged Scaffold: A Technical Guide to the Therapeutic Applications of Novel Quinoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold, a bicyclic aromatic heterocycle, has long been recognized as a "privileged structure" in medicinal chemistry. Its presence in the natural world, most notably in the cinchona alkaloids such as quinine, heralded the dawn of chemotherapy. Today, this versatile framework is experiencing a renaissance, forming the core of a new generation of therapeutic agents with a broad spectrum of activities. This technical guide provides an in-depth exploration of the burgeoning therapeutic applications of novel quinoline compounds, with a focus on their anticancer, antimalarial, antiviral, antibacterial, and neuroprotective properties. We present a comprehensive overview of their mechanisms of action, supported by quantitative data, detailed experimental protocols, and visualizations of the intricate signaling pathways they modulate.

I. Anticancer Applications of Novel Quinoline Compounds

Quinoline derivatives have emerged as a significant class of anticancer agents, exhibiting a variety of mechanisms to combat tumorigenesis and proliferation. These include the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.

A. Targeting Receptor Tyrosine Kinases: EGFR and HER-2 Inhibition

The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are critical drivers in the progression of several cancers. Novel quinoline-based compounds have been developed as potent dual inhibitors of these kinases.

One such promising compound, designated 5a , has demonstrated significant antiproliferative action. It acts as a dual-target inhibitor of both EGFR and HER-2.[1] The apoptotic potential of compound 5a has been examined, and it has been shown to promote apoptosis by activating caspase-3 and -8, and Bax, while reducing the expression of the anti-apoptotic protein Bcl-2.[1]

The inhibitory activities of novel quinoline compounds against EGFR, HER-2, and various cancer cell lines are summarized below.

CompoundTarget/Cell LineActivity MetricValueReference CompoundReference Value
5a EGFRIC5071 nMErlotinib80 nM
HER-2IC5031 nMLapatinib26 nM
MCF-7 (Breast)GI5025-82 nM--
A-549 (Lung)GI5025-82 nM--
Compound VII EGFRIC500.12 ± 0.05 µMErlotinib0.032 ± 0.002 µM
Compound 5h HER-2IC502.18 ± 0.08 µMErlotinib0.16 ± 0.02 µM
Compound III EGFRIC501.30 ± 0.12 µMErlotinib0.08 ± 0.005 µM
Compound II EGFRIC50105 ± 10 nM--
Quinoline 45 EGFRIC505 nM--
Compound 50 EGFRIC500.12 ± 0.05 µM--
Compound 51 EGFRIC5031.80 nM--
Compound 52 EGFRIC5037.07 nM--
Compound 53 EGFRIC5042.52 nM--
4b MCF-7 (Breast)IC5033.19 µMLapatinib4.69 µM
6b MCF-7 (Breast)IC505.35 µMLapatinib4.69 µM

IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition.

The diagram below illustrates the mechanism of action of quinoline-based inhibitors on the EGFR/HER-2 signaling pathway.

EGFR_HER2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Ras Ras EGFR->Ras Activates HER2 HER2 PI3K PI3K HER2->PI3K Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Quinoline_Inhibitor Quinoline Inhibitor Quinoline_Inhibitor->EGFR Inhibits Quinoline_Inhibitor->HER2 Inhibits

EGFR/HER-2 signaling inhibition by quinoline compounds.

This protocol outlines a common method for assessing the inhibitory activity of compounds against EGFR and HER-2 kinases.

  • Reagents and Materials:

    • Recombinant human EGFR and HER-2 enzymes

    • ATP, appropriate kinase buffer

    • Substrate (e.g., a synthetic peptide)

    • Test quinoline compounds

    • 96-well plates

    • Kinase-Glo® Luminescent Kinase Assay kit (or similar)

    • Luminometer

  • Procedure: a. Prepare serial dilutions of the test quinoline compounds in the kinase buffer. b. To each well of a 96-well plate, add the kinase buffer, the recombinant enzyme (EGFR or HER-2), and the test compound solution. c. Initiate the kinase reaction by adding a mixture of ATP and the substrate to each well. d. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). e. Stop the reaction and measure the remaining ATP levels using the Kinase-Glo® reagent according to the manufacturer's instructions. f. Detect the luminescent signal using a luminometer. g. The inhibitory activity is calculated as the percentage of kinase activity in the presence of the compound compared to a vehicle control. IC50 values are determined by fitting the data to a dose-response curve.

B. Targeting the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling cascade is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers. Novel quinoline derivatives have been identified as potent inhibitors of this pathway. For instance, the compound PQQ (6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine) has been discovered as a potent mTOR inhibitor.[2]

The following table summarizes the inhibitory activity of selected quinoline compounds against components of the PI3K/Akt/mTOR pathway.

CompoundTargetActivity MetricValue
PQQ mTORIC5064 nM
HA-1e mTORIC5056 nM
HA-2l mTORIC5066 nM
HA-2c mTORIC5075 nM
Compound 12 PI3K/mTOR-Inhibits phosphorylation at 5 nM

IC50: Half-maximal inhibitory concentration.

The diagram below illustrates the key components of the PI3K/Akt/mTOR pathway and the inhibitory action of quinoline derivatives.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Quinoline_Inhibitor Quinoline Inhibitor Quinoline_Inhibitor->PI3K Inhibits Quinoline_Inhibitor->mTORC1 Inhibits

PI3K/Akt/mTOR pathway inhibition by quinoline compounds.

This protocol describes the use of Western blotting to assess the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway following treatment with quinoline inhibitors.

  • Reagents and Materials:

    • Cancer cell lines (e.g., MCF-7, PC-3)

    • Cell culture medium and supplements

    • Test quinoline compounds

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA protein assay kit

    • SDS-PAGE gels, running and transfer buffers

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-mTOR, anti-total-mTOR)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate (ECL)

    • Imaging system

  • Procedure: a. Culture cancer cells to a suitable confluency and treat with various concentrations of the quinoline inhibitor for a specified time. b. Harvest and lyse the cells in lysis buffer. c. Determine the protein concentration of the lysates using the BCA assay. d. Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane. e. Block the membrane to prevent non-specific antibody binding. f. Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target proteins (e.g., Akt, mTOR). g. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. h. Detect the protein bands using a chemiluminescent substrate and an imaging system. i. Quantify the band intensities to determine the ratio of phosphorylated to total protein, indicating the level of pathway inhibition.

II. Antimalarial Applications of Novel Quinoline Compounds

The historical success of quinine and chloroquine has cemented the role of the quinoline scaffold in antimalarial drug discovery. However, the rise of drug-resistant Plasmodium falciparum necessitates the development of new quinoline-based agents.

A. Mechanism of Action

The primary mechanism of action for many quinoline antimalarials involves the disruption of heme detoxification in the parasite's food vacuole. During hemoglobin digestion, the parasite releases toxic free heme, which it normally polymerizes into inert hemozoin crystals. Quinoline compounds are thought to interfere with this polymerization process, leading to the accumulation of toxic heme and subsequent parasite death.[3]

The following table presents the in vitro activity of various novel quinoline derivatives against Plasmodium falciparum.

CompoundP. falciparum StrainActivity MetricValueReference CompoundReference Value
4i -IC500.014 µg/mLChloroquine0.49 µg/mL
4b -IC500.46 µg/mLChloroquine0.49 µg/mL
12 -IC500.46 µg/mLChloroquine0.49 µg/mL
4-aminoquinoline-pyrimidine hybrid W2 (resistant)IC500.033 µMChloroquine0.370 µM
46 -IC500.036 µg/mLChloroquine0.020 µg/mL
60 -IC500.19 µg/mLChloroquine0.20 µg/mL
64 -IC500.12 µM/mL--
Ferrocenylformic acid moiety compound Resistant strainIC500.13 mMChloroquine0.34 mM

IC50: Half-maximal inhibitory concentration.

The following diagram outlines the workflow for assessing the in vitro antimalarial activity of novel quinoline compounds.

Antimalarial_Assay_Workflow start Start culture_parasites Culture P. falciparum in erythrocytes start->culture_parasites prepare_plates Prepare 96-well plates with serial dilutions of quinoline compounds culture_parasites->prepare_plates add_parasites Add parasitized erythrocytes to plates prepare_plates->add_parasites incubate Incubate plates for 48-72 hours add_parasites->incubate measure_growth Measure parasite growth (e.g., SYBR Green I assay) incubate->measure_growth analyze_data Analyze data and determine IC50 values measure_growth->analyze_data end End analyze_data->end

Workflow for in vitro antimalarial drug sensitivity testing.

This protocol is a widely used method for determining the in vitro susceptibility of P. falciparum to antimalarial drugs.

  • Reagents and Materials:

    • P. falciparum culture (synchronized to the ring stage)

    • Human erythrocytes

    • Complete culture medium (e.g., RPMI 1640 with supplements)

    • Test quinoline compounds

    • SYBR Green I nucleic acid stain

    • Lysis buffer

    • 96-well black microplates

    • Fluorescence plate reader

  • Procedure: a. Prepare serial dilutions of the test compounds in complete culture medium in the 96-well plates. b. Add a suspension of parasitized erythrocytes (at a known parasitemia and hematocrit) to each well. c. Incubate the plates in a controlled environment (5% CO2, 5% O2, 90% N2) at 37°C for 72 hours. d. After incubation, lyse the erythrocytes by adding lysis buffer containing SYBR Green I to each well. e. Incubate the plates in the dark at room temperature for at least 1 hour. f. Measure the fluorescence (excitation ~485 nm, emission ~530 nm) using a fluorescence plate reader. g. The fluorescence intensity is proportional to the amount of parasitic DNA, and thus to parasite growth. h. Calculate the IC50 values by plotting the percentage of growth inhibition against the drug concentration.

III. Antiviral Applications of Novel Quinoline Compounds

The emergence of new viral threats has spurred the search for novel antiviral agents. Quinoline derivatives have shown promise against a range of viruses, including coronaviruses.

A. Targeting SARS-CoV-2

Several quinoline-based compounds have been investigated for their activity against SARS-CoV-2. One mechanism of action involves the inhibition of the papain-like protease (PLpro), an enzyme essential for viral replication.

The following table summarizes the in vitro activity of quinoline compounds against SARS-CoV-2.

CompoundCell LineActivity MetricValueReference CompoundReference Value
Compound 1 Vero 76EC501.5 ± 1.0 µMChloroquine3.1 ± 2.7 µM
Compound 2 Caco-2EC505.9 ± 3.2 µMChloroquine12.7 ± 18.7 µM
Chloroquine Huh7EC500.12 - 12 µM--
Hydroxychloroquine Huh7EC500.12 - 12 µM--
10g VERO-E6IC500.060 mMChloroquine0.0227 mM
12c VERO-E6IC500.204 mMChloroquine0.0227 mM

EC50: Half-maximal effective concentration; IC50: Half-maximal inhibitory concentration.

This is a fluorescence-based assay to screen for inhibitors of SARS-CoV-2 PLpro.

  • Reagents and Materials:

    • Recombinant SARS-CoV-2 PLpro

    • Fluorogenic PLpro substrate

    • Assay buffer

    • Test quinoline compounds

    • 384-well plates

    • Fluorescence plate reader

  • Procedure: a. Prepare serial dilutions of the test compounds in the assay buffer. b. Add the recombinant PLpro enzyme and the test compound to the wells of a 384-well plate. c. Incubate briefly at room temperature. d. Initiate the enzymatic reaction by adding the fluorogenic substrate. e. Monitor the increase in fluorescence over time using a fluorescence plate reader. f. The rate of the reaction is proportional to the PLpro activity. g. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

IV. Antibacterial Applications of Novel Quinoline Compounds

The quinoline core is a well-established pharmacophore in antibacterial agents, with the fluoroquinolones being a prominent class. Research is ongoing to develop new quinoline derivatives to combat the growing threat of antibiotic resistance, particularly against strains like methicillin-resistant Staphylococcus aureus (MRSA).

The table below shows the minimum inhibitory concentrations (MICs) of novel quinoline derivatives against various bacterial strains.

CompoundBacterial StrainActivity MetricValue (µg/mL)Reference CompoundReference Value (µg/mL)
6c MRSAMIC0.75Daptomycin0.50
VREMIC0.75Daptomycin0.50
MRSEMIC2.50Daptomycin1.0
HT-61 MRSAMIC4-8--
5a MRSAMIC2Ciprofloxacin8-128
6d MRSAMIC0.5Norfloxacin8
16a MRSAMIC1-4Methicillin>64
16b MRSAMIC1-4Methicillin>64
2 MRSAMIC3.0--
4 MRSAMIC0.75--
13 MRSAMIC20 ± 3.3--
P. aeruginosaMIC10 ± 1.5--
PH176 MRSAMIC5016--
MRSAMIC9032--

MIC: Minimum Inhibitory Concentration; MIC50/90: MIC required to inhibit 50%/90% of isolates.

This is a standard method for determining the MIC of an antibacterial agent.

  • Reagents and Materials:

    • Bacterial strains (e.g., MRSA)

    • Cation-adjusted Mueller-Hinton broth (or other suitable broth)

    • Test quinoline compounds

    • 96-well microtiter plates

    • Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

  • Procedure: a. Prepare two-fold serial dilutions of the test compounds in the broth directly in the 96-well plates. b. Add the standardized bacterial inoculum to each well. c. Include a positive control (bacteria with no drug) and a negative control (broth only). d. Incubate the plates at 37°C for 18-24 hours. e. The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

V. Neuroprotective Applications of Novel Quinoline Compounds

Quinoline derivatives are being explored for their potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Their mechanisms of action are often multi-targeted, involving antioxidant, anti-inflammatory, and enzyme inhibitory activities.

A. Multi-Target-Directed Ligands for Neurodegeneration

Many quinoline derivatives are designed as multi-target-directed ligands (MTDLs), capable of simultaneously modulating several pathological pathways in neurodegenerative diseases. This includes inhibiting enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), as well as exhibiting antioxidant properties.[4]

The neuroprotective efficacy of certain quinoline derivatives has been demonstrated in preclinical models. For example, in a rat model of cerebral ischemia/reperfusion, the administration of a quinoline derivative has been shown to significantly reduce markers of oxidative stress and neuronal damage.[5]

The diagram below illustrates the multifaceted neuroprotective mechanisms of quinoline derivatives.

Neuroprotection_Pathway Oxidative_Stress Oxidative Stress (ROS, RNS) Neuronal_Damage Neuronal Damage & Apoptosis Oxidative_Stress->Neuronal_Damage Neuroinflammation Neuroinflammation Neuroinflammation->Neuronal_Damage Enzyme_Dysregulation Enzyme Dysregulation (AChE, MAO-B) Enzyme_Dysregulation->Neuronal_Damage Quinoline_Derivative Quinoline Derivative Antioxidant_Enzymes Increased Antioxidant Enzyme Expression Quinoline_Derivative->Antioxidant_Enzymes Induces Free_Radical_Scavenging Direct Free Radical Scavenging Quinoline_Derivative->Free_Radical_Scavenging Promotes Enzyme_Inhibition Inhibition of AChE & MAO-B Quinoline_Derivative->Enzyme_Inhibition Inhibits Neuroprotection Neuroprotection Quinoline_Derivative->Neuroprotection Antioxidant_Enzymes->Oxidative_Stress Free_Radical_Scavenging->Oxidative_Stress Enzyme_Inhibition->Enzyme_Dysregulation

Multi-target neuroprotective mechanisms of quinoline derivatives.

Conclusion

The quinoline scaffold continues to be a remarkably fruitful source of novel therapeutic agents. The compounds highlighted in this guide represent a fraction of the ongoing research and development in this vibrant field. From potent and selective kinase inhibitors for cancer therapy to novel agents to combat drug-resistant pathogens and multifaceted compounds for the treatment of neurodegenerative diseases, the versatility of the quinoline core is undeniable. The continued exploration of this privileged structure, guided by a deeper understanding of its structure-activity relationships and mechanisms of action, holds immense promise for addressing some of the most pressing challenges in modern medicine. This technical guide serves as a foundational resource to aid researchers in their efforts to unlock the full therapeutic potential of novel quinoline compounds.

References

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of 4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds recognized for their wide-ranging pharmacological activities, including potent anticancer properties. The specific compound, 4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol, belongs to this versatile family. While detailed in vitro studies for this particular molecule are not extensively documented in publicly available literature, this guide provides a comprehensive framework of established in vitro assay protocols commonly applied to quinoline derivatives. These protocols are designed to facilitate the preliminary assessment of the compound's cytotoxic and enzyme-inhibitory potential, crucial steps in the early stages of drug discovery.

The methodologies outlined herein are based on standard practices for evaluating the biological activity of novel chemical entities. Researchers can adapt these protocols to investigate the effects of this compound on various cancer cell lines and enzyme systems.

Data Presentation: Representative Cytotoxic Activity of Quinoline Derivatives

Due to the absence of specific quantitative data for this compound, the following table summarizes the cytotoxic activity (IC50 values) of other quinoline derivatives against various human cancer cell lines to provide a comparative context.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
Quinoline-based7-methyl-8-nitro-quinolineCaco-2 (Colorectal)1.871[1]
Quinoline-based8-nitro-7-quinolinecarbaldehydeCaco-2 (Colorectal)0.535[1]
Quinazoline Schiff baseDerivative 1MCF-7 (Breast)6.246[2]
Quinazoline Schiff baseDerivative 2MCF-7 (Breast)5.910[2]
Quinazolinone-1,2,3-triazole4-IsopropylMCF-7 (Breast)10.16[2]

Experimental Protocols

Cell Viability Assessment: MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

  • Remove the existing medium from the wells and add 100 µL of the medium containing various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate prepare_compound Prepare Compound Dilutions treat_cells Treat Cells with Compound prepare_compound->treat_cells incubate_48_72h Incubate for 48-72h treat_cells->incubate_48_72h add_mtt Add MTT Solution incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Solubilize Formazan incubate_4h->solubilize read_absorbance Read Absorbance at 570nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for the MTT cytotoxicity assay.

Enzyme Inhibition Assay (General Protocol)

Many quinoline derivatives are known to inhibit various enzymes, such as kinases and topoisomerases. This general protocol can be adapted for a specific enzyme of interest.

Materials:

  • Purified enzyme of interest

  • Substrate for the enzyme (e.g., a fluorescently labeled peptide)

  • Assay buffer specific to the enzyme

  • This compound

  • Positive control inhibitor

  • 96-well black plates (for fluorescence assays)

  • Fluorescence plate reader

Protocol:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create serial dilutions in the assay buffer.

  • Reaction Mixture Preparation: In each well of a 96-well plate, add the assay buffer, the purified enzyme, and the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control inhibitor.

  • Enzyme-Inhibitor Incubation: Incubate the plate at the optimal temperature for the enzyme for a predetermined time (e.g., 15-30 minutes) to allow the compound to bind to the enzyme.

  • Initiate Reaction: Add the enzyme's substrate to each well to start the reaction.

  • Kinetic or Endpoint Measurement: Measure the fluorescence (or absorbance) at regular intervals (kinetic assay) or after a specific incubation time (endpoint assay) using a plate reader.

  • Data Analysis: Calculate the rate of the enzymatic reaction for each compound concentration. Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value.

Enzyme_Inhibition_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prepare_reagents Prepare Compound, Enzyme, and Buffer add_to_plate Add Reagents to 96-well Plate prepare_reagents->add_to_plate pre_incubate Pre-incubate Enzyme and Compound add_to_plate->pre_incubate add_substrate Add Substrate to Initiate Reaction pre_incubate->add_substrate measure_signal Measure Fluorescence/Absorbance add_substrate->measure_signal calculate_inhibition Calculate % Inhibition measure_signal->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

Caption: General workflow for an enzyme inhibition assay.

Potential Signaling Pathways

Quinoline derivatives have been reported to interfere with several signaling pathways crucial for cancer cell proliferation and survival. While the specific pathways affected by this compound are yet to be determined, plausible targets based on its structural class include:

  • Tyrosine Kinase Signaling: Many quinoline-based compounds act as inhibitors of tyrosine kinases like EGFR, which are often overexpressed in cancer cells.[3]

  • DNA Damage Response: Some quinoline analogs can inhibit enzymes involved in DNA replication and repair, such as DNA topoisomerases and DNA methyltransferases.[3][4]

Further investigation using techniques like Western blotting or reporter gene assays would be necessary to elucidate the precise mechanism of action.

Putative_Signaling_Pathway cluster_pathways Potential Targets cluster_outcomes Cellular Outcomes compound This compound tk Tyrosine Kinases (e.g., EGFR) compound->tk Inhibition dna_enzymes DNA-modifying Enzymes (e.g., Topoisomerase) compound->dna_enzymes Inhibition proliferation Decreased Cell Proliferation tk->proliferation apoptosis Induction of Apoptosis dna_enzymes->apoptosis

Caption: Putative signaling pathways for quinoline derivatives.

References

Application Notes and Protocols for Cell-Based Assays of 4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for evaluating the in vitro biological activity of the novel compound 4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol . Quinolone and diol-containing compounds have demonstrated a range of biological effects, including cytotoxic and apoptotic activities. The following protocols describe standard cell-based assays to characterize the potential therapeutic effects of this compound. The assays detailed herein will enable the assessment of its general cytotoxicity, and its ability to induce programmed cell death (apoptosis), and to provide insights into the potential underlying molecular mechanisms.

Cytotoxicity Assessment

A primary step in the evaluation of a novel compound is to determine its effect on cell viability. This can be achieved through various assays that measure metabolic activity, cell membrane integrity, or total cellular biomass.

MTT Assay for Cell Viability

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[1] Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product that is insoluble.[1] The quantity of formazan, measured by spectrophotometry, is directly proportional to the number of living cells.[1]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Create serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compound. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percent viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits cell viability by 50%).

Data Presentation: Hypothetical IC₅₀ Values

Cell LineCompoundIncubation TimeIC₅₀ (µM)
MCF-7This compound48 hours15.2
A549This compound48 hours28.5
HCT116This compound48 hours12.8

Experimental Workflow: Cytotoxicity Assays

Cytotoxicity_Workflow cluster_assay Assay Execution cluster_analysis Data Analysis CellCulture Cell Culture (e.g., MCF-7, A549) CellSeeding Seed Cells in 96-well plate CellCulture->CellSeeding CompoundPrep Prepare Compound Dilutions Treatment Treat Cells with Compound CompoundPrep->Treatment CellSeeding->Treatment Incubation Incubate (24-72h) Treatment->Incubation MTT MTT Assay Incubation->MTT LDH LDH Assay Incubation->LDH SRB SRB Assay Incubation->SRB DataAcquisition Read Plate (Absorbance/Fluorescence) MTT->DataAcquisition LDH->DataAcquisition SRB->DataAcquisition IC50 Calculate IC50 Values DataAcquisition->IC50

Caption: General workflow for in vitro cytotoxicity testing.

Apoptosis Induction Assessment

Apoptosis, or programmed cell death, is a key mechanism by which many anti-cancer agents exert their effects. Several assays can be used to determine if a compound induces apoptosis.

Annexin V/Propidium Iodide (PI) Assay for Apoptosis Detection

During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent dye that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[2] This dual-staining method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[2]

Experimental Protocol: Annexin V/PI Assay

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC₅₀ value for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Data Presentation: Hypothetical Apoptosis Data

TreatmentQuadrantCell PopulationPercentage of Cells
Vehicle ControlQ4Viable95.2%
Q3Early Apoptotic2.5%
Q2Late Apoptotic1.8%
Q1Necrotic0.5%
This compound (15 µM) Q4Viable45.7%
Q3Early Apoptotic35.1%
Q2Late Apoptotic15.6%
Q1Necrotic3.6%
Caspase-3/7 Activity Assay

Caspases are a family of proteases that are key mediators of apoptosis. Caspases-3 and -7 are effector caspases that are activated during the execution phase of apoptosis.[2] Their activity can be measured using a substrate that produces a fluorescent or luminescent signal upon cleavage.

Experimental Protocol: Caspase-3/7 Assay

  • Cell Seeding and Treatment: Plate cells in a white-walled 96-well plate and treat with the compound as described for the MTT assay.

  • Reagent Addition: After the desired incubation period, add the caspase-3/7 reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Data Acquisition: Measure the luminescence using a microplate reader.

Data Presentation: Hypothetical Caspase-3/7 Activity

TreatmentCaspase-3/7 Activity (Fold Change vs. Control)
Vehicle Control1.0
This compound (15 µM) 4.8
Staurosporine (Positive Control)6.2

Signaling Pathway Analysis

To understand the mechanism of action of this compound, it is crucial to investigate its effects on key signaling pathways involved in cell survival and apoptosis.

Apoptosis Signaling Pathway

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Ligand Death Ligand (e.g., FasL, TNF-α) Receptor Death Receptor (e.g., Fas, TNFR) Ligand->Receptor Caspase8 Caspase-8 Receptor->Caspase8 Caspase37 Caspase-3, 7 Caspase8->Caspase37 Compound 4-(4-Methoxyquinolin-2-yl) benzene-1,2-diol Mitochondrion Mitochondrion Compound->Mitochondrion CytoC Cytochrome c Mitochondrion->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase9->Caspase37 Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Mitochondrion Bax Bax (Pro-apoptotic) Bax->Mitochondrion PARP PARP Cleavage Caspase37->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Simplified overview of apoptosis signaling pathways.

Experimental Protocol: Western Blotting

  • Cell Lysis: Treat cells with the compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., cleaved Caspase-3, PARP, Bcl-2, Bax). Follow with incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

The protocols outlined in these application notes provide a robust framework for the initial characterization of the biological activity of this compound. By systematically evaluating its cytotoxicity, and apoptosis-inducing potential, and investigating its effects on relevant signaling pathways, researchers can gain valuable insights into its therapeutic potential.

References

Application Notes and Protocols: 4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives are a significant class of heterocyclic compounds widely recognized for their diverse applications in medicinal chemistry and materials science.[1][2] Their inherent fluorescence properties make them attractive scaffolds for the development of fluorescent probes for bioimaging and sensing applications.[3][4] The subject of these application notes, 4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol, combines the quinoline fluorophore with a catechol moiety. While specific applications of this compound are not yet extensively documented, its structural features suggest significant potential as a fluorescent probe, particularly for the detection of metal ions.

The catechol group is a well-known chelating agent for various metal ions. Upon binding to a metal ion, the electronic properties of the catechol moiety are altered, which can, in turn, influence the fluorescence characteristics of the linked quinoline fluorophore. This interaction forms the basis for a potential "turn-on" or "turn-off" fluorescence sensing mechanism, such as chelation-enhanced fluorescence (CHEF).[5]

These notes provide a comprehensive guide for the evaluation and application of this compound as a fluorescent probe. The protocols outlined below are based on established methodologies for analogous quinoline-based and catechol-containing fluorescent sensors.

Potential Applications

Based on its chemical structure, this compound is a prime candidate for the following applications:

  • Fluorescent Detection of Metal Ions: The catechol moiety can selectively bind to various metal ions, leading to a measurable change in the fluorescence of the quinoline core. This could be particularly useful for detecting biologically and environmentally important metal ions such as Fe³⁺, Cu²⁺, and Zn²⁺.[1][5][6]

  • Cellular Imaging: Quinoline-based probes are often cell-permeable, allowing for the imaging of intracellular analytes.[7] This probe could potentially be used to visualize fluctuations in metal ion concentrations within living cells.

  • Drug Development and Screening: Fluorescent probes can be utilized in high-throughput screening assays to identify molecules that modulate the concentration or activity of specific analytes.

Physicochemical and Spectral Properties (Hypothetical Data)

The following table summarizes the expected, yet to be experimentally verified, properties of this compound. These values are based on known characteristics of similar quinoline and catechol derivatives and should be determined experimentally.

PropertyPredicted Value/RangeNotes
Molecular Formula C₁₆H₁₃NO₃Confirmed.
Molecular Weight 267.28 g/mol Confirmed.
Appearance Off-white to pale yellow solidTypical for similar aromatic compounds.
Solubility Soluble in DMSO, DMF, MethanolExpected solubility in common organic solvents. Aqueous solubility may be limited.
Excitation Maximum (λex) ~320 - 380 nmQuinoline derivatives typically absorb in the UV-A range. The exact maximum will depend on the solvent and local environment.
Emission Maximum (λem) ~400 - 550 nmEmission is expected in the blue-to-green region of the visible spectrum. A significant Stokes shift is anticipated.
Quantum Yield (ΦF) Low (in free form)The presence of the catechol group may lead to quenching of fluorescence, which could be reversed upon metal ion binding (CHEF effect).
Molar Extinction Coefficient (ε) 10,000 - 30,000 M⁻¹cm⁻¹A typical range for aromatic fluorophores.

Experimental Protocols

The following protocols provide a framework for the synthesis, characterization, and application of this compound as a fluorescent probe.

Synthesis of this compound

A plausible synthetic route for this compound involves a variation of the Doebner-von Miller reaction or a palladium-catalyzed cross-coupling reaction.[2][8] A generalized synthetic workflow is presented below.

G cluster_synthesis Synthesis Workflow Start Starting Materials: - Substituted Aniline - 3,4-Dihydroxybenzaldehyde Reaction Doebner-von Miller Reaction or similar cyclization Start->Reaction Intermediate Intermediate Product Reaction->Intermediate Purification Purification (Column Chromatography) Intermediate->Purification Product 4-(4-Methoxyquinolin-2-yl) benzene-1,2-diol Purification->Product Characterization Characterization (NMR, MS, IR) Product->Characterization

Caption: Generalized synthetic workflow for this compound.

Protocol:

  • Reaction Setup: In a round-bottom flask, combine the appropriate substituted aniline and 3,4-dihydroxybenzaldehyde in a suitable solvent (e.g., ethanol or a mixture with acid).

  • Reaction Conditions: Heat the mixture under reflux for a specified duration, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture and neutralize it. Extract the product into an appropriate organic solvent.

  • Purification: Purify the crude product using column chromatography on silica gel to obtain the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy.

Characterization of Spectroscopic Properties

Objective: To determine the fundamental photophysical properties of the fluorescent probe.

Materials:

  • This compound

  • Spectroscopic grade solvents (e.g., DMSO, ethanol, phosphate-buffered saline - PBS)

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quartz cuvettes

Protocol:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of the probe in DMSO.

  • Working Solution Preparation: Dilute the stock solution to a working concentration of 1-10 µM in the desired solvent (e.g., PBS, pH 7.4).

  • Absorbance Spectrum: Record the UV-Vis absorption spectrum from 250 nm to 600 nm to determine the wavelength of maximum absorbance (λabs).

  • Fluorescence Spectra:

    • Set the excitation wavelength to λabs and record the emission spectrum to determine the wavelength of maximum emission (λem).

    • Set the emission wavelength to λem and record the excitation spectrum.

  • Quantum Yield Determination: Measure the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄) using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. Subscripts 's' and 'r' refer to the sample and reference, respectively.

Protocol for Metal Ion Sensing

Objective: To evaluate the selectivity and sensitivity of the probe for various metal ions.

Materials:

  • Probe working solution (1-10 µM in a suitable buffer, e.g., HEPES buffer, pH 7.4)

  • Stock solutions (10 mM) of various metal salts (e.g., FeCl₃, CuCl₂, ZnCl₂, CaCl₂, MgCl₂, etc.) in deionized water.

  • Fluorometer and 96-well microplate reader.

Protocol:

  • Selectivity Screening:

    • To separate wells of a 96-well plate, add the probe working solution.

    • Add a 10-fold molar excess of each metal ion stock solution to the respective wells.

    • Include a control well with only the probe solution.

    • Incubate at room temperature for 15-30 minutes.

    • Measure the fluorescence intensity at the predetermined λem.

  • Titration Experiment (for responsive metal ions):

    • Prepare a series of solutions containing a fixed concentration of the probe and increasing concentrations of the target metal ion (from 0 to several molar equivalents).

    • Incubate and measure the fluorescence intensity as described above.

  • Data Analysis:

    • Plot the fluorescence intensity versus the concentration of the metal ion.

    • Determine the detection limit (LOD) using the 3σ/k method, where σ is the standard deviation of the blank and k is the slope of the linear portion of the titration curve.

    • Determine the binding constant (Ka) using a suitable binding model (e.g., Benesi-Hildebrand plot).

G cluster_sensing Metal Ion Sensing Workflow Probe Probe Solution (1-10 µM) MetalIons Add Metal Ions (Fe³⁺, Cu²⁺, Zn²⁺, etc.) Probe->MetalIons Incubate Incubate (15-30 min) MetalIons->Incubate Measure Measure Fluorescence Incubate->Measure Analyze Analyze Data (Selectivity, Sensitivity, LOD) Measure->Analyze

Caption: Experimental workflow for metal ion sensing.

Protocol for Cellular Imaging

Objective: To visualize the intracellular distribution of the probe and its response to changes in metal ion concentrations.

Materials:

  • Cell line of interest (e.g., HeLa, HEK293)

  • Cell culture medium and supplements

  • Probe stock solution (1 mM in DMSO)

  • Metal ion solutions or ionophores (e.g., pyrithione for Zn²⁺)

  • Fluorescence microscope with appropriate filter sets.

Protocol:

  • Cell Culture: Plate cells on glass-bottom dishes and culture until they reach 50-70% confluency.

  • Probe Loading: Replace the culture medium with a fresh medium containing the probe at a final concentration of 1-10 µM.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.

  • Washing: Wash the cells three times with pre-warmed PBS to remove excess probe.

  • Imaging: Image the cells using a fluorescence microscope.

  • Analyte Stimulation (Optional): To observe the probe's response, treat the cells with the target metal ion or an ionophore and acquire time-lapse images.

G cluster_imaging Cellular Imaging Workflow Culture Cell Culture Loading Probe Loading (1-10 µM, 30-60 min) Culture->Loading Washing Wash with PBS Loading->Washing Imaging Fluorescence Microscopy Washing->Imaging Analysis Image Analysis Imaging->Analysis

Caption: General workflow for cellular imaging with the fluorescent probe.

Potential Signaling and Sensing Mechanism

The most probable sensing mechanism for this compound involves the chelation of a metal ion by the catechol moiety. This interaction can lead to a "turn-on" fluorescence response through a Chelation-Enhanced Fluorescence (CHEF) effect. In the free probe, photoinduced electron transfer (PET) from the electron-rich catechol to the excited quinoline fluorophore may occur, quenching the fluorescence. Upon metal ion binding, the lone pair electrons of the catechol's hydroxyl groups are engaged in coordination, inhibiting the PET process and restoring the fluorescence of the quinoline.

G cluster_mechanism Proposed CHEF Mechanism cluster_pet Photoinduced Electron Transfer (PET) FreeProbe Free Probe (Low Fluorescence) BoundProbe Probe-Metal Complex (High Fluorescence) FreeProbe->BoundProbe + Metal Ion MetalIon Metal Ion (e.g., Fe³⁺) BoundProbe->FreeProbe - Metal Ion Quinoline_Excited Quinoline* (Excited State) Quenching Fluorescence Quenching Quinoline_Excited->Quenching Catechol_Ground Catechol (Ground State) Catechol_Ground->Quinoline_Excited e⁻ transfer

Caption: Proposed Chelation-Enhanced Fluorescence (CHEF) mechanism.

Safety and Handling

As with any chemical compound, appropriate safety precautions should be taken when handling this compound.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle the compound in a well-ventilated area or a fume hood.

  • Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.

Conclusion

This compound holds considerable promise as a fluorescent probe, particularly for the detection of metal ions. Its synthesis is achievable through established organic chemistry methods, and its potential applications in sensing and bioimaging are significant. The protocols provided in these application notes offer a robust starting point for researchers to explore the full capabilities of this novel compound. Further experimental validation is required to fully characterize its photophysical properties and sensing performance.

References

Application Notes and Protocols: Synthesis of 4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol via Friedlander Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol, a promising scaffold for drug discovery, via a modified Friedlander annulation. The protocol addresses the challenge of the sensitive catechol moiety through a robust protection-deprotection strategy. This application note also includes a discussion of the potential biological significance of this class of compounds, drawing on the diverse pharmacological activities of quinoline derivatives.

Introduction

Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad range of activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[1][2][3] The incorporation of a catechol (benzene-1,2-diol) moiety into a quinoline scaffold is of particular interest as it can significantly influence the molecule's biological activity, including its potential to interact with various biological targets. The Friedlander synthesis is a classical and versatile method for the construction of the quinoline ring system, typically involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[4][5][6]

This application note details a proposed synthetic route to this compound. Due to the propensity of catechols to oxidize under the often harsh conditions of the Friedlander reaction, a protection-deprotection strategy is employed. The catechol functionality of 3,4-dihydroxybenzaldehyde is first protected as an acetonide. This protected aldehyde is then reacted with 2-amino-4-methoxyacetophenone under acid catalysis to afford the protected quinoline derivative. Subsequent deprotection of the acetonide group yields the target compound.

Experimental Protocols

Materials and Methods

Materials:

  • 2-Amino-4-methoxyacetophenone

  • 3,4-Dihydroxybenzaldehyde

  • 2,2-Dimethoxypropane

  • p-Toluenesulfonic acid (p-TsOH)

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Silica gel for column chromatography

Synthesis of 2-(2,2-Dimethylbenzo[d][7][8]dioxol-5-yl)-4-methoxyquinoline (Protected Intermediate)
  • Protection of 3,4-Dihydroxybenzaldehyde:

    • To a solution of 3,4-dihydroxybenzaldehyde (1 eq.) in acetone, add 2,2-dimethoxypropane (1.2 eq.) and a catalytic amount of p-toluenesulfonic acid (0.05 eq.).

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, neutralize the reaction with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude acetonide-protected 3,4-dihydroxybenzaldehyde. Purify by flash chromatography if necessary.

  • Friedlander Annulation:

    • In a round-bottom flask, dissolve 2-amino-4-methoxyacetophenone (1 eq.) and the acetonide-protected 3,4-dihydroxybenzaldehyde (1 eq.) in ethanol.

    • Add a catalytic amount of a suitable acid catalyst, such as p-toluenesulfonic acid or a Lewis acid.[4]

    • Reflux the reaction mixture for 12-24 hours, monitoring by TLC.

    • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to obtain the pure 2-(2,2-dimethylbenzo[d][7][8]dioxol-5-yl)-4-methoxyquinoline.

Synthesis of this compound (Target Compound)
  • Deprotection of the Acetonide:

    • Dissolve the protected quinoline intermediate (1 eq.) in a mixture of tetrahydrofuran (THF) and aqueous hydrochloric acid (e.g., 2M HCl).

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC.

    • Once the reaction is complete, neutralize the mixture carefully with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or silica gel column chromatography to yield the final product, this compound.

Data Presentation

StepReactantsCatalyst/ReagentSolventReaction Time (h)Temperature (°C)Expected Yield (%)
13,4-Dihydroxybenzaldehyde, 2,2-Dimethoxypropanep-TsOH (catalytic)Acetone4-6Room Temp.>90
22-Amino-4-methoxyacetophenone, Acetonide-protected benzaldehydep-TsOH (catalytic)Ethanol12-24Reflux60-80
32-(2,2-Dimethylbenzo[d][7][8]dioxol-5-yl)-4-methoxyquinoline2M HClTHF/Water2-4Room Temp.>85

Visualizations

Experimental Workflow

experimental_workflow cluster_protection Step 1: Protection cluster_friedlander Step 2: Friedlander Annulation cluster_deprotection Step 3: Deprotection start 3,4-Dihydroxybenzaldehyde reagent1 2,2-Dimethoxypropane p-TsOH protected_aldehyde Acetonide-protected 3,4-dihydroxybenzaldehyde reagent1->protected_aldehyde Acetone, RT reactant2 2-Amino-4-methoxyacetophenone reaction Reflux in Ethanol with p-TsOH protected_aldehyde->reaction reactant2->reaction protected_quinoline Protected Quinoline Intermediate reaction->protected_quinoline reagent2 Aqueous HCl final_product This compound reagent2->final_product THF, RT

Caption: Synthetic workflow for this compound.

Friedlander Reaction Mechanism

friedlander_mechanism cluster_reactants Reactants cluster_mechanism Reaction Pathway amino_ketone 2-Aminoaryl Ketone aldol Aldol Condensation amino_ketone->aldol carbonyl Carbonyl with α-methylene carbonyl->aldol cyclization Intramolecular Cyclization (Dehydration) aldol->cyclization -H₂O quinoline Quinoline Product cyclization->quinoline -H₂O

Caption: Simplified mechanism of the Friedlander quinoline synthesis.

Potential Applications in Drug Development

Quinoline derivatives are known to exhibit a wide array of pharmacological activities.[2][8] The title compound, this compound, combines the privileged quinoline scaffold with a catechol moiety, which is also a common feature in many biologically active molecules.

  • Anticancer Activity: Many quinoline derivatives have demonstrated potent anticancer properties by targeting various cellular pathways.[3] The catechol group can be involved in redox cycling, which may contribute to cytotoxicity in cancer cells.

  • Antioxidant and Anti-inflammatory Activity: The catechol moiety is a well-known antioxidant pharmacophore. This, combined with the reported anti-inflammatory effects of some quinolines, suggests potential applications in treating diseases associated with oxidative stress and inflammation.

  • Enzyme Inhibition: The catechol structure is a known binder of various enzymes. For instance, quinoline derivatives have been studied for their catecholase activity, indicating their potential to modulate enzymatic processes.[7]

The synthesis of this compound and its analogs provides a valuable platform for the development of novel therapeutic agents. Further derivatization of the catechol hydroxyl groups or the quinoline ring could lead to the discovery of compounds with enhanced potency and selectivity.

References

Application Notes and Protocols for Antimicrobial Studies of 4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the investigation of the antimicrobial properties of the novel synthetic compound, 4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol . As a member of the quinoline class of compounds, which are known for their broad-spectrum antimicrobial activities, this molecule, featuring a catechol moiety, presents a promising scaffold for the development of new anti-infective agents.[1][2][3][4]

The following sections outline a comprehensive workflow for the preliminary in vitro evaluation of this compound, from initial screening for antimicrobial activity to more detailed characterization of its effects on microbial growth.

Data Presentation: Illustrative Antimicrobial Activity

While specific experimental data for "this compound" is not yet publicly available, the following tables represent typical quantitative data obtained from in vitro antimicrobial susceptibility testing. These tables are provided as a template for data presentation and for comparative purposes in future studies.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against a Panel of Pathogenic Bacteria.

Test MicroorganismStrain IDGram StainMIC (µg/mL)
Staphylococcus aureusATCC 29213Gram-positive8
Staphylococcus aureus (MRSA)ATCC 43300Gram-positive16
Enterococcus faecalisATCC 29212Gram-positive32
Escherichia coliATCC 25922Gram-negative64
Pseudomonas aeruginosaATCC 27853Gram-negative>128
Klebsiella pneumoniaeATCC 700603Gram-negative64

Table 2: Minimum Bactericidal Concentration (MBC) of this compound.

Test MicroorganismStrain IDMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureusATCC 292138162Bactericidal
Staphylococcus aureus (MRSA)ATCC 4330016644Bacteriostatic

Experimental Protocols

The following are detailed protocols for key experiments to determine the antimicrobial potential of "this compound".

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is a widely accepted technique for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][5][6]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial strains (e.g., from ATCC)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (37°C)

Protocol:

  • Preparation of Stock Solution: Dissolve "this compound" in DMSO to a final concentration of 1280 µg/mL.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube containing 5 mL of CAMHB.

    • Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[1]

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the compound stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the positive control (inoculum without compound), and well 12 will be the negative control (broth only).

  • Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1 through 11.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.[1][5]

Determination of Minimum Bactericidal Concentration (MBC)

This assay is performed to determine if an antimicrobial agent is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).

Materials:

  • MIC plate from the previous experiment

  • Tryptic Soy Agar (TSA) plates

  • Sterile pipette tips or loops

Protocol:

  • Following the MIC determination, take a 10 µL aliquot from each well of the MIC plate that showed no visible growth.

  • Spot-inoculate the aliquots onto a TSA plate.

  • Incubate the TSA plate at 37°C for 18-24 hours.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Visualizations

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway for the antimicrobial action of the compound.

experimental_workflow cluster_prep Preparation cluster_assay MIC Assay cluster_mbc MBC Assay compound_prep Prepare Stock Solution of This compound serial_dilution Perform Serial Dilutions in 96-well Plate compound_prep->serial_dilution inoculum_prep Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate with Bacterial Suspension inoculum_prep->inoculation serial_dilution->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation read_mic Determine MIC (Lowest concentration with no growth) incubation->read_mic plating Plate Aliquots from Clear Wells onto Agar Plates read_mic->plating incubation_mbc Incubate at 37°C for 18-24h plating->incubation_mbc read_mbc Determine MBC (Lowest concentration with ≥99.9% killing) incubation_mbc->read_mbc

Caption: Workflow for MIC and MBC Determination.

signaling_pathway cluster_cell Bacterial Cell cell_wall Cell Wall cell_membrane Cell Membrane cell_wall->cell_membrane dna_gyrase DNA Gyrase dna Bacterial DNA dna_gyrase->dna Supercoiling replication DNA Replication dna_gyrase->replication Inhibited dna->replication cell_death Cell Death replication->cell_death Blocked compound 4-(4-Methoxyquinolin-2-yl) benzene-1,2-diol compound->cell_wall Penetration compound->dna_gyrase Inhibition

Caption: Hypothetical Mechanism of Action.

References

Application Notes and Protocols for Cancer Cell Line Screening of 4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Compound of Interest: 4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol CAS No.: 1313738-83-8[1][2][3] Molecular Formula: C₁₆H₁₃NO₃[1][2] Molecular Weight: 267.28[1][2]

Note on the Availability of Data

As of the latest literature review, there is a notable absence of published scientific studies specifically investigating the cytotoxic effects of this compound on cancer cell lines. The available research on quinoline derivatives indicates their broad potential as anticancer agents, often acting through mechanisms such as protein kinase inhibition, induction of apoptosis, and cell cycle arrest.[4][5][6][7] Therefore, the following application notes and protocols are presented as a comprehensive and generalized guide for researchers to conduct their own investigations into the potential anticancer properties of this specific compound. The experimental designs, data presentation formats, and visualization of workflows and potential signaling pathways are based on established methodologies in cancer research for analogous compounds.

Introduction

Quinoline and its derivatives represent a privileged scaffold in medicinal chemistry, with numerous compounds demonstrating significant anticancer activity.[4][6] These compounds have been shown to target various critical pathways involved in cancer progression, including cell proliferation, angiogenesis, and cell migration.[4] The structural features of this compound, incorporating both a quinoline core and a catechol moiety, suggest its potential for biological activity. The induction of apoptosis (programmed cell death) is a primary goal for many chemotherapeutic agents, as dysregulation of apoptotic signaling is a hallmark of cancer.[7] These application notes provide a structured framework for the systematic evaluation of the cytotoxic and apoptotic potential of this compound against a panel of cancer cell lines.

Data Presentation

Quantitative data from the proposed experiments should be meticulously recorded and organized for clear interpretation and comparison. The following tables provide a template for data presentation.

Table 1: In Vitro Cytotoxicity of this compound (IC₅₀ Values in µM)

Cancer Cell LineTissue of OriginIC₅₀ (µM) after 48hIC₅₀ (µM) after 72h
MCF-7 Breast AdenocarcinomaExperimental DataExperimental Data
MDA-MB-231 Breast AdenocarcinomaExperimental DataExperimental Data
A549 Lung CarcinomaExperimental DataExperimental Data
HeLa Cervical AdenocarcinomaExperimental DataExperimental Data
BGC-823 Gastric CancerExperimental DataExperimental Data
HL-7702 Normal LiverExperimental DataExperimental Data

IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50% and should be calculated using a non-linear regression analysis of the dose-response curves.

Table 2: Apoptosis Induction by this compound

Cell LineTreatment Concentration (µM)% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
MCF-7 Vehicle ControlExperimental DataExperimental DataExperimental Data
IC₅₀Experimental DataExperimental DataExperimental Data
2 x IC₅₀Experimental DataExperimental DataExperimental Data
A549 Vehicle ControlExperimental DataExperimental DataExperimental Data
IC₅₀Experimental DataExperimental DataExperimental Data
2 x IC₅₀Experimental DataExperimental DataExperimental Data

% of cells in each quadrant as determined by Annexin V/PI flow cytometry analysis.

Experimental Protocols

The following are detailed protocols for the foundational experiments in screening a novel compound for anticancer activity.

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[8][9][10]

Materials:

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 96-well flat-bottom plates

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Phosphate-buffered saline (PBS)

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations. Replace the medium in each well with 100 µL of medium containing various concentrations of the compound. Include wells with vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and untreated controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[8]

  • Solubilization: Carefully aspirate the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.[9][11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value.

Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry

The Annexin V/Propidium Iodide (PI) assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its predetermined IC₅₀ concentration for 24-48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for screening a novel compound for cytotoxic activity.

G Figure 1: General Workflow for Cytotoxicity Screening A Cell Line Seeding (96-well plates) B Compound Treatment (Serial Dilutions) A->B C Incubation (48-72 hours) B->C D MTT Assay C->D E Absorbance Reading D->E F IC50 Determination E->F G Apoptosis Assay (Flow Cytometry) F->G H Mechanism of Action Studies G->H G Figure 2: Potential Signaling Pathway cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Cytoplasm Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K Activates AKT AKT PI3K->AKT Activates Bcl-2 Bcl-2 AKT->Bcl-2 Activates Bax Bax Bcl-2->Bax Inhibits Cytochrome c Cytochrome c Bax->Cytochrome c Promotes release from mitochondria Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Compound 4-(4-Methoxyquinolin-2-yl) benzene-1,2-diol Compound->AKT Inhibits? Compound->Bax Activates?

References

Application Notes and Protocols for High-Throughput Screening of 4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The novel compound, 4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol, presents a compelling scaffold for drug discovery, integrating the biologically active quinoline and catechol moieties. Quinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The catechol group is a well-known structural alert for antioxidant and radical scavenging activities and is present in numerous bioactive natural products. However, the catechol motif has also been associated with pan-assay interference compounds (PAINS), necessitating careful validation of screening hits.[5]

These application notes provide a strategic framework and detailed protocols for the high-throughput screening (HTS) of this compound to elucidate its therapeutic potential. The proposed screening cascade is designed to first identify its primary biological activities and subsequently delineate its mechanism of action through a series of targeted biochemical and cell-based assays.

Hypothesized Biological Activities

Based on the chemical structure of this compound, the following biological activities are hypothesized:

  • Anticancer Activity: The quinoline core is a common feature in many anticancer agents. Potential mechanisms include inhibition of protein kinases or topoisomerases.

  • Enzyme Inhibition: The catechol moiety may chelate metal ions in the active sites of metalloenzymes, such as tyrosinase.

  • Antioxidant Activity: The benzene-1,2-diol structure is a classic pharmacophore for free radical scavenging.

  • Modulation of Inflammatory Pathways: Both quinoline and catechol derivatives have been reported to modulate inflammatory signaling pathways, such as the NF-κB pathway.

High-Throughput Screening Cascade

A tiered approach is recommended to efficiently screen this compound.

HTS_Cascade cluster_primary Primary Screening (Biochemical Assays) cluster_secondary Secondary Screening & Hit Validation cluster_tertiary Tertiary Screening (Cell-Based Assays) Primary_Assays Kinase Inhibition Assay Topoisomerase I/II Inhibition Assay Tyrosinase Inhibition Assay Antioxidant (DPPH/ABTS) Assay Dose_Response Dose-Response & IC50 Determination Primary_Assays->Dose_Response Active Hits Orthogonal_Assays Orthogonal Assays (e.g., ADP-Glo for Kinases) Dose_Response->Orthogonal_Assays Confirmed Hits Cell_Viability Cell Viability/Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) Orthogonal_Assays->Cell_Viability Validated Hits Pathway_Analysis NF-κB Signaling Pathway Assay (Luciferase Reporter) Cell_Viability->Pathway_Analysis Cell-Active Hits

Caption: Proposed high-throughput screening cascade for this compound.

Data Presentation: Summary of Potential HTS Assays

Assay Type Target/Principle Assay Format Detection Method Key Parameters Reference Protocol
Biochemical Assays
Kinase InhibitionInhibition of a specific kinase (e.g., CLK1)384-well plateFluorescence or LuminescenceIC50[6][7][8][9][10]
Topoisomerase I/II InhibitionInhibition of DNA relaxation or supercoiling384-well plateFluorescence or Gel-basedIC50[11][12][13][14][15]
Tyrosinase InhibitionInhibition of L-DOPA oxidation96- or 384-well plateColorimetric (Absorbance at 510 nm)IC50[16][17][18][19]
Antioxidant ActivityDPPH or ABTS radical scavenging96-well plateColorimetric (Absorbance change)EC50[20][21][22][23][24]
Cell-Based Assays
Cell Viability/CytotoxicityMeasures metabolic activity or membrane integrity96- or 384-well plateColorimetric, Fluorescence, or LuminescenceGI50, CC50[25][26][27][28][29]
NF-κB SignalingInhibition of NF-κB transcriptional activity96-well plateLuminescence (Luciferase Reporter)IC50[30][31][32][33][34]

Experimental Protocols

Primary Screening: Kinase Inhibition Assay (Example: CLK1)

This protocol is adapted for a generic, enzyme-coupled fluorescence assay for ADP detection, which is a universal product of kinase reactions.[6]

Materials:

  • Recombinant human CLK1 enzyme

  • Kinase substrate (e.g., a generic peptide substrate)

  • ATP

  • ADP detection solution (enzyme-coupled reaction leading to a fluorescent product)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well, low-volume, black plates

  • This compound (test compound) dissolved in DMSO

  • Positive control inhibitor (e.g., Staurosporine)

Procedure:

  • Prepare serial dilutions of the test compound and positive control in DMSO.

  • Dispense 50 nL of each compound dilution into the wells of a 384-well plate.

  • Add 5 µL of CLK1 enzyme solution (pre-diluted in kinase assay buffer) to each well.

  • Incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 5 µL of a solution containing the kinase substrate and ATP (final concentrations will be at their respective Km values).

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction and detect ADP formation by adding 10 µL of the ADP detection solution.

  • Incubate for 30 minutes at room temperature.

  • Measure the fluorescence intensity using a microplate reader (excitation/emission wavelengths dependent on the fluorophore produced).

Primary Screening: Topoisomerase I DNA Relaxation Assay

This protocol is based on the principle that supercoiled plasmids form intermolecular triplex DNA more readily than relaxed plasmids.[14]

Materials:

  • Human Topoisomerase I

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Assay Buffer (e.g., 10 mM Tris-HCl pH 7.9, 150 mM KCl, 0.1 mM EDTA, 0.5 mM DTT, 0.5 mM spermidine, and 5% glycerol)

  • Triplex-forming oligonucleotide, labeled with a fluorophore

  • 384-well plates

  • Test compound and positive control (e.g., Camptothecin) in DMSO

Procedure:

  • Dispense 1 µL of compound dilutions into a 384-well plate.

  • Add 10 µL of a reaction mixture containing supercoiled DNA and Topoisomerase I in assay buffer.

  • Incubate for 30 minutes at 37°C.

  • Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

  • Add the fluorescently labeled triplex-forming oligonucleotide.

  • Incubate to allow for triplex formation.

  • Measure the fluorescence polarization or intensity on a microplate reader. A decrease in signal indicates inhibition of the enzyme.

Cell-Based Screening: NF-κB Luciferase Reporter Assay

This assay quantitatively measures the transcriptional activity of NF-κB.[30]

Materials:

  • HEK293T cells

  • NF-κB-responsive luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • Complete growth medium

  • Test compound and positive control (e.g., a known IKK inhibitor)

  • Inflammatory stimulus (e.g., TNF-α)

  • Passive lysis buffer

  • Luciferase assay reagent

  • 96-well, white, clear-bottom plates

Procedure:

  • Co-transfect HEK293T cells with the NF-κB luciferase reporter and control plasmids.

  • Seed the transfected cells into a 96-well plate and incubate for 24 hours.

  • Treat the cells with serial dilutions of the test compound for 1 hour.

  • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours.

  • Wash the cells with PBS and lyse them with passive lysis buffer.

  • Measure the firefly and Renilla luciferase activities using a luminometer.

  • Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity.

Visualizations

Signaling Pathway: NF-κB Activation

NFkB_Pathway cluster_stimulus Stimulus cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR TRADD TRADD TNFR->TRADD activates TRAF2 TRAF2 TRADD->TRAF2 activates IKK IKK Complex TRAF2->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB p50/p65 (NF-κB) Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB_nuc p50/p65 NFkB->NFkB_nuc translocates DNA DNA NFkB_nuc->DNA binds Gene Gene Expression (Inflammation) DNA->Gene

Caption: Simplified canonical NF-κB signaling pathway.

Experimental Workflow: Cell Viability Assay

Cell_Viability_Workflow Start Start Seed_Cells Seed cells in 96/384-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add test compound (serial dilutions) Incubate_24h->Add_Compound Incubate_48_72h Incubate 48-72h Add_Compound->Incubate_48_72h Add_Reagent Add viability reagent (e.g., CellTiter-Glo) Incubate_48_72h->Add_Reagent Incubate_10min Incubate 10 min Add_Reagent->Incubate_10min Read_Plate Read luminescence Incubate_10min->Read_Plate Analyze Analyze Data (Calculate GI50) Read_Plate->Analyze End End Analyze->End

Caption: General workflow for a luminescent cell viability assay.

By following this structured screening approach, researchers can efficiently evaluate the biological activities of this compound and identify promising avenues for further drug development.

References

Application Notes and Protocols: 4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound 4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol is a molecule of interest in drug discovery due to its structural motifs. The quinoline core is recognized as a "privileged scaffold" in medicinal chemistry, forming the basis for numerous compounds with a wide range of biological activities, including the inhibition of kinases, proteasomes, and DNA-interacting enzymes.[1][2][3] The benzene-1,2-diol (catechol) moiety is also a common feature in biologically active molecules and is known to be redox-active, which can contribute to enzyme inhibition, such as with NADPH oxidase.[4]

While specific enzyme inhibitory data for this compound is not extensively documented in publicly available literature, its chemical structure suggests a strong potential for interaction with various enzyme classes. These application notes provide a general framework and protocols for researchers to screen and characterize the potential enzyme inhibitory activity of this compound.

Potential Enzyme Targets

Based on the quinoline and catechol structures, potential enzyme targets for this compound could include:

  • Protein Kinases: A broad family of enzymes often targeted in cancer therapy. Many quinoline-based molecules are known kinase inhibitors.[2]

  • Oxidoreductases: Such as lipoxygenases, cyclooxygenases (COX), or catechol oxidase, given the presence of the catechol group.[5][6][7]

  • DNA Modifying Enzymes: Including DNA methyltransferases, where some quinoline analogs have shown inhibitory effects.[1]

  • Proteasomes: Substituted quinolines have been identified as a novel class of noncovalent proteasome inhibitors.[3]

Data Presentation

The following tables are provided as templates for summarizing experimental data obtained from screening this compound.

Table 1: Primary Enzyme Inhibition Screen

Enzyme TargetSubstrateCompound Conc. (µM)% Inhibition
Kinase APeptide A10
Kinase BPeptide B10
Oxidase CSubstrate C10
ProteasomeFluorogenic Peptide10

Table 2: IC50 Determination for Active Hits

Enzyme TargetIC50 (µM)95% Confidence Interval
[Example: Kinase A]
[Example: Oxidase C]

Experimental Protocols

The following are generalized protocols that can be adapted to specific enzyme systems for evaluating the inhibitory potential of this compound.

Protocol 1: General Primary Enzyme Inhibition Assay (e.g., Kinase)

This protocol describes a generic method to screen for enzyme inhibition using a luminescence-based assay that quantifies ATP consumption.

1. Reagent Preparation:

  • Enzyme Buffer: Prepare a suitable buffer for the kinase of interest (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
  • Substrate Solution: Dissolve the specific peptide substrate for the kinase in the enzyme buffer.
  • ATP Solution: Prepare an ATP stock solution in water and dilute to the desired concentration in enzyme buffer.
  • Test Compound: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create serial dilutions in enzyme buffer.
  • Detection Reagent: Use a commercial kinase activity kit (e.g., ADP-Glo™ Kinase Assay) and prepare the reagent according to the manufacturer's instructions.

2. Assay Procedure:

  • Add 5 µL of the test compound dilution to the wells of a 384-well plate. Include wells with DMSO only as a negative control.
  • Add 10 µL of a mixture containing the kinase and its substrate to each well.
  • Initiate the reaction by adding 10 µL of the ATP solution.
  • Incubate the plate at room temperature for the desired time (e.g., 60 minutes).
  • Stop the reaction and measure the remaining ATP by adding the detection reagent as per the kit protocol.
  • Measure luminescence using a plate reader.

3. Data Analysis:

  • Calculate the percentage of inhibition using the formula: % Inhibition = 100 * (1 - (Luminescence_compound - Luminescence_background) / (Luminescence_control - Luminescence_background))

Protocol 2: Determination of IC50 Value

This protocol outlines the steps to determine the concentration of the inhibitor required to reduce enzyme activity by 50%.

1. Reagent Preparation:

  • Prepare reagents as described in Protocol 1.
  • Prepare a series of dilutions of this compound to cover a range of concentrations (e.g., from 0.01 µM to 100 µM).

2. Assay Procedure:

  • Follow the assay procedure from Protocol 1, using the serial dilutions of the test compound.

3. Data Analysis:

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
  • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Protocol 3: Mechanism of Inhibition Studies

To understand how the compound inhibits the enzyme, kinetic studies can be performed.

1. Assay Setup:

  • Perform the enzyme assay with varying concentrations of the substrate in the presence of different fixed concentrations of the inhibitor.
  • Keep the enzyme concentration constant.

2. Data Analysis:

  • Generate Lineweaver-Burk plots (1/velocity vs. 1/[Substrate]) for each inhibitor concentration.
  • Analyze the changes in Vmax (y-intercept) and Km (x-intercept) to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Visualizations

The following diagrams illustrate the general workflows for screening and characterizing an enzyme inhibitor.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Characterization A Prepare Compound Stock (this compound) C Primary Screen (Single High Concentration) A->C B Select Target Enzymes (e.g., Kinases, Oxidases) B->C D Identify 'Hits' (% Inhibition > 50%) C->D E Dose-Response Assay D->E Active Compounds F Calculate IC50 Value E->F G Mechanism of Inhibition Studies (Vary Substrate and Inhibitor) F->G Potent Inhibitors H Determine Inhibition Type (Competitive, Non-competitive, etc.) G->H G cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition Enzyme Enzyme Substrate Substrate Product Product Enzyme->Product Catalysis Substrate->Enzyme Inhibitor Inhibitor (Test Compound) Inhibitor->Enzyme Binds to Active Site Inhibitor2 Inhibitor Enzyme2 Enzyme Inhibitor2->Enzyme2 Binds to Allosteric Site Product2 Product2

References

Application Note & Protocol: Preclinical Evaluation of 4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol in a Murine Xenograft Model

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Quinoline and its derivatives are a class of heterocyclic compounds recognized for a wide spectrum of pharmacological activities, including anticancer, antimalarial, and anti-inflammatory effects.[1][2][3] The quinoline scaffold is a key component in numerous approved drugs and is a subject of extensive research in medicinal chemistry.[3][4] Specifically, quinoline-based molecules have been shown to exert anticancer activity through mechanisms such as impeding DNA synthesis and inducing oxidative stress.[4] The subject of this protocol, "4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol," combines the quinoline core with a catechol (benzene-1,2-diol) moiety. The catechol group is also found in various biologically active compounds and can be involved in redox cycling and interactions with cellular macromolecules. This structural combination suggests a potential for anticancer efficacy.

This document outlines a detailed experimental design for evaluating the in vivo antitumor activity of this compound using a human tumor xenograft model in immunocompromised mice.[5][6] Xenograft models are a cornerstone of preclinical cancer research, providing a means to assess a compound's therapeutic potential and systemic toxicity in a living organism before clinical consideration.[6][7][8]

Objective To assess the in vivo anti-tumor efficacy and systemic toxicity of this compound in a subcutaneous human non-small cell lung cancer (A549) xenograft model in athymic nude mice.

Experimental Design and Protocols

Animal Model and Husbandry
  • Species: Mouse (Mus musculus)

  • Strain: Athymic Nude (e.g., NU/J, Strain Code: 002019)[9]

  • Sex: Female

  • Age: 6-8 weeks

  • Supplier: The Jackson Laboratory or equivalent certified vendor.

  • Housing: Animals will be housed in sterile, individually ventilated cages under specific pathogen-free (SPF) conditions. A 12-hour light/dark cycle, constant temperature (22±2°C), and humidity (55±10%) will be maintained. Sterilized food and water will be provided ad libitum.

  • Acclimatization: Animals will be acclimatized for a minimum of 7 days before the start of the experiment.

Cell Culture and Xenograft Implantation
  • Cell Line: A549 (human non-small cell lung cancer).

  • Culture Conditions: Cells will be cultured in F-12K Medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Implantation Protocol:

    • Harvest A549 cells during the exponential growth phase.

    • Prepare a single-cell suspension in a sterile, serum-free medium (e.g., PBS).

    • Inject 5 x 10^6 cells in a volume of 150 µL subcutaneously into the right flank of each mouse.[7]

    • Monitor mice for tumor formation. Treatment will commence when tumors reach a palpable volume of approximately 100-150 mm³.

Experimental Groups and Dosing

Animals will be randomly assigned to experimental groups (n=8-10 mice per group) once tumors are established. This sample size is standard for generating statistically relevant data in such studies.[10]

Table 1: Experimental Group Design

Group Treatment Dose Concentration Route Schedule
1 Vehicle Control - - PO QD
2 Positive Control (Cisplatin) 3 mg/kg 0.3 mg/mL IP Q3D
3 MQBD - Low Dose 25 mg/kg 2.5 mg/mL PO QD
4 MQBD - Mid Dose 50 mg/kg 5.0 mg/mL PO QD
5 MQBD - High Dose 100 mg/kg 10.0 mg/mL PO QD

MQBD: this compound; PO: Oral gavage; IP: Intraperitoneal; QD: Once daily; Q3D: Every 3 days.

Compound Formulation Protocol:

  • Prepare the vehicle solution (e.g., 0.5% carboxymethylcellulose (CMC) in sterile water).

  • For each MQBD group, weigh the required amount of the compound.

  • Suspend the compound in the vehicle solution to achieve the final concentrations listed in Table 1.

  • Vortex and sonicate briefly to ensure a homogenous suspension before each administration.

Monitoring and Endpoint Analysis

Table 2: Monitoring and Data Collection Schedule

Parameter Frequency Method Purpose
Tumor Volume 2-3 times per week Digital Calipers Primary Efficacy
Body Weight 2-3 times per week Digital Scale Systemic Toxicity
Clinical Observations Daily Visual Inspection General Health/Toxicity

| Terminal Sample Collection | End of Study | Necropsy | Biomarker/Histology |

Monitoring Protocols:

  • Tumor Measurement: Measure the tumor length (L) and width (W) with digital calipers. Calculate tumor volume using the formula: Volume = (W² x L) / 2 .[7]

  • Body Weight: Record the body weight of each mouse to monitor for signs of systemic toxicity.[7] A weight loss exceeding 20% of the initial body weight may require euthanasia.

  • Euthanasia Criteria: The study will be terminated for all animals when tumors in the control group reach a predetermined endpoint (e.g., 2000 mm³).[9] Individual animals will be euthanized if tumors become ulcerated or if they show signs of significant distress.

Terminal Sample Collection and Analysis

At the end of the study, animals will be euthanized via CO2 asphyxiation followed by cervical dislocation.

Sample Collection Protocol:

  • Collect blood via cardiac puncture for serum chemistry analysis (liver and kidney function markers).

  • Excise the tumor, weigh it, and divide it into sections.

  • Fix one tumor section in 10% neutral buffered formalin for histopathology (H&E staining) and immunohistochemistry (IHC) (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis).

  • Snap-freeze the other tumor section in liquid nitrogen and store at -80°C for Western blot or RT-qPCR analysis.

  • Collect major organs (liver, kidneys, spleen) for histopathological examination to assess toxicity.

Table 3: Endpoint Biomarker Analysis Plan

Analysis Sample Type Target Biomarkers Purpose
Histopathology (H&E) Formalin-Fixed Tumor & Organs Cellular Morphology, Necrosis Efficacy & Toxicity
Immunohistochemistry (IHC) Formalin-Fixed Tumor Ki-67, Cleaved Caspase-3 Proliferation, Apoptosis
Western Blot / RT-qPCR Frozen Tumor Tissue p-Akt, p-ERK, etc. Mechanism of Action

| Serum Chemistry | Blood Serum | ALT, AST, BUN, Creatinine | Organ Toxicity |

Visualizations

Hypothesized Signaling Pathway

Quinoline derivatives often exert their anticancer effects by modulating key signaling pathways involved in cell survival and proliferation. A plausible hypothesized mechanism for this compound involves the inhibition of receptor tyrosine kinases (RTKs), leading to the downregulation of pro-survival pathways like PI3K/Akt and MAPK/ERK.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt Proliferation Gene Transcription (Proliferation, Survival) Akt->Proliferation Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Activation Compound 4-(4-Methoxyquinolin-2-yl) benzene-1,2-diol Compound->RTK Inhibition

Caption: Hypothesized signaling pathway inhibited by the test compound.

Experimental Workflow

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Acclimatization Animal Acclimatization (7 Days) Implantation Subcutaneous Tumor Implantation Acclimatization->Implantation CellCulture A549 Cell Culture CellCulture->Implantation TumorGrowth Tumor Growth to ~120 mm³ Implantation->TumorGrowth Randomization Randomization & Group Assignment TumorGrowth->Randomization Treatment Treatment Administration (21-28 Days) Randomization->Treatment Monitoring Monitor Tumor Volume & Body Weight (2-3x/week) Treatment->Monitoring Termination Euthanasia & Necropsy Monitoring->Termination SampleCollection Collect Tumors, Blood, & Organs Termination->SampleCollection Analysis Histology, IHC, Biomarker Analysis SampleCollection->Analysis Data Data Analysis & Reporting Analysis->Data

Caption: Workflow for the in vivo xenograft efficacy study.

References

Application Notes and Protocols for 4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the utilization of 4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol in material science. This unique molecule, combining a quinoline moiety and a catechol (benzene-1,2-diol) group, presents significant potential in the development of advanced materials, particularly as a corrosion inhibitor and an adhesion promoter. These application notes are intended to serve as a comprehensive guide for researchers exploring the synthesis, characterization, and application of this compound.

Introduction

This compound is a bifunctional organic compound with a molecular formula of C₁₆H₁₃NO₃ and a molecular weight of 267.28 g/mol . The quinoline core is a well-established heterocyclic scaffold known for its anticorrosive properties, which are attributed to the presence of nitrogen and the planar aromatic structure facilitating strong adsorption onto metal surfaces. The catechol group is renowned for its exceptional adhesive properties, inspired by the adhesive proteins of marine mussels, and its ability to form strong bonds with a variety of substrates, including metals and metal oxides. The synergy of these two functional groups in a single molecule makes this compound a promising candidate for applications in corrosion-resistant coatings, bio-adhesives, and surface functionalization of materials.

Potential Applications in Material Science

The unique chemical structure of this compound suggests its utility in several areas of material science:

  • Corrosion Inhibition: The quinoline moiety can act as an effective corrosion inhibitor for various metals and alloys, such as mild steel, in acidic environments. The molecule can adsorb onto the metal surface, forming a protective layer that inhibits both anodic and cathodic reactions.

  • Adhesion Promotion: The catechol group can form strong coordinate bonds with metal oxide surfaces, making this compound an excellent adhesion promoter or a key component in the formulation of advanced adhesives and coatings.[1]

  • Surface Modification: The compound can be used to functionalize surfaces of various materials to impart new properties, such as enhanced biocompatibility, hydrophilicity, or for the immobilization of biomolecules.

  • Polymer Synthesis: The catechol group can be polymerized or incorporated into polymer chains to create functional polymers with adhesive and anticorrosive properties.[2][3]

Synthesis Protocol

G cluster_synthesis Synthesis Workflow start Starting Materials: - 3,4-Dimethoxyaniline - 1-(4-methoxyphenyl)ethan-1-one reaction1 Doebner-von Miller Reaction (or similar quinoline synthesis) start->reaction1 intermediate Intermediate: 2-(3,4-Dimethoxyphenyl)-4-methoxyquinoline reaction1->intermediate demethylation Demethylation Reaction (e.g., using BBr3) intermediate->demethylation product Final Product: This compound demethylation->product purification Purification (e.g., Column Chromatography) product->purification

Caption: Proposed synthesis workflow for this compound.

Application as a Corrosion Inhibitor

Mechanism of Action

Quinoline derivatives inhibit corrosion by adsorbing onto the metal surface.[4] This adsorption can occur through the nitrogen heteroatom, the π-electrons of the aromatic rings, and, in this case, the hydroxyl groups of the catechol moiety. The molecule forms a protective film that acts as a barrier to the corrosive environment. The adsorption process is influenced by the electronic structure of the molecule, the nature of the metal surface, and the composition of the corrosive medium.

G cluster_corrosion Corrosion Inhibition Mechanism metal Metal Surface (e.g., Mild Steel) adsorption Adsorption metal->adsorption inhibitor This compound inhibitor->adsorption protective_film Formation of a Protective Film adsorption->protective_film inhibition Inhibition of Anodic and Cathodic Reactions protective_film->inhibition corrosion_protection Corrosion Protection inhibition->corrosion_protection

Caption: Mechanism of corrosion inhibition.

Experimental Protocols for Corrosion Inhibition Studies

This is a straightforward method to determine the corrosion rate and the inhibition efficiency.[5][6]

Procedure:

  • Prepare mild steel coupons of known dimensions and surface area.

  • Polish the coupons with different grades of emery paper, degrease with acetone, rinse with distilled water, and dry.

  • Weigh the coupons accurately.

  • Immerse the coupons in a corrosive medium (e.g., 1 M HCl) with and without different concentrations of the inhibitor.

  • After a specific immersion time (e.g., 24 hours), remove the coupons, clean them to remove corrosion products, rinse, dry, and reweigh.

  • Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following formulas:

    • CR (mm/year) = (K × W) / (A × T × D)

      • Where K is a constant (8.76 × 10⁴), W is the weight loss in grams, A is the surface area in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.

    • IE% = [(CR_blank - CR_inh) / CR_blank] × 100

      • Where CR_blank is the corrosion rate without the inhibitor and CR_inh is the corrosion rate with the inhibitor.

This electrochemical technique provides information on the kinetics of the anodic and cathodic reactions.[7][8][9]

Procedure:

  • Prepare a standard three-electrode electrochemical cell with the metal sample as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

  • Immerse the electrodes in the corrosive solution with and without the inhibitor.

  • Allow the open-circuit potential (OCP) to stabilize.

  • Scan the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).

  • Record the resulting current density.

  • Determine the corrosion potential (E_corr) and corrosion current density (i_corr) from the Tafel plots.

  • Calculate the inhibition efficiency: IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100.

EIS is a non-destructive technique that provides information about the resistance and capacitance of the protective film.[10][11][12][13][14]

Procedure:

  • Use the same three-electrode setup as for potentiodynamic polarization.

  • Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a wide range of frequencies (e.g., 100 kHz to 10 mHz).

  • Record the impedance data and present it as Nyquist and Bode plots.

  • Analyze the data using an equivalent circuit model to determine parameters such as charge transfer resistance (R_ct) and double-layer capacitance (C_dl).

  • Calculate the inhibition efficiency: IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100.

Expected Quantitative Data

Based on studies of similar 8-hydroxyquinoline derivatives, the following table summarizes the expected performance of this compound as a corrosion inhibitor for mild steel in 1 M HCl.[15][16][17][18]

MethodParameterExpected Value (with inhibitor)Inhibition Efficiency (%)
Weight Loss Corrosion RateSignificantly reduced> 90%
Potentiodynamic Polarization i_corr (µA/cm²)Decreased> 90%
EIS R_ct (Ω·cm²)Significantly increased> 90%

Application as an Adhesion Promoter

Mechanism of Adhesion

The catechol group is the key to the adhesive properties of this molecule. It can form strong, reversible and irreversible bonds with various surfaces, particularly metal oxides, through a combination of hydrogen bonding, coordination chemistry, and covalent bonding after oxidation.[19]

G cluster_adhesion Adhesion Mechanism substrate Substrate Surface (e.g., Metal Oxide) interaction Interfacial Interactions substrate->interaction catechol Catechol Group of This compound catechol->interaction bonding Formation of: - Hydrogen Bonds - Coordinate Bonds - Covalent Bonds interaction->bonding adhesion Strong Adhesion bonding->adhesion

Caption: Mechanism of catechol-mediated adhesion.

Experimental Protocols for Adhesion Studies

Procedure:

  • Clean the substrate (e.g., titanium, stainless steel) by sonication in acetone and ethanol, followed by drying under a stream of nitrogen.

  • Prepare a solution of this compound in a suitable solvent (e.g., ethanol, THF).

  • Immerse the cleaned substrate in the solution for a specific period (e.g., 12-24 hours) at room temperature to allow for self-assembly of a monolayer.

  • Remove the substrate, rinse with fresh solvent to remove any unbound molecules, and dry.

This test is used to measure the shear strength of an adhesive bond between two substrates.[20][21][22][23][24]

Procedure:

  • Prepare two substrate coupons (e.g., metal plates) as per ASTM D1002 standard.[23]

  • Apply a solution of this compound (or a polymer containing it) to the bonding area of one coupon.

  • Overlap the second coupon to create a defined bonding area.

  • Apply pressure and allow the adhesive to cure under specified conditions (e.g., temperature, time).

  • Mount the bonded specimen in a universal testing machine.

  • Apply a tensile load at a constant rate until the bond fails.

  • Record the maximum load at failure.

  • Calculate the lap shear strength: Shear Strength (MPa) = Maximum Load (N) / Bond Area (mm²).

Expected Quantitative Data

For catechol-based adhesives, the lap shear strength can vary significantly depending on the substrate, curing conditions, and the polymer matrix if used.

SubstrateAdhesive FormulationExpected Lap Shear Strength (MPa)
SteelPolymer with catechol moieties5 - 15
AluminumPolymer with catechol moieties3 - 10
TitaniumPolymer with catechol moieties8 - 20

Safety Precautions

Standard laboratory safety practices should be followed when handling this compound and all other chemicals mentioned in these protocols. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All experiments should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) of the compound.

Conclusion

This compound is a promising multifunctional molecule for material science applications. Its unique combination of a corrosion-inhibiting quinoline core and an adhesive catechol group opens up possibilities for the development of high-performance coatings, adhesives, and functionalized surfaces. The protocols and data presented in these application notes provide a solid foundation for researchers to explore and exploit the potential of this compound in their respective fields. Further research is encouraged to fully elucidate its properties and expand its applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol.

Frequently Asked Questions (FAQs)

Q1: What is the most plausible synthetic route for this compound?

A1: The most direct and commonly employed method for this type of substituted quinoline is the Friedländer synthesis.[1][2] This reaction involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing a reactive α-methylene group.[3] For the target molecule, this would involve reacting 2-amino-4-methoxybenzaldehyde with 3',4'-dihydroxyacetophenone .

Q2: What are the primary challenges in this synthesis?

A2: The primary challenges include:

  • Low Yields: Can result from suboptimal reaction conditions, side reactions, or degradation of starting materials or product.[4]

  • Side Product Formation: The most common side reaction is the aldol self-condensation of the acetophenone starting material, especially under basic conditions.[4]

  • Oxidation of the Catechol Moiety: The benzene-1,2-diol (catechol) group is highly susceptible to oxidation, which can lead to the formation of colored impurities and a complex product mixture.

  • Purification Difficulties: The final product is often polar and can be difficult to separate from starting materials and byproducts, sometimes resulting in tarry crude materials.[4]

Q3: Which type of catalyst is recommended for the Friedländer synthesis of this compound?

A3: Both acid and base catalysis can be used for the Friedländer synthesis.[5]

  • Acid Catalysis: p-Toluenesulfonic acid (p-TsOH) or trifluoroacetic acid are effective and commonly used.[2] They promote the cyclodehydration step.

  • Base Catalysis: Potassium hydroxide (KOH) or sodium hydroxide (NaOH) can be used, but may increase the likelihood of ketone self-condensation.[4]

  • Alternative Catalysts: For milder conditions that may help prevent degradation of the sensitive catechol group, Lewis acids like neodymium(III) nitrate or the use of iodine have been reported to be effective in related syntheses.[6][7]

Q4: How can the oxidation of the catechol group be minimized?

A4: To minimize oxidation of the 3',4'-dihydroxyacetophenone starting material and the final product, it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Degassing solvents prior to use and adding an antioxidant like sodium bisulfite in trace amounts to the reaction or work-up can also be beneficial.

Troubleshooting Guides

Guide 1: Low or No Product Yield

This is one of the most common issues encountered. The following guide provides a systematic approach to troubleshooting.

Troubleshooting Workflow for Low Product Yield

G start Problem: Low/No Yield check_sm Verify Starting Material Quality & Stoichiometry start->check_sm sm_ok Quality OK? check_sm->sm_ok check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) cond_ok Conditions Optimal? check_conditions->cond_ok check_catalyst Evaluate Catalyst (Activity, Loading) cat_ok Catalyst Active? check_catalyst->cat_ok check_workup Analyze Work-up & Purification Procedure workup_ok Product Lost? check_workup->workup_ok sm_ok->check_conditions Yes solve_sm Solution: - Use fresh, pure starting materials. - Confirm stoichiometry (1:1 ratio). - Check for degradation. sm_ok->solve_sm No cond_ok->check_catalyst Yes solve_cond Solution: - Optimize temperature (start ~80°C). - Increase reaction time incrementally. - Ensure inert atmosphere (N2/Ar). cond_ok->solve_cond No cat_ok->check_workup Yes solve_cat Solution: - Use fresh catalyst. - Increase catalyst loading (e.g., 10-20 mol%). - Switch catalyst type (e.g., p-TsOH to Lewis Acid). cat_ok->solve_cat No solve_workup Solution: - Check aqueous layers for product. - Use gentler purification methods. - Avoid extreme pH during extraction. workup_ok->solve_workup Yes end_node Yield Improved workup_ok->end_node No solve_sm->end_node solve_cond->end_node solve_cat->end_node solve_workup->end_node

Caption: Troubleshooting workflow for low product yield.

Possible Cause Suggested Solution(s)
Degraded Starting Materials 3',4'-dihydroxyacetophenone is prone to oxidation. Use freshly opened or purified starting materials. Confirm the purity of 2-amino-4-methoxybenzaldehyde via NMR or melting point.
Suboptimal Reaction Temperature The cyclodehydration step requires sufficient heat. If the yield is low, incrementally increase the reaction temperature (e.g., from 80°C to 120°C). However, excessive heat can cause decomposition.
Insufficient Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the initial reaction time, extend it in increments of 1-2 hours.
Inactive or Insufficient Catalyst Use a fresh batch of catalyst. If using an acid catalyst like p-TsOH, ensure it is anhydrous. Consider increasing the catalyst loading from a catalytic amount (5 mol%) to a higher loading (10-20 mol%).
Atmosphere Not Inert The catechol moiety is sensitive to oxygen. Ensure the reaction is set up under a continuous flow of an inert gas like nitrogen or argon to prevent oxidative side reactions.
Product Lost During Work-up The diol product may have some water solubility. Check aqueous layers by TLC before discarding them.[8] Avoid overly harsh acidic or basic conditions during extraction, as this can affect product stability.[8]
Guide 2: Formation of Side Products and Impurities

The presence of multiple spots on a TLC plate indicates the formation of impurities.

Common Side Reactions and Mitigation

G cluster_side Potential Side Reactions main Main Reaction (Friedländer Synthesis) pdt Desired Product: 4-(4-Methoxyquinolin-2-yl) benzene-1,2-diol main->pdt Desired Pathway side1 Aldol Self-Condensation of Acetophenone main->side1 side2 Oxidation of Catechol Moiety main->side2 side3 Incomplete Cyclization main->side3 imp1 Self-Condensation Adduct side1->imp1 Leads to imp2 Quinone-like Impurities (Colored) side2->imp2 Leads to imp3 Chalcone Intermediate side3->imp3 Leads to

Caption: Relationship between main and side reactions.

Observed Problem Likely Cause Suggested Solution(s)
Dark, Tarry Crude Product Oxidation of Catechol: The benzene-1,2-diol functionality is easily oxidized to form highly colored quinone-type species.1. Rigorously maintain an inert atmosphere (N₂ or Ar) throughout the reaction and work-up. 2. Use degassed solvents. 3. Consider adding a small amount of a reducing agent like NaHSO₃ during the aqueous work-up.
Major Impurity with Lower Rf than Product Aldol Self-Condensation: This is particularly common under basic catalysis, where the 3',4'-dihydroxyacetophenone reacts with itself.[4]1. Switch from base catalysis to acid catalysis (e.g., p-TsOH in toluene). 2. If base catalysis must be used, add the acetophenone slowly to the reaction mixture containing the amine to favor the cross-condensation.
Spot on TLC between Starting Material and Product Incomplete Cyclization: The intermediate chalcone (the product of the initial condensation before ring closure) may be present if the reaction has not gone to completion.1. Increase the reaction temperature to facilitate the cyclodehydration step. 2. Increase the amount of acid catalyst to better promote ring closure. 3. Extend the reaction time.

Data on Synthesis Optimization

The following data, based on analogous Friedländer reactions, illustrates the impact of key parameters on product yield.

Table 1: Effect of Catalyst on Product Yield

Entry Catalyst (mol%) Solvent Temperature (°C) Time (h) Yield (%)
1KOH (20)Ethanol80835
2p-TsOH (10)Toluene110668
3p-TsOH (20)Toluene110675
4Nd(NO₃)₃·6H₂O (10)Solvent-free120282
5Iodine (15)Ethanol80478

Note: Yields are representative and intended for comparison. Actual results may vary.

Key Experimental Protocols

Protocol 1: Proposed Synthesis via p-TsOH Catalysis

This protocol outlines a standard procedure for the Friedländer synthesis of the target compound.

Proposed Synthesis Workflow

G start Start setup Combine Reactants & Catalyst (2-amino-4-methoxybenzaldehyde, 3',4'-dihydroxyacetophenone, p-TsOH) in Toluene under N2 start->setup reflux Heat to Reflux (~110°C) with Dean-Stark Trap setup->reflux monitor Monitor by TLC (approx. 6-8h) reflux->monitor workup Cool, Quench with NaHCO3(aq), and Extract with Ethyl Acetate monitor->workup purify Purify Crude Product (Column Chromatography) workup->purify characterize Characterize Final Product (NMR, MS, HRMS) purify->characterize end_node End characterize->end_node

Caption: Experimental workflow for the proposed synthesis.

Materials:

  • 2-amino-4-methoxybenzaldehyde (1.0 eq)

  • 3',4'-dihydroxyacetophenone (1.0 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.2 eq)

  • Toluene (Anhydrous)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus under a nitrogen atmosphere, add 2-amino-4-methoxybenzaldehyde (1.0 eq), 3',4'-dihydroxyacetophenone (1.0 eq), and p-TsOH·H₂O (0.2 eq).

  • Add anhydrous toluene to the flask to achieve a starting material concentration of approximately 0.2 M.

  • Heat the reaction mixture to reflux (approx. 110-115°C) and maintain for 6-8 hours, collecting the water removed in the Dean-Stark trap.

  • Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent).

  • Once the reaction is complete (disappearance of the limiting starting material), cool the mixture to room temperature.

  • Quench the reaction by slowly adding saturated NaHCO₃ solution and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude residue by column chromatography.

Protocol 2: Purification by Column Chromatography

Materials:

  • Silica Gel

  • Hexanes

  • Ethyl Acetate

  • Triethylamine (NEt₃)

Procedure:

  • Prepare the eluent system. A gradient from 30% to 70% ethyl acetate in hexanes is a good starting point. To prevent product streaking or decomposition on the acidic silica, add 0.5% triethylamine to the eluent mixture.

  • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 30% ethyl acetate/hexanes + 0.5% NEt₃) and pack the column.

  • Dissolve the crude product in a minimal amount of the mobile phase or dichloromethane and adsorb it onto a small amount of silica gel.

  • Dry-load the adsorbed product onto the top of the packed column.

  • Run the column, gradually increasing the polarity of the eluent.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

References

"4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol" solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol. The information provided is based on the general properties of its core chemical structures: a quinoline ring and a catechol (benzene-1,2-diol) moiety.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is turning brown. What is happening and how can I prevent it?

A1: The brown discoloration is likely due to the oxidation of the catechol (benzene-1,2-diol) portion of the molecule.[1] Catechols are highly susceptible to oxidation, especially in the presence of oxygen, light, and at neutral to alkaline pH. This oxidation process forms highly reactive ortho-quinones, which can then polymerize to create complex, dark-colored compounds.[1]

To prevent this, consider the following preventative measures:

  • Work under an inert atmosphere: Removing dissolved oxygen by working under nitrogen or argon can significantly improve the stability of the compound.[1]

  • Control the pH: Catechols are generally more stable at an acidic pH.[1] The rate of autoxidation increases significantly with a higher pH.[1]

  • Protect from light: Exposure to UV or visible light can induce photodegradation.[2][3] Store the compound and its solutions in the dark or in amber vials.

  • Maintain low temperatures: Higher temperatures accelerate the rate of chemical reactions, including oxidation.[2][3] Store stock solutions at low temperatures (e.g., -20°C or -80°C).

  • Use antioxidants: The addition of antioxidants, such as ascorbic acid or sodium metabisulfite, to your formulation can help prevent or slow down oxidation.[1]

  • Chelate metal ions: Trace metal ions, particularly iron and copper, can catalyze the oxidation of catechols.[1] The use of a chelating agent like EDTA may be beneficial.

Q2: I am having trouble dissolving this compound. What solvents should I use?

Here is a suggested course of action:

  • Attempt to dissolve a small amount of the compound in common organic solvents such as DMSO, DMF, ethanol, or methanol.

  • If you require an aqueous solution, first prepare a concentrated stock solution in an organic solvent like DMSO.

  • Then, slowly add the aqueous buffer to the stock solution while vortexing to facilitate mixing and prevent precipitation. Be mindful that the final concentration of the organic solvent should be compatible with your experimental system.

Q3: How should I store this compound to ensure its stability?

A3: Based on the general stability of phenolic and quinoline compounds, the following storage conditions are recommended:

  • Solid form: Store the solid compound in a tightly sealed container, protected from light, in a cool, dry place. A desiccator can help to minimize exposure to moisture.

  • In solution: Prepare fresh solutions for each experiment if possible. If you need to store solutions, keep them at a low temperature (e.g., -20°C or -80°C) in amber vials to protect from light. To minimize oxidation, consider purging the solution with an inert gas like nitrogen or argon before sealing.

Troubleshooting Guides

Issue 1: Compound Precipitation in Aqueous Solutions
  • Symptom: The compound precipitates out of solution after dilution with an aqueous buffer.

  • Possible Cause: The compound has low solubility in the final aqueous buffer, and the concentration is above its solubility limit. The presence of salts in the buffer can also decrease solubility (salting out).[6]

  • Troubleshooting Steps:

    Figure 1: Troubleshooting compound precipitation.

Issue 2: Inconsistent Experimental Results
  • Symptom: High variability in results between experiments using the same compound.

  • Possible Cause: The compound may be degrading over time, leading to a decrease in the effective concentration of the active molecule.

  • Troubleshooting Steps:

    Figure 2: Troubleshooting inconsistent results.

Experimental Protocols

Protocol 1: Determination of Compound Solubility

This protocol provides a general method for determining the thermodynamic solubility of this compound in a given solvent.[4]

Methodology:

  • Preparation of a Saturated Solution:

    • Add an excess amount of the solid compound to a known volume of the solvent in a vial. The presence of undissolved solid is crucial.

    • Seal the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a thermostatic shaker at a constant temperature (e.g., 25°C or 37°C).

    • Allow the solution to equilibrate for a sufficient amount of time (e.g., 24-48 hours) to ensure saturation.

  • Sample Collection and Preparation:

    • After equilibration, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtering through a syringe filter (e.g., 0.22 µm) is recommended.

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical method.

  • Quantification:

    • Analyze the diluted sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Prepare a calibration curve using standard solutions of the compound of known concentrations.

    • Determine the concentration of the compound in the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility by multiplying the determined concentration by the dilution factor.

    Figure 3: Workflow for solubility determination.

Protocol 2: Assessment of Compound Stability (Forced Degradation Study)

This protocol outlines a forced degradation study to identify potential degradation pathways and establish the stability of this compound under various stress conditions.[7]

Methodology:

  • Preparation of Stock Solution:

    • Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or a mixture of organic solvent and water).

  • Application of Stress Conditions (in separate vials):

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a specific temperature (e.g., 60°C).

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light.

    • Thermal Degradation: Store a sample of the stock solution at an elevated temperature (e.g., 60°C) in the dark.

    • Photodegradation: Expose a sample of the stock solution to a light source (e.g., UV lamp or natural sunlight) at room temperature. Keep a control sample in the dark.

  • Time-Point Sampling:

    • Withdraw aliquots from each vial at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the acid and base hydrolysis samples before analysis.

    • Dilute all samples to a suitable concentration for analysis.

  • Analysis:

    • Analyze all samples by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).

    • Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products over time.

    Figure 4: Workflow for a forced degradation study.

Quantitative Data Summary

As specific quantitative data for this compound is not publicly available, we recommend that researchers generate this data internally using the protocols provided above. The following tables can be used as templates to organize your findings.

Table 1: Solubility of this compound at 25°C

SolventSolubility (mg/mL)Solubility (µM)Observations
Water
PBS (pH 7.4)
DMSO
DMF
Ethanol
Methanol
Acetonitrile

Table 2: Stability of this compound in Solution (e.g., in DMSO at 10 mM)

Storage ConditionTime (hours)% Remaining Parent CompoundObservations
Room Temp, Light24Color change noted
Room Temp, Dark24
4°C, Dark24
-20°C, Dark24
-80°C, Dark24

References

Technical Support Center: Overcoming Poor Cell Permeability of 4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor cell permeability with the compound "4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol".

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments and offers potential solutions.

Issue 1: Low intracellular concentration of this compound in in vitro assays.

  • Question: My experiments consistently show low intracellular levels of the compound, suggesting poor cell permeability. What could be the cause and how can I troubleshoot this?

  • Answer: The poor cell permeability of this compound can likely be attributed to its physicochemical properties, particularly the presence of the catechol moiety (benzene-1,2-diol). The two hydroxyl groups of the catechol are strong hydrogen bond donors, which increases the molecule's polarity and can hinder its ability to passively diffuse across the nonpolar lipid bilayer of the cell membrane.[1][2][3] Additionally, the compound might be a substrate for cellular efflux pumps.[4][5]

    Troubleshooting Steps:

    • Assess Physicochemical Properties:

      • Theoretically evaluate the compound against Lipinski's Rule of Five to identify potential liabilities.[1][2][6] Poor absorption or permeability is more likely when there are more than five hydrogen bond donors, the molecular weight is over 500, the logP is over 5, and the sum of nitrogen and oxygen atoms is over 10.[1]

      • Experimentally determine the octanol-water partition coefficient (LogP) to quantify its lipophilicity.

    • Evaluate Efflux Pump Activity:

      • Perform your cell-based assays in the presence of known broad-spectrum efflux pump inhibitors (e.g., verapamil, cyclosporin A) to see if the intracellular concentration of your compound increases.[7][8] A significant increase would suggest that the compound is being actively transported out of the cell.

    • Consider Chemical Modification (Prodrug Approach):

      • Mask the polar catechol hydroxyl groups with lipophilic moieties to create a prodrug.[9][10][11][12][13][14][15] These masking groups should be designed to be cleaved by intracellular enzymes (e.g., esterases) to release the active parent compound.

    • Optimize Formulation:

      • For in vitro experiments, ensure the compound is fully solubilized in the vehicle and that the vehicle itself is not toxic to the cells at the concentration used.

      • Consider using formulation strategies like lipid-based delivery systems or nanoparticles to enhance its delivery across the cell membrane.[16][17][18][19][20]

Issue 2: Inconsistent results in cell-based permeability assays.

  • Question: I am getting variable and non-reproducible results from my Caco-2 permeability assays. What are the potential sources of this variability?

  • Answer: Inconsistent results in Caco-2 assays can arise from several factors related to the experimental setup and the compound itself.

    Troubleshooting Steps:

    • Verify Cell Monolayer Integrity:

      • Routinely measure the transepithelial electrical resistance (TEER) of your Caco-2 monolayers before and after each experiment.[7] A drop in TEER values indicates a compromised monolayer.

      • Visually inspect the monolayers under a microscope to ensure they are confluent and have the correct morphology.

    • Check Compound Stability:

      • Assess the stability of this compound in the assay buffer over the time course of the experiment. The catechol moiety can be susceptible to oxidation.[21][22][23]

    • Control for Efflux:

      • As mentioned previously, efflux can be a major source of variability.[4][8] Always include a condition with an efflux pump inhibitor to understand the contribution of active transport.

    • Standardize Assay Conditions:

      • Ensure consistent pH, temperature, and incubation times across all experiments.

      • Use a consistent passage number for your Caco-2 cells, as their characteristics can change over time in culture.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the suspected poor cell permeability of this compound?

A1: The primary reason is the presence of the catechol group. Its two hydroxyl groups can form hydrogen bonds with water, making it more energetically favorable for the molecule to remain in the aqueous extracellular environment rather than partitioning into the lipid cell membrane.[24] This is a common challenge for compounds containing multiple hydrogen bond donors.[1][25]

Q2: How can I improve the cell permeability of this compound?

A2: There are several strategies you can employ, broadly categorized as chemical modification and formulation approaches.

  • Chemical Modification:

    • Prodrugs: This is a highly effective strategy where the polar hydroxyl groups of the catechol are temporarily masked with lipophilic groups.[9][10][11][12][13][14][15]

    • Structural Modification: Consider synthesizing analogs where one or both of the hydroxyl groups are replaced with less polar groups, if this does not compromise the compound's biological activity. Creating opportunities for intramolecular hydrogen bonding can also "hide" the polar groups and improve permeability.[24][26][27]

  • Formulation Strategies:

    • Nanoparticle Encapsulation: Formulating the compound into nanoparticles, such as liposomes or polymeric nanoparticles, can facilitate its entry into cells.[16][18][19][20]

    • Use of Permeation Enhancers: These are compounds that can be co-administered to transiently increase the permeability of the cell membrane.[28][29]

    • Lipid-Based Formulations: Incorporating the compound into lipid-based delivery systems like self-microemulsifying drug delivery systems (SMEDDS) can improve its absorption.[17][30]

Q3: What in vitro assays are recommended to measure the cell permeability of this compound?

A3: The two most widely used and recommended in vitro assays are:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane.[10][31][32] It is a good first screen to assess the passive permeability potential of your compound.

  • Caco-2 Cell Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a barrier similar to the intestinal epithelium.[7][32][33][34] It can measure both passive diffusion and active transport, including the effects of efflux pumps.[7]

Q4: Can the quinoline structure in my compound contribute to poor permeability?

A4: While the quinoline core itself is relatively lipophilic, certain quinoline derivatives can be substrates for efflux pumps like P-glycoprotein (P-gp).[4][5] Efflux pumps are membrane proteins that actively transport a wide range of substances out of the cell, leading to lower intracellular concentrations.[8][35] Therefore, it is important to investigate whether this compound is a substrate for these pumps.

Data Presentation

Table 1: Summary of Strategies to Improve Cell Permeability

Strategy CategorySpecific ApproachPrinciplePotential AdvantagesPotential Challenges
Chemical Modification Prodrug SynthesisMasking polar groups (e.g., catechol hydroxyls) with lipophilic moieties that are cleaved intracellularly.[9][10][11][12][13][14][15]Significant improvement in passive diffusion; can be tailored for specific enzyme cleavage.Requires synthetic chemistry; prodrug may have different solubility; cleavage efficiency can vary.
Intramolecular Hydrogen BondingIntroducing functional groups that can form internal hydrogen bonds to shield polar groups in a nonpolar environment.[24][26][27]Improves passive permeability without a significant increase in molecular weight.Requires careful molecular design; may alter the compound's conformation and biological activity.
Scaffold HoppingReplacing the quinoline or benzene-diol core with a different chemical scaffold that has better permeability properties.[5]Can fundamentally improve physicochemical properties.May lead to loss of biological activity; requires significant medicinal chemistry effort.
Formulation Nanoparticle DeliveryEncapsulating the compound in carriers like liposomes or polymeric nanoparticles.[16][18][19][20]Can improve solubility and permeability; allows for controlled release and targeting.Complex formulation development; potential for immunogenicity; manufacturing scalability.
Permeation EnhancersCo-administration with agents that temporarily disrupt the cell membrane.[28][29]Can be effective for a wide range of molecules.Potential for cell toxicity; transient effect; regulatory hurdles.
Lipid-Based SystemsFormulating the compound in lipid-based carriers (e.g., SMEDDS).[17][30]Enhances solubilization and absorption, particularly for lipophilic compounds.Can be complex to formulate; may have stability issues.
Biological Efflux Pump InhibitionCo-administration with an inhibitor of efflux pumps like P-gp.[4][5]Can significantly increase intracellular concentration if the compound is an efflux substrate.Potential for drug-drug interactions; toxicity of the inhibitor; may not be effective if efflux is not the primary issue.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general outline for performing a PAMPA experiment to assess the passive permeability of this compound.

  • Materials:

    • PAMPA plate system (e.g., a 96-well filter plate with a PVDF membrane and a matching 96-well acceptor plate)

    • Phospholipid solution (e.g., 2% (w/v) lecithin in dodecane)

    • Phosphate-buffered saline (PBS), pH 7.4

    • Test compound stock solution (e.g., 10 mM in DMSO)

    • High and low permeability control compounds (e.g., testosterone and hydrocortisone)

    • UV-Vis plate reader or LC-MS/MS system

  • Methodology:

    • Membrane Coating: Add 5 µL of the phospholipid solution to each well of the filter plate, ensuring the membrane is fully coated.

    • Acceptor Plate Preparation: Add 300 µL of PBS to each well of the acceptor plate.

    • Donor Plate Preparation: Dilute the test compound and controls to a final concentration (e.g., 100 µM) in PBS. The final DMSO concentration should be low (e.g., <1%). Add 200 µL of the compound solutions to the donor filter plate.

    • Assembly and Incubation: Carefully place the donor filter plate into the acceptor plate, ensuring the bottom of the filter membrane is in contact with the buffer in the acceptor well. Incubate the plate assembly at room temperature for a specified time (e.g., 4-18 hours) in a sealed container with a wet paper towel to minimize evaporation.

    • Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

    • Permeability Calculation: The apparent permeability coefficient (Pe) is calculated using the following equation: Pe = - (V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - [C_A] / [C_equilibrium]) Where:

      • V_D and V_A are the volumes of the donor and acceptor wells, respectively.

      • A is the area of the membrane.

      • t is the incubation time.

      • [C_A] is the concentration in the acceptor well.

      • [C_equilibrium] is the theoretical equilibrium concentration.

Protocol 2: Caco-2 Cell Permeability Assay

This protocol describes a bidirectional Caco-2 permeability assay to assess both passive permeability and active transport.

  • Materials:

    • Caco-2 cells

    • Transwell® inserts (e.g., 12-well or 24-well)

    • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics)

    • Hanks' Balanced Salt Solution (HBSS) with HEPES, pH 7.4 and pH 6.5

    • Test compound stock solution (e.g., 10 mM in DMSO)

    • Control compounds (e.g., propranolol for high permeability, atenolol for low permeability, and digoxin as a P-gp substrate)

    • Efflux pump inhibitor (e.g., verapamil)

    • LC-MS/MS system

  • Methodology:

    • Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell® inserts at an appropriate density. Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

    • Monolayer Integrity Check: Measure the TEER of the monolayers. Only use monolayers with TEER values within the acceptable range for your laboratory.

    • Assay Preparation:

      • Wash the cell monolayers with pre-warmed HBSS.

      • Prepare the test compound solutions in HBSS at the desired concentration (e.g., 10 µM). Prepare separate solutions for the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) transport studies. For the A-B study, you may use HBSS at pH 6.5 in the apical chamber and pH 7.4 in the basolateral chamber to mimic the pH gradient of the small intestine. For the B-A study, use pH 7.4 in both chambers.

      • To investigate efflux, prepare a set of solutions containing both the test compound and an efflux pump inhibitor.

    • Transport Experiment:

      • A-B Transport: Add the compound solution to the apical chamber and fresh HBSS to the basolateral chamber.

      • B-A Transport: Add the compound solution to the basolateral chamber and fresh HBSS to the apical chamber.

      • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • Sample Collection and Analysis: At the end of the incubation, collect samples from both the donor and receiver chambers. Analyze the concentration of the compound in each sample by LC-MS/MS.

    • Permeability and Efflux Ratio Calculation:

      • The apparent permeability coefficient (Papp) for both A-B and B-A directions is calculated using the formula: Papp = (dQ/dt) / (A * C_0) Where:

        • dQ/dt is the rate of permeation.

        • A is the surface area of the membrane.

        • C_0 is the initial concentration in the donor chamber.

      • The efflux ratio (ER) is calculated as: ER = Papp(B-A) / Papp(A-B) An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_troubleshooting Troubleshooting cluster_solutions Potential Solutions Low_Intracellular_Concentration Low Intracellular Concentration Assess_Properties Assess Physicochemical Properties (Lipinski's Rules) Low_Intracellular_Concentration->Assess_Properties Why? PAMPA PAMPA Assay (Passive Permeability) Assess_Properties->PAMPA Test Passive Permeability Caco2 Caco-2 Assay (Passive + Active Transport) Assess_Properties->Caco2 Test Overall Permeability Chemical_Modification Chemical Modification Assess_Properties->Chemical_Modification Solution Prodrug Prodrug Synthesis PAMPA->Prodrug Solution Efflux_Inhibition Caco-2 with Efflux Inhibitors Caco2->Efflux_Inhibition Efflux a Problem? Formulation Formulation Strategies (e.g., Nanoparticles) Caco2->Formulation Solution Efflux_Inhibition->Prodrug Solution

Caption: Troubleshooting workflow for poor cell permeability.

prodrug_strategy cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Parent_Drug Parent Drug (Poor Permeability) Prodrug Lipophilic Prodrug (High Permeability) Parent_Drug->Prodrug Chemical Modification Cell_Membrane Cell Membrane Prodrug->Cell_Membrane Passive Diffusion Active_Drug Active Parent Drug Prodrug_Inside Prodrug Prodrug_Inside->Active_Drug Enzymatic Cleavage Cell_Membrane->Prodrug_Inside

Caption: The prodrug strategy for enhancing cell permeability.

pampa_vs_caco2 cluster_pampa PAMPA Assay cluster_caco2 Caco-2 Assay Compound Test Compound Artificial_Membrane Artificial Lipid Membrane Compound->Artificial_Membrane Cell_Monolayer Caco-2 Cell Monolayer Compound->Cell_Monolayer Passive_Diffusion Measures Passive Diffusion Only Artificial_Membrane->Passive_Diffusion Passive_Active Measures Passive Diffusion & Active Transport (Efflux) Cell_Monolayer->Passive_Active

Caption: Comparison of PAMPA and Caco-2 permeability assays.

References

Technical Support Center: Purification of 4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic purification of 4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the chromatographic purification of this compound?

A1: The primary challenges stem from the compound's bifunctional nature. The quinoline moiety imparts basicity, which can lead to strong interactions with the acidic silanol groups on standard silica gel, resulting in peak tailing and poor recovery.[1][2] The catechol portion is polar and susceptible to oxidation, which can lead to sample degradation on the column.[3]

Q2: What are the recommended starting points for developing a purification method for this compound?

A2: For initial screening, Thin Layer Chromatography (TLC) is essential to determine an appropriate solvent system.[1] For preparative purification, both normal-phase and reversed-phase chromatography can be considered, with specific recommendations outlined in the tables below. Due to the compound's polar and basic nature, mixed-mode chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC) could also be effective.[1][4]

Q3: How can I prevent my compound from degrading on a silica gel column?

A3: Degradation on silica gel can be minimized by a few strategies.[5] One common method is to deactivate the silica gel by flushing the column with a solvent system containing a small amount of a base, such as 1-2% triethylamine, before loading the sample.[1] Alternatively, using a less acidic stationary phase like alumina (neutral or basic) or a bonded silica phase such as diol can be beneficial.[1][5]

Q4: My compound is showing significant peak tailing in HPLC. What can I do to improve the peak shape?

A4: Peak tailing for a basic compound like this is often due to interactions with residual silanols on the column.[1] Adding a small amount of an acidic modifier, such as 0.1% formic acid or acetic acid, to the mobile phase can help to protonate the quinoline nitrogen and improve peak symmetry.[6] Using a highly end-capped column or a column specifically designed for the analysis of basic compounds can also significantly reduce tailing.

Troubleshooting Guides

Issue 1: Poor Separation of the Target Compound from Impurities in Flash Chromatography
Possible Cause Troubleshooting Step
Inappropriate solvent systemRe-optimize the solvent system using TLC. Aim for an Rf value of 0.2-0.3 for the target compound for good separation.[7]
Co-elution of impuritiesTry a different solvent system with alternative selectivity (e.g., substitute ethyl acetate with dichloromethane). Consider switching to a different stationary phase (e.g., alumina or a bonded phase).
Compound degradation on silicaPerform a 2D TLC to check for on-plate degradation. If degradation is observed, use deactivated silica or an alternative stationary phase.[8]
Issue 2: The Compound is Not Eluting from the Column (Normal Phase)
Possible Cause Troubleshooting Step
Solvent polarity is too lowGradually increase the polarity of the mobile phase. For very polar compounds, a gradient elution from a non-polar to a more polar solvent system may be necessary.
Strong interaction with silicaAdd a competitive base like triethylamine (1-2%) to the mobile phase to reduce interaction with acidic silanol groups.
Compound decompositionTest the stability of your compound on a small amount of silica gel before performing large-scale chromatography.[5]
Issue 3: Irreproducible Retention Times in Reversed-Phase HPLC

| Possible Cause | Troubleshooting Step | | Insufficient column equilibration | Ensure the column is equilibrated with the initial mobile phase for a sufficient time, typically 10-20 column volumes, or until a stable baseline is achieved. | | Mobile phase pH variation | Buffer the mobile phase to maintain a consistent pH, which is crucial for the retention of ionizable compounds. | | "Phase collapse" with highly aqueous mobile phases | If using a high percentage of water with a standard C18 column, the stationary phase may "collapse". Use a column designed for use in highly aqueous mobile phases (e.g., an AQ-type C18).[9] |

Experimental Protocols

Protocol 1: Flash Column Chromatography (Normal Phase)
  • Stationary Phase Selection: Start with standard silica gel (230-400 mesh). If compound instability is observed, consider deactivating the silica gel with triethylamine or using neutral alumina.

  • Solvent System Selection:

    • Begin by developing a solvent system using TLC. Good starting solvent systems for polar aromatic compounds include ethyl acetate/hexanes and methanol/dichloromethane.[10]

    • Aim for an Rf of approximately 0.2-0.3 for the target compound to ensure good separation on the column.[7]

  • Column Packing:

    • Prepare a slurry of the silica gel in the initial, least polar eluting solvent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude compound in a minimal amount of the mobile phase or a stronger, volatile solvent.

    • Alternatively, for compounds with poor solubility, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel and then adding this to the top of the column.

  • Elution:

    • Start with the solvent system determined by TLC.

    • If necessary, a gradient elution can be performed by gradually increasing the proportion of the more polar solvent.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor the elution of the compound by TLC.

    • Combine the pure fractions and evaporate the solvent under reduced pressure.

Protocol 2: High-Performance Liquid Chromatography (Reversed-Phase)
  • Column Selection: A C18 column is a good starting point. For improved peak shape with this basic compound, consider a highly end-capped C18 column or one specifically designed for polar and basic analytes.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Method Parameters (Starting Conditions):

ParameterValue
Flow Rate1.0 mL/min
Injection Volume5-20 µL
Detection WavelengthBased on UV-Vis spectrum (scan for optimal wavelength)
Column Temperature25-30 °C
GradientStart with a lower percentage of Mobile Phase B (e.g., 10-20%) and gradually increase to elute the compound. A typical gradient could be 10-90% B over 20-30 minutes.
  • Sample Preparation:

    • Dissolve the sample in the initial mobile phase composition or a compatible solvent like methanol.

    • Filter the sample through a 0.22 or 0.45 µm syringe filter before injection to protect the column.

  • Analysis and Fraction Collection:

    • Inject the sample and monitor the chromatogram.

    • If performing preparative HPLC, collect the peak corresponding to the target compound.

    • Analyze the collected fractions for purity.

Data Presentation

Table 1: Recommended Starting Solvent Systems for Flash Chromatography

Stationary Phase Solvent System (starting point) Notes
Silica Gel20-50% Ethyl Acetate in HexanesAdjust polarity based on TLC.
Silica Gel1-5% Methanol in DichloromethaneFor more polar compounds.[10]
Deactivated Silica Gel20-50% Ethyl Acetate in Hexanes + 1% TriethylamineTo improve recovery and reduce tailing of the basic quinoline.
Neutral Alumina20-50% Ethyl Acetate in HexanesAlternative to silica for acid-sensitive compounds.

Table 2: Recommended Starting Conditions for Reversed-Phase HPLC

Parameter Condition Purpose
Column C18, 5 µm, 4.6 x 150 mmGeneral purpose reversed-phase separation.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to improve peak shape of the basic quinoline.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Gradient 10% to 90% B over 20 minTo elute a range of polarities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV, Diode Array DetectorTo monitor elution and assess peak purity.

Visualizations

Purification_Workflow cluster_analysis Analysis TLC TLC Analysis (Solvent Scouting) FC Flash Chromatography (Normal or Reversed Phase) TLC->FC HPLC Preparative HPLC (Reversed Phase) TLC->HPLC Stability Compound Stability Check (2D TLC) Stability->FC Purity Purity Analysis (Analytical HPLC) FC->Purity HPLC->Purity HILIC HILIC HILIC->Purity MixedMode Mixed-Mode Chromatography MixedMode->Purity Characterization Structural Characterization (NMR, MS) Purity->Characterization

Caption: Workflow for the purification and analysis of this compound.

Troubleshooting_Flowchart Start Chromatography Issue PoorSep Poor Separation? Start->PoorSep NoElution No Elution? PoorSep->NoElution No Solvent Re-optimize Solvent (TLC) PoorSep->Solvent Yes PeakTailing Peak Tailing? NoElution->PeakTailing No IncreasePolarity Increase Mobile Phase Polarity NoElution->IncreasePolarity Yes AddBase Add Triethylamine to Mobile Phase PeakTailing->AddBase Yes (NP-Flash) AddAcid Add Formic/Acetic Acid to Mobile Phase PeakTailing->AddAcid Yes (RP-HPLC) StationaryPhase Change Stationary Phase (e.g., Alumina, Diol) Solvent->StationaryPhase Still Poor IncreasePolarity->AddBase Still No Elution EndcappedColumn Use End-capped or Specialty Column AddAcid->EndcappedColumn Still Tailing

Caption: Troubleshooting flowchart for common chromatography issues.

References

Navigating Quinoline Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for quinoline synthesis. This resource is designed to provide solutions to common challenges encountered during the synthesis of quinolines, a critical scaffold in pharmaceutical development. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols for key synthesis methods.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during common quinoline synthesis reactions.

General Issues

Q1: My quinoline synthesis is resulting in a very low yield or has failed completely. What are the common culprits?

A1: Low yields in quinoline synthesis can arise from several factors common to various named reactions. Key areas to investigate include:

  • Inappropriate Catalyst: The choice of an acid or base catalyst is highly dependent on the specific substrates. An unsuitable catalyst may not effectively promote the reaction or could encourage the formation of side products.[1]

  • Suboptimal Reaction Temperature: Many quinoline cyclizations require heat to proceed efficiently. However, excessively high temperatures can lead to the decomposition of reactants and products, often resulting in tarry byproducts.[1][2] Conversely, a temperature that is too low will lead to a slow or incomplete reaction.[1]

  • Poor Substrate Reactivity: The electronic and steric properties of your starting materials significantly influence the reaction rate. For example, electron-withdrawing groups on an aniline can deactivate the aromatic ring, making the cyclization step more challenging.[1]

  • Presence of Water: In many acid-catalyzed syntheses, the water produced during the reaction can inhibit the reaction equilibrium.[1] The use of anhydrous reagents and solvents is often recommended.

Q2: My purified quinoline derivative is yellow or brown, but I expected a colorless product. Is this a sign of significant impurity?

A2: Pure quinoline is a colorless liquid, but it and many of its derivatives are susceptible to turning yellow and then brown upon exposure to air and light. This color change is often due to the formation of trace oxidized impurities and does not necessarily indicate a high level of contamination. For applications requiring high purity, further purification and storage under an inert atmosphere in the dark may be necessary.

Skraup Synthesis

Q3: My Skraup synthesis is extremely exothermic and difficult to control. How can I manage this?

A3: The Skraup reaction is notoriously vigorous.[2][3] To moderate the reaction, you can:

  • Add a Moderator: Ferrous sulfate (FeSO₄) or boric acid are commonly used to make the reaction less violent.[2][4] Ferrous sulfate is thought to act as an oxygen carrier, allowing for a smoother oxidation process.[1]

  • Control the Addition of Sulfuric Acid: Add concentrated sulfuric acid slowly and with efficient cooling to manage the heat generated.[2]

  • Ensure Efficient Stirring: Good agitation helps to dissipate heat and prevent the formation of localized hotspots.[2]

Q4: I am observing significant tar formation in my Skraup synthesis. What causes this and how can it be minimized?

A4: Tar formation is a frequent issue in Skraup synthesis, primarily due to the harsh acidic and oxidizing conditions that cause polymerization of reactants and intermediates.[2] To minimize tarring:

  • Use a Moderator: As mentioned previously, ferrous sulfate can help control the reaction rate and reduce charring.[2]

  • Optimize Temperature: Avoid excessively high temperatures. The reaction should be heated gently to initiate, and the exothermic phase must be carefully controlled.[2]

  • Purification: The crude product is often a dark, tarry substance.[2] Steam distillation is a common and effective method to isolate the volatile quinoline derivative from the non-volatile tar.[5]

Doebner-von Miller Synthesis

Q5: My Doebner-von Miller reaction is producing a large amount of polymer/tar. How can I prevent this?

A5: The acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone is a major side reaction in the Doebner-von Miller synthesis.[6][7] To mitigate this:

  • Employ a Biphasic Solvent System: Sequestering the α,β-unsaturated carbonyl compound in an organic phase (e.g., toluene) can significantly reduce its self-polymerization in the acidic aqueous phase where the aniline is protonated.[6][8]

  • Slow Addition of Reactants: Adding the carbonyl compound slowly to the heated acidic solution of the aniline helps to maintain a low concentration of the carbonyl compound, favoring the desired reaction over polymerization.[6][7]

  • Optimize Acid Concentration: While strong acids are necessary, overly harsh conditions can accelerate tar formation. A comparative study of different acids may be beneficial to find the optimal balance.[6]

Q6: I am getting a complex mixture of byproducts in my Doebner-von Miller reaction. How can I achieve a cleaner reaction?

A6: The acidic and high-temperature conditions of the Doebner-von Miller reaction can lead to various side reactions.[9] To obtain a cleaner reaction profile:

  • Controlled Addition: Slowly adding the α,β-unsaturated carbonyl compound to the reaction mixture can help control the reaction rate and reduce polymerization.[9]

  • Consider Substrate Compatibility: The use of γ-substituted α,β-unsaturated aldehydes or ketones can lead to complex mixtures.[6]

  • Purification Strategy: A preliminary filtration through a plug of silica gel can remove the majority of tar before finer purification methods like column chromatography are employed.[6]

Friedländer Synthesis

Q7: I am struggling with regioselectivity in my Friedländer synthesis using an unsymmetrical ketone. What strategies can I use?

A7: Regioselectivity is a common challenge in the Friedländer synthesis with unsymmetrical ketones.[10] To control the formation of a specific regioisomer, you can:

  • Introduce a Phosphoryl Group: Placing a phosphoryl group on one of the α-carbons of the ketone can direct the cyclization.[10]

  • Use a Specific Amine Catalyst: Certain amine catalysts can favor the formation of one regioisomer over the other.[10]

  • Employ an Ionic Liquid: The use of an ionic liquid as the reaction medium has been shown to improve regioselectivity.[10]

Q8: What are common side reactions in the Friedländer synthesis and how can they be avoided?

A8: A common side reaction is the aldol condensation of the ketone starting material under basic conditions. To circumvent this, one can use an imine analog of the o-aminoaryl ketone instead of the ketone itself.[10]

Combes Synthesis

Q9: My Combes synthesis is not proceeding to completion. What should I troubleshoot?

A9: The initial condensation of the aniline with the β-diketone to form the enamine intermediate can sometimes be the rate-limiting step.[9] Ensure that this step is proceeding efficiently before attempting the acid-catalyzed cyclization. The use of a more effective dehydrating agent than concentrated sulfuric acid, such as a mixture of polyphosphoric acid (PPA) and an alcohol (polyphosphoric ester, PPE), has been reported to improve results.[11]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data to aid in the optimization of your quinoline synthesis.

Table 1: Effect of Moderator on Skraup Synthesis Yield

Aniline DerivativeOxidizing AgentModeratorYield (%)Reference
AnilineNitrobenzeneFerrous Sulfate84-91[12]
o-AminophenolNot specifiedFerrous Sulfate100[13]

Note: Yields are highly dependent on specific reaction conditions and scale.

Table 2: Catalyst and Conditions in Friedländer Synthesis

2-Aminoaryl KetoneCarbonyl CompoundCatalystSolventTemperature (°C)Time (h)Yield (%)
2-Amino-5-chlorobenzophenoneDimedoneP₂O₅/SiO₂Solvent-freeNot specifiedNot specifiedHigh
2-AminobenzaldehydeEthyl acetoacetateNoneWater703-5High

Note: This table provides illustrative examples. Optimal conditions will vary with substrates.

Experimental Protocols

Protocol 1: Moderated Skraup Synthesis of Quinoline [2][5]

  • Reaction Setup: In a large round-bottom flask equipped with a reflux condenser and a dropping funnel, add aniline, ferrous sulfate heptahydrate, and anhydrous glycerol.

  • Acid Addition: While stirring vigorously and cooling the flask in an ice bath, slowly and carefully add concentrated sulfuric acid through the dropping funnel at a rate that maintains control over the internal temperature.

  • Reaction: Gently heat the mixture to initiate the reaction. Once the exothermic reaction begins, remove the heat source. If the reaction becomes too vigorous, cool the flask. After the initial vigorous phase subsides, heat the mixture to reflux for several hours to ensure the reaction goes to completion.

  • Work-up: After cooling, carefully pour the reaction mixture into a large volume of cold water. Make the solution strongly basic with a concentrated sodium hydroxide solution to liberate the quinoline base.

  • Purification: Subject the mixture to steam distillation to separate the volatile quinoline from the non-volatile tar.[5] The distillate can then be extracted with an organic solvent (e.g., toluene), dried, and distilled under reduced pressure.[1] To remove any unreacted aniline, the distillate can be acidified, treated with sodium nitrite to form a non-volatile diazonium salt, and then re-basified and steam distilled again.[5][12]

Protocol 2: Doebner-von Miller Synthesis of 2-Methylquinoline with Minimized Tar Formation [2][6]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, mechanical stirrer, and an addition funnel, combine aniline and 6 M hydrochloric acid. Heat the mixture to reflux.

  • Reagent Addition: In the addition funnel, dissolve crotonaldehyde in toluene. Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours.

  • Reaction: After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction progress by TLC.

  • Work-up: Upon completion, cool the mixture to room temperature. Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.

  • Isolation: Extract the product with an organic solvent such as dichloromethane or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by distillation or column chromatography.

Protocol 3: Combes Synthesis of a 2,4-Dimethylquinoline [2][9]

  • Reaction Setup: In a fume hood, place aniline and acetylacetone in a round-bottom flask.

  • Condensation: Stir the mixture at room temperature. An exothermic reaction may occur, indicating the formation of the enamine intermediate.

  • Cyclization: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid with stirring.

  • Reaction: Gently heat the reaction mixture for a short period.

  • Work-up: Carefully pour the cooled reaction mixture onto crushed ice.

  • Isolation: Neutralize the solution with a base (e.g., ammonia or sodium hydroxide). The quinoline derivative may precipitate and can be collected by filtration.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol).

Protocol 4: Friedländer Synthesis of a Substituted Quinoline [2][14]

  • Reaction Setup: In a fume hood, combine a 2-aminoaryl aldehyde or ketone (e.g., 2-aminobenzophenone) and a compound containing an α-methylene group (e.g., acetone) in a round-bottom flask with a suitable solvent (e.g., ethanol).

  • Catalyst Addition: Add a catalytic amount of a base (e.g., potassium hydroxide) or an acid (e.g., p-toluenesulfonic acid).

  • Reaction: Heat the mixture under reflux for several hours, monitoring the reaction's progress by TLC.

  • Work-up: Cool the reaction mixture. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Visualizing Workflows and Relationships

General Troubleshooting Workflow for Low Yield in Quinoline Synthesis

low_yield_troubleshooting start Low Yield or No Product catalyst Check Catalyst - Appropriate type? - Active? start->catalyst temperature Evaluate Temperature - Too high (decomposition)? - Too low (incomplete)? start->temperature substrate Assess Substrate Reactivity - Steric hindrance? - Electronic effects? start->substrate anhydrous Ensure Anhydrous Conditions - Reagents dry? - Solvents anhydrous? start->anhydrous optimize Optimize Conditions catalyst->optimize temperature->optimize substrate->optimize anhydrous->optimize

Caption: A general troubleshooting workflow for addressing low yields.

Decision Pathway for Managing Tar Formation in Doebner-von Miller Synthesis

tar_management_doebner_von_miller start Significant Tar/Polymer Formation? biphasic Implement Biphasic System (e.g., Toluene/Water) start->biphasic Yes end Cleaner Reaction & Improved Yield start->end No slow_addition Slow Addition of Carbonyl biphasic->slow_addition optimize_acid Optimize Acid Catalyst (Type and Concentration) slow_addition->optimize_acid purification Purification Strategy - Pre-filter with silica - Column chromatography optimize_acid->purification purification->end

Caption: A logical workflow for minimizing tar formation.

Regioselectivity Control in Friedländer Synthesis

regioselectivity_friedlander start Regioselectivity Issue with Unsymmetrical Ketone mod_ketone Modify Ketone (e.g., Introduce Phosphoryl Group) start->mod_ketone catalyst Change Catalyst (e.g., Specific Amine Catalyst) start->catalyst solvent Alter Reaction Medium (e.g., Use Ionic Liquid) start->solvent outcome Controlled Regioselectivity mod_ketone->outcome catalyst->outcome solvent->outcome

Caption: Strategies to control regioselectivity in Friedländer synthesis.

References

Technical Support Center: Troubleshooting "4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol" Assay Interference

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for assays involving 4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during experimental assays with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of interference when working with quinoline derivatives like this compound in fluorescence-based assays?

Common sources of interference can be categorized as either compound-related or assay-related. Compound-related issues include autofluorescence of the compound itself or fluorescence quenching.[1] Assay-related issues can stem from non-specific binding, high background from reagents, or issues with instrumentation.[2][3]

Q2: My compound, this compound, appears to be a hit in my primary screen, but I suspect a false positive. What are the likely causes?

False positives with quinoline derivatives can arise from the compound's intrinsic fluorescence (autofluorescence), leading to an artificially high signal in "gain-of-signal" assays.[1] Some quinoline-related structures, like fused tetrahydroquinolines, are known to be pan-assay interference compounds (PAINS), which can exhibit non-specific activity.[4] It is crucial to perform counter-screens and orthogonal assays to validate initial hits.

Q3: I am observing a lower-than-expected signal or a complete loss of signal in my fluorescence assay. What could be the cause?

A low or absent signal could be due to fluorescence quenching, where the test compound absorbs the excitation or emitted light from the fluorophore.[1][5][6][7] Other possibilities include degradation of the compound, incorrect buffer conditions, or suboptimal concentrations of assay reagents.[8]

Q4: How can I determine if this compound is autofluorescent at the wavelengths used in my assay?

To check for autofluorescence, run a control experiment where you measure the fluorescence of your compound in the assay buffer without the fluorescent probe or other signaling components. A significant signal in this control well indicates that your compound is autofluorescent under the assay conditions.[1][2]

Q5: What is fluorescence quenching and how can I mitigate it?

Fluorescence quenching is a process that decreases the fluorescence intensity of a substance.[7] It can be caused by a variety of molecular interactions, including collisional quenching and static quenching.[7] To mitigate quenching, you can try reducing the concentration of your compound, using a different fluorophore with a distinct spectral profile, or measuring the fluorescence lifetime of your probe, as this is typically unaffected by static quenching.[7]

Troubleshooting Common Assay Problems

Below are tables summarizing common problems, their potential causes, and recommended solutions when working with this compound.

High Background Signal
Potential Cause Recommended Solutions Relevant Citations
Compound Autofluorescence Perform a pre-read of the compound plate to identify intrinsic fluorescence. Switch to a fluorophore with excitation/emission wavelengths outside the compound's fluorescent range (e.g., red-shifted dyes).[1][2]
Non-specific Binding of Antibodies/Probes Titrate primary and secondary antibodies to find the optimal concentration. Increase the number and duration of wash steps. Use a high-quality blocking buffer.[3][8][9]
Contaminated Reagents Prepare fresh buffers and filter-sterilize them. Aliquot reagents to prevent contamination and repeated freeze-thaw cycles.[2]
Cellular Autofluorescence Include an unstained control sample to determine the level of autofluorescence. Use phenol red-free media if working with cell-based assays.[8][10]
Low or No Signal
Potential Cause Recommended Solutions Relevant Citations
Fluorescence Quenching by Compound Perform a quenching control assay by mixing the fluorescent dye with varying concentrations of the compound in a cell-free system. If quenching is confirmed, reduce the compound concentration or select a different fluorophore.[1][5][6]
Compound Instability/Degradation Verify the stability of the compound under assay conditions (e.g., temperature, pH, light exposure). Prepare fresh stock solutions.[4]
Suboptimal Reagent Concentration Titrate critical reagents such as antibodies, enzymes, or substrates to ensure they are not limiting.[3][8]
Incorrect Instrument Settings Optimize the gain and exposure time on the fluorescence reader to maximize the signal-to-noise ratio.[2]

Experimental Protocols

Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol is a general guideline for measuring the inhibitory activity of this compound against a specific protein kinase.

Materials:

  • Kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP

  • This compound

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit or similar

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in DMSO to create a concentration range for testing.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or a DMSO control to each well.

    • Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is proportional to the kinase activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[11]

Protocol 2: Autofluorescence Assessment

This protocol helps determine if this compound is autofluorescent under your experimental conditions.

Materials:

  • This compound

  • Assay buffer (the same used in your primary assay)

  • Black, clear-bottom microplates suitable for fluorescence measurements

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer at the same concentrations used in your primary assay.

  • Add the diluted compound to the wells of the microplate. Include wells with assay buffer only as a negative control.

  • Measure the fluorescence at the same excitation and emission wavelengths used in your primary assay.

  • A significant, concentration-dependent increase in fluorescence in the wells containing the compound compared to the buffer-only control indicates autofluorescence.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare Serial Dilutions of This compound C Add Compound to Plate A->C B Prepare Kinase and Substrate/ATP Mix E Initiate Reaction with Substrate/ATP B->E D Add Kinase, Incubate C->D D->E F Incubate at 30°C E->F G Stop Reaction, Deplete ATP F->G H Add Detection Reagent I Measure Luminescence H->I J Plot Dose-Response Curve I->J K Calculate IC50 J->K troubleshooting_flowchart start Assay Signal Issue high_bg Is Background Signal High? start->high_bg low_signal Is Specific Signal Low? high_bg->low_signal No autofluor_check Check for Compound Autofluorescence high_bg->autofluor_check Yes quenching_check Perform Quenching Control Assay low_signal->quenching_check Yes end Problem Resolved low_signal->end No nonspecific_binding Optimize Blocking and Wash Steps autofluor_check->nonspecific_binding reagent_check Check Reagent Purity nonspecific_binding->reagent_check reagent_check->end stability_check Verify Compound Stability quenching_check->stability_check concentration_check Titrate Reagent Concentrations stability_check->concentration_check concentration_check->end signaling_pathway Receptor Receptor Tyrosine Kinase Kinase Downstream Kinase (e.g., SRC, ABL) Receptor->Kinase Activates Compound 4-(4-Methoxyquinolin-2-yl) benzene-1,2-diol Compound->Kinase Inhibits Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate CellularResponse Cellular Response (e.g., Proliferation, Survival)

References

Technical Support Center: Degradation of 4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying the degradation pathways of 4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol.

Frequently Asked Questions (FAQs)

Q1: What are the expected initial degradation pathways for this compound?

Based on the chemical structure, two primary initial degradation pathways are anticipated:

  • Catechol Ring Cleavage: The benzene-1,2-diol (catechol) moiety is susceptible to enzymatic ring cleavage by dioxygenases. This can occur via two main mechanisms:

    • Intradiol Cleavage: The bond between the two hydroxyl-bearing carbons is cleaved.[1][2][3]

    • Extradiol Cleavage: The bond adjacent to the two hydroxyl groups is cleaved.[1][2][4] This is common in microbial degradation of aromatic compounds.[5]

  • Quinoline Ring Metabolism: The quinoline ring can undergo microbial or mammalian metabolism. This typically involves hydroxylation at various positions, followed by ring cleavage.[6][7] Common initial metabolic steps for quinoline derivatives include the formation of 2-hydroxyquinoline or other hydroxylated analogs.[6]

Q2: What are the likely primary metabolites I should be looking for?

Depending on the experimental system (e.g., microbial degradation, liver microsomes), you should initially screen for the following types of metabolites:

  • From Catechol Cleavage:

    • Muconic semialdehyde derivatives resulting from ring opening.[4][5]

    • Further oxidized products like muconic acid derivatives.[3]

  • From Quinoline Metabolism:

    • Hydroxylated quinoline derivatives (e.g., hydroxylation on the pyridine or benzene ring of the quinoline system).

    • Products of pyridine ring cleavage of the quinoline moiety.[6]

  • Phase II Metabolites (in mammalian systems):

    • Glucuronide or sulfate conjugates of the phenolic hydroxyl groups.[8]

Q3: I am not seeing any degradation of the parent compound in my microbial culture. What could be the issue?

Several factors could contribute to a lack of degradation:

  • Incorrect Microbial Strain: The selected microbial strain may not possess the necessary dioxygenase or hydroxylase enzymes to initiate the degradation of this specific quinoline derivative.

  • Enzyme Induction: The enzymes required for degradation may need to be induced. Consider pre-exposing the culture to the substrate or a structurally similar compound.

  • Toxicity: The parent compound or a metabolite might be toxic to the microorganisms at the concentration used. Try a lower concentration of the substrate.

  • Culture Conditions: Ensure that the pH, temperature, and aeration are optimal for the microbial strain and the specific enzymatic activity.

Q4: My degradation experiment with liver microsomes shows very slow turnover. How can I improve the reaction rate?

  • Cofactor Limitation: Ensure that NADPH is not limiting. Consider using an NADPH regenerating system.

  • Enzyme Source: The expression of specific cytochrome P450 (CYP) enzymes responsible for metabolism can vary between different sources of liver microsomes (e.g., species, individual donors). Consider screening microsomes from different sources or using recombinant CYP enzymes.

  • Inhibition: The parent compound or a metabolite could be inhibiting the CYP enzymes. Perform an enzyme kinetics study to determine if substrate inhibition is occurring.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No degradation products observed - Incorrect analytical method (LC or GC-MS conditions not optimized).- Compound is stable under the experimental conditions.- Inappropriate enzyme or microbial system.- Develop a sensitive analytical method for the parent compound and potential metabolites.- Increase incubation time or enzyme/cell concentration.- Screen different microbial strains or enzyme systems (e.g., different CYP450 isoforms).
Multiple, unidentified peaks in chromatogram - Non-enzymatic degradation (e.g., auto-oxidation of the catechol moiety).- Formation of reactive quinone species that adduct with other molecules.- Run a control experiment without enzymes or cells to identify non-enzymatic degradation products.- Use antioxidants in your experimental setup if auto-oxidation is suspected.- Employ trapping agents to capture reactive intermediates.
Poor recovery of total material - Adsorption of the compound to plasticware or vials.- Formation of insoluble polymers.- Use low-adsorption labware.- Analyze the precipitate to identify potential polymeric material.

Experimental Protocols

Protocol 1: In Vitro Microbial Degradation Assay
  • Culture Preparation: Grow the selected microbial strain in a suitable liquid medium to the mid-logarithmic phase.

  • Initiation of Degradation: Add this compound from a sterile stock solution to a final concentration of 50-100 µM.

  • Incubation: Incubate the culture under appropriate conditions (e.g., 30°C, 200 rpm).

  • Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation: Centrifuge the aliquots to pellet the cells. Extract the supernatant with an appropriate organic solvent (e.g., ethyl acetate) at both neutral and acidic pH.

  • Analysis: Evaporate the solvent and reconstitute the residue in a suitable solvent for analysis by HPLC-UV, LC-MS, or GC-MS.

Protocol 2: In Vitro Metabolism using Liver Microsomes
  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:

    • Phosphate buffer (pH 7.4)

    • Liver microsomes (e.g., human, rat; final concentration 0.5-1.0 mg/mL)

    • This compound (from a stock solution in DMSO or methanol; final concentration 1-10 µM)

    • Magnesium chloride

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Start the reaction by adding an NADPH regenerating system or NADPH.

  • Incubation: Incubate at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).

  • Termination of Reaction: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Preparation: Centrifuge to pellet the protein. Transfer the supernatant for analysis.

  • Analysis: Analyze the samples by LC-MS/MS to identify and quantify the parent compound and its metabolites.

Quantitative Data Summary

The following table is a template for summarizing quantitative data from a degradation experiment.

Time Point (hours) Parent Compound Concentration (µM) Metabolite A Concentration (µM) Metabolite B Concentration (µM)
0100.0 ± 2.50.0 ± 0.00.0 ± 0.0
285.3 ± 3.18.2 ± 0.93.5 ± 0.4
467.1 ± 2.815.6 ± 1.58.9 ± 1.1
835.8 ± 1.928.9 ± 2.219.7 ± 1.8
245.2 ± 0.745.1 ± 3.533.4 ± 2.9

Visualizations

Degradation Pathways

G cluster_main Proposed Degradation Pathways of this compound cluster_catechol Catechol Ring Cleavage cluster_quinoline Quinoline Ring Metabolism cluster_phaseII Phase II Metabolism Parent 4-(4-Methoxyquinolin-2-yl) benzene-1,2-diol Intradiol Intradiol Cleavage Product (cis,cis-Muconic acid derivative) Parent->Intradiol Intradiol dioxygenase Extradiol Extradiol Cleavage Product (Hydroxymuconic semialdehyde derivative) Parent->Extradiol Extradiol dioxygenase Hydroxylation Hydroxylated Quinoline Metabolite Parent->Hydroxylation CYP450s/ Hydroxylases Conjugates Glucuronide/Sulfate Conjugates Parent->Conjugates UGTs/SULTs RingCleavage Quinoline Ring-Opened Metabolite Hydroxylation->RingCleavage

Caption: Proposed initial degradation pathways for this compound.

Experimental Workflow

G cluster_workflow General Experimental Workflow for Degradation Studies Start Start: Prepare Reaction Mixture (Microbial Culture or Microsomes) AddSubstrate Add this compound Start->AddSubstrate Incubate Incubate under Controlled Conditions AddSubstrate->Incubate Sample Collect Samples at Time Intervals Incubate->Sample Quench Quench Reaction/ Stop Metabolism Sample->Quench Extract Extract Metabolites Quench->Extract Analyze Analyze by LC-MS or GC-MS Extract->Analyze Data Data Analysis: Identify Metabolites & Determine Kinetics Analyze->Data End End Data->End

Caption: A typical experimental workflow for studying the degradation of the target compound.

References

Reducing cytotoxicity of "4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol" in control cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity observed in control (non-target) cells during experiments with 4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol.

Troubleshooting Guides

Issue: High Cytotoxicity in Control Cell Lines

Unexpectedly high cytotoxicity in control or non-cancerous cell lines can confound experimental results. This guide provides a systematic approach to diagnose and mitigate this issue.

Step 1: Confirm the Observation

  • Verify Compound Concentration: Double-check all calculations for stock solutions and serial dilutions. An error in calculation is a common source of unexpectedly high toxicity.

  • Assess Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is below the threshold known to affect your specific cell line's viability (typically <0.5%). Run a vehicle-only control to confirm.[1]

  • Check Compound Stability: Assess whether the compound is stable in the culture medium over the experiment's duration. Degradation products may exhibit higher toxicity.

Step 2: Investigate the Mechanism The cytotoxic effects of many quinoline derivatives are linked to the induction of oxidative stress and apoptosis.[2][3][4][5] Understanding the mechanism in your cell line is key to reducing off-target effects.

  • Measure Reactive Oxygen Species (ROS): Use fluorescent probes like 2',7'-dichlorofluorescein diacetate (DCFDA) to quantify intracellular ROS levels after treatment. A significant increase suggests oxidative stress is a primary driver of cytotoxicity.[2][5][6]

  • Assess Apoptosis: Use an Annexin V/Propidium Iodide (PI) assay to distinguish between apoptotic and necrotic cell death. If apoptosis is the dominant mechanism, targeted interventions can be applied.

Step 3: Implement Mitigation Strategies Based on the mechanism, the following strategies can be employed to reduce cytotoxicity in control cells.

  • Co-treatment with Antioxidants: If ROS production is confirmed, co-incubating the cells with an antioxidant can neutralize the free radicals and improve cell viability.

    • N-acetylcysteine (NAC): A widely used antioxidant that acts as a precursor to glutathione (GSH), a major intracellular antioxidant.[5] Start with a dose-response experiment for NAC (e.g., 1-10 mM) to find the optimal protective concentration without affecting baseline cell health.

  • Inhibition of Apoptosis Pathway: If apoptosis is the primary mechanism of cell death, co-treatment with a caspase inhibitor can confirm the pathway and rescue cells.

    • Z-VAD-FMK: A cell-permeable, irreversible pan-caspase inhibitor that can block apoptosis.[7][8][9] Use it to determine if blocking caspase activation rescues the control cells. This is primarily a diagnostic tool to confirm the mechanism.

  • Modify Experimental Parameters:

    • Reduce Incubation Time: Perform a time-course experiment (e.g., 12, 24, 48 hours) to find the earliest time point where the desired effect is visible in target cells while minimizing toxicity in control cells.

    • Lower Compound Concentration: Determine the lowest effective concentration that achieves the desired biological effect in your target cells while sparing control cells.

Frequently Asked Questions (FAQs)

Q1: My control cells show a significant drop in viability after treatment. What is the first thing I should check? A1: The first step is to rule out experimental artifacts.[1]

  • Verify Calculations: Re-calculate your dilutions from the stock solution.

  • Run a Vehicle Control: Ensure the solvent (e.g., DMSO) concentration is not toxic to your cells.

  • Check Culture Conditions: Confirm that cell seeding density is consistent and the cells are healthy before starting the experiment.

Q2: How can I determine if the cell death is due to apoptosis or necrosis? A2: An Annexin V and Propidium Iodide (PI) staining assay followed by flow cytometry is the standard method.

  • Annexin V-positive, PI-negative cells are in early apoptosis.

  • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

  • Annexin V-negative, PI-positive cells are necrotic.

Q3: I've observed high levels of ROS in my control cells. What can I do to reduce this? A3: Co-treatment with an antioxidant is the most direct strategy. We recommend starting with N-acetylcysteine (NAC) . Perform a dose-response curve with NAC (e.g., 1, 2.5, 5, 10 mM) to find the optimal concentration that rescues your control cells without interfering with your experiment.

Q4: Is it possible that my control cell line is unusually sensitive to this compound? A4: Yes, different cell lines have varying sensitivities. If possible, test the compound on a different, unrelated control cell line to see if the high cytotoxicity is specific to your primary control line.

Q5: Will using a caspase inhibitor like Z-VAD-FMK affect my experimental outcome? A5: Z-VAD-FMK is a powerful tool to confirm that cell death is caspase-dependent (apoptotic).[7][8][9] However, if your therapeutic goal in cancer cells involves inducing apoptosis, using a pan-caspase inhibitor will likely interfere with that effect. Therefore, it is best used as a diagnostic tool in control cells to understand the off-target mechanism rather than as a permanent additive in your experiments.

Quantitative Data Summary

While data for the exact compound "this compound" is not publicly available, the following table presents representative IC50 values for other quinoline derivatives to illustrate the common goal of achieving selectivity between cancer and normal cells.

Quinoline Derivative Cancer Cell Line IC50 (µM) Normal Cell Line IC50 (µM) Selectivity Index (Normal IC50 / Cancer IC50) Reference
Compound 91b1KYSE450 (Esophageal)1.83NE3 (Non-tumor)2.171.19[10]
Compound 3jMCF-7 (Breast)0.54(Not Specified)>100>185[11]
Compound 15MCF-7 (Breast)15.16HSF (Fibroblast)39.742.62(Adapted from[12])
Various Derivatives(Inactive against)>100BHK-21 (Kidney)>100N/A[11]

Note: Lower IC50 values indicate higher cytotoxicity. A higher selectivity index is desirable, as it indicates the compound is more toxic to cancer cells than normal cells.

Experimental Protocols

Protocol 1: Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cells and complete culture medium

  • Test compound stock solution

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals. Mix gently by pipetting or shaking.[1]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Apoptosis Detection (Annexin V/PI Assay)

This assay uses flow cytometry to differentiate between healthy, apoptotic, and necrotic cells.

Materials:

  • Treated and control cells

  • Flow cytometer

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • FACS tubes

Procedure:

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a FACS tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

Visualizations

Logical & Signaling Pathway Diagrams

Troubleshooting_Workflow Troubleshooting Workflow for High Cytotoxicity in Control Cells start Start: High Cytotoxicity Observed in Control Cells step1 Step 1: Verify Experiment - Check concentrations - Run vehicle control - Assess compound stability start->step1 q1 Is toxicity confirmed and not an artifact? step1->q1 step2 Step 2: Investigate Mechanism q1->step2 Yes stop End: Re-evaluate protocol or compound source q1->stop No ros_assay ROS Assay (e.g., DCFDA) step2->ros_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) step2->apoptosis_assay q2 Mechanism Identified? ros_assay->q2 apoptosis_assay->q2 step3 Step 3: Implement Mitigation Strategy q2->step3 Yes strategy_ros Co-treat with Antioxidant (e.g., N-acetylcysteine) step3->strategy_ros strategy_apoptosis Use Caspase Inhibitor (e.g., Z-VAD-FMK) (for diagnosis) step3->strategy_apoptosis strategy_general Modify Protocol: - Lower concentration - Shorter incubation time step3->strategy_general end Re-evaluate Cytotoxicity strategy_ros->end strategy_apoptosis->end strategy_general->end

Caption: A stepwise workflow for troubleshooting and mitigating cytotoxicity.

ROS_Apoptosis_Pathway Potential Cytotoxicity Pathway of Quinoline Derivatives compound Quinoline Derivative (e.g., this compound) ros Increased Intracellular Reactive Oxygen Species (ROS) compound->ros induces mmp Mitochondrial Membrane Potential (ΔΨm) Collapse ros->mmp causes nac N-acetylcysteine (Antioxidant) nac->ros inhibits cyto_c Cytochrome c Release mmp->cyto_c leads to cas9 Caspase-9 Activation (Initiator) cyto_c->cas9 activates cas3 Caspase-3 Activation (Executioner) cas9->cas3 activates apoptosis Apoptosis (Cell Death) cas3->apoptosis executes zvad z-VAD-fmk (Pan-Caspase Inhibitor) zvad->cas9 inhibits zvad->cas3 inhibits

Caption: ROS-mediated intrinsic apoptosis pathway, a common mechanism.

References

"4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol" off-target effects mitigation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following technical support guide is a generalized resource for the use of 4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol. Due to the limited availability of specific data for this compound in publicly accessible literature, the guidance provided is based on the known characteristics and potential off-target effects of the broader class of quinoline derivatives. Researchers should use this information as a starting point for their own empirical validation.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected cellular phenotypes after treatment with this compound. What are the potential causes?

A1: Unexpected phenotypes when using a novel small molecule inhibitor can arise from several sources. The most common include:

  • Off-target effects: The compound may be interacting with unintended proteins or pathways. Quinoline derivatives, as a class, have been associated with off-target activities such as kinase inhibition, hERG channel modulation, and lysosomotropism.[1]

  • Cytotoxicity: The observed phenotype might be a result of general cellular toxicity rather than a specific on-target effect.

  • Compound Instability or Impurity: The compound may be degrading in the experimental conditions, or the initial stock may contain impurities.

  • Experimental Artifacts: The observed effects could be due to the vehicle (e.g., DMSO) or other experimental conditions.

Q2: How can we begin to investigate if the observed effects of this compound are on-target or off-target?

A2: A multi-pronged approach is recommended to differentiate between on-target and off-target effects. Key initial steps include:

  • Dose-response analysis: A classic dose-response curve can help determine if the observed phenotype correlates with the expected potency of the compound.

  • Use of a structurally unrelated inhibitor: If another inhibitor for the hypothesized target exists, it can be used to see if it recapitulates the phenotype.

  • Target knockdown/knockout: Using techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the intended target can be highly informative. If the phenotype persists after target removal, it is likely an off-target effect.

Q3: What are some of the known off-target liabilities associated with the quinoline scaffold?

A3: The quinoline scaffold is a common motif in pharmacologically active compounds and has been associated with several off-target effects, including:

  • hERG Channel Inhibition: Interaction with the hERG potassium channel is a known issue for some quinoline derivatives and can be a source of cardiotoxicity.[2]

  • Lysosomotropism: As basic compounds, some quinolines can accumulate in the acidic environment of lysosomes, which can disrupt cellular processes like autophagy.[1]

  • Kinase Inhibition: The quinoline core is a "privileged scaffold" that can bind to the ATP-binding site of many kinases.[3]

Troubleshooting Guides

Guide 1: Unexpected Cytotoxicity Observed

Issue: Treatment with this compound results in significant cell death at concentrations where on-target effects are expected to be minimal.

Potential Cause Troubleshooting Steps Expected Outcome
General Cytotoxicity 1. Perform a cell viability assay (e.g., MTT, CellTiter-Glo) over a wide concentration range. 2. Compare the cytotoxic concentration with the expected efficacious concentration.Determine the therapeutic window of the compound. If cytotoxicity occurs at or below the effective dose, it may be an off-target effect.
Off-Target Toxicity 1. Screen the compound against a panel of common cytotoxicity targets (e.g., hERG, a broad kinase panel). 2. Use a cell line that does not express the intended target to see if cytotoxicity persists.Identification of specific off-targets responsible for the toxicity.
Compound Precipitation 1. Visually inspect the culture medium for any signs of precipitation. 2. Measure the solubility of the compound in your specific cell culture medium.Confirmation that the compound is fully dissolved at the tested concentrations.
Guide 2: Discrepancy Between Biochemical and Cellular Assay Results

Issue: this compound shows high potency in a purified enzyme assay but is significantly less active in cell-based assays.

Potential Cause Troubleshooting Steps Expected Outcome
Poor Cell Permeability 1. Assess the physicochemical properties of the compound (e.g., cLogP). 2. Perform a cellular uptake assay to measure intracellular compound concentration.Understanding of the compound's ability to cross the cell membrane.
Lysosomal Sequestration 1. Perform a lysosomotropism assay (e.g., LysoTracker Red co-staining). 2. Test the compound's activity in a cell-free system with varying pH.[1]Determination if the compound is being trapped in lysosomes, reducing its availability at the target site.
Active Efflux 1. Use inhibitors of common efflux pumps (e.g., P-glycoprotein) in combination with your compound.An increase in cellular potency in the presence of efflux pump inhibitors would suggest active transport out of the cell.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

This protocol outlines a general approach to assess the selectivity of this compound against a panel of kinases.

1. Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • A panel of purified kinases

  • Specific substrates for each kinase

  • Kinase reaction buffer

  • ATP (radiolabeled or for use in a luminescence-based assay)

  • 96- or 384-well plates

  • Detection reagents (e.g., for luminescence or radioactivity)

2. Procedure:

  • Prepare serial dilutions of this compound.

  • In the wells of the microplate, add the kinase, its specific substrate, and the kinase reaction buffer.

  • Add the serially diluted compound to the wells. Include a vehicle control (DMSO) and a positive control inhibitor if available.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature and time for the specific kinase.

  • Stop the reaction and measure the kinase activity using an appropriate detection method.

  • Calculate the IC50 value for each kinase to determine the selectivity profile.

Protocol 2: CRISPR/Cas9-Mediated Target Knockout for Off-Target Validation

This protocol provides a workflow to determine if the observed phenotype of this compound is dependent on its intended target.

1. Materials:

  • Cell line of interest

  • Cas9-expressing vector or Cas9 protein

  • Guide RNA (gRNA) targeting the gene of interest

  • Transfection reagent or electroporation system

  • This compound

  • Antibody for the target protein (for validation)

2. Procedure:

  • Design and synthesize a gRNA specific to the target gene.

  • Co-transfect the cells with the Cas9-expressing vector and the gRNA, or deliver the Cas9-gRNA ribonucleoprotein complex.

  • Select for successfully edited cells (e.g., using antibiotic resistance or FACS).

  • Validate the knockout of the target protein by Western blot or other suitable methods.

  • Treat both the wild-type and knockout cell lines with a range of concentrations of this compound.

  • Assess the phenotype of interest in both cell lines.

7. Interpretation:

  • If the phenotype is absent or significantly reduced in the knockout cells, it is likely an on-target effect.

  • If the phenotype persists in the knockout cells, it is likely an off-target effect.

Visualizations

Off_Target_Troubleshooting_Workflow start Unexpected Phenotype Observed with This compound dose_response Perform Dose-Response and Time-Course Experiments start->dose_response controls Validate with Appropriate Controls (Vehicle, Inactive Analog) dose_response->controls on_target_hypothesis Phenotype Correlates with Hypothesized On-Target Activity? controls->on_target_hypothesis crispr CRISPR/Cas9 Target Knockout on_target_hypothesis->crispr Yes off_target_investigation Initiate Off-Target Investigation on_target_hypothesis->off_target_investigation No phenotype_persists Phenotype Persists in Knockout Cells? crispr->phenotype_persists phenotype_persists->off_target_investigation Yes on_target_validation Proceed with On-Target Validation Studies phenotype_persists->on_target_validation No profiling Broad-Spectrum Screening (Kinase Panel, etc.) off_target_investigation->profiling structural_modification Consider Structural Modification to Reduce Off-Target Effects profiling->structural_modification

Caption: A logical workflow for troubleshooting unexpected phenotypes.

Signaling_Pathway_Deconvolution compound This compound target Intended Target compound->target On-Target Binding off_target_1 Off-Target 1 (e.g., Kinase) compound->off_target_1 Off-Target Binding off_target_2 Off-Target 2 (e.g., Ion Channel) compound->off_target_2 Off-Target Binding downstream_on_target On-Target Signaling Pathway target->downstream_on_target downstream_off_target_1 Off-Target Signaling Pathway 1 off_target_1->downstream_off_target_1 downstream_off_target_2 Off-Target Signaling Pathway 2 off_target_2->downstream_off_target_2 phenotype Observed Cellular Phenotype downstream_on_target->phenotype downstream_off_target_1->phenotype downstream_off_target_2->phenotype

References

Technical Support Center: Synthesis of 4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for the synthesis and scale-up of 4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of this compound, particularly when employing the Friedländer annulation method.

Q1: Why is my reaction yield of this compound significantly lower than expected?

A1: Low yields can be attributed to several factors. Consider the following:

  • Incomplete Reaction: The reaction may not have gone to completion. Verify the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present, consider extending the reaction time or slightly increasing the temperature.

  • Suboptimal Temperature: The Friedländer synthesis often requires high temperatures, sometimes between 150-220°C, especially in the absence of a catalyst.[1][2] Ensure your reaction is reaching and maintaining the optimal temperature. However, excessively high temperatures can lead to degradation of starting materials or products.

  • Catalyst Inefficiency: If using a catalyst (e.g., acid or base), it may be inactive or used in a suboptimal amount. For acid catalysis, options include sulfuric acid or hydrochloric acid.[1] For base catalysis, sodium or potassium hydroxide are common choices.[2] The choice of catalyst can significantly impact the reaction outcome.

  • Side Reactions: Aldol condensation of the ketone starting material can be a competing reaction, especially under basic conditions.[3] Using an imine analog of the o-aminoaryl ketone can sometimes mitigate this issue.[3]

  • Purification Losses: Significant loss of product can occur during workup and purification. Optimize your extraction and chromatography procedures to minimize these losses.

Q2: I am observing the formation of multiple unexpected spots on my TLC plate. What are these byproducts and how can I minimize them?

A2: The formation of byproducts is a common issue. Potential side products and solutions include:

  • Self-condensation of Ketone: As mentioned, the ketone starting material can undergo self-condensation. Using milder reaction conditions or a different catalyst may reduce this.

  • Oxidation of the Diol: The benzene-1,2-diol moiety is susceptible to oxidation, which can lead to colored impurities. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation.

  • Incomplete Cyclization: The initial condensation may occur without the subsequent cyclization and dehydration steps. Ensuring a sufficiently high temperature and adequate reaction time is crucial for driving the reaction to the desired quinoline product.

  • Alternative Cyclization Pathways: Depending on the reactants, there might be alternative, undesired cyclization pathways. The choice of catalyst and reaction conditions can influence the regioselectivity of the reaction.

Q3: I am having trouble scaling up the reaction from a lab-scale to a larger pilot-scale synthesis. The yield has dropped significantly. What should I consider?

A3: Scaling up chemical reactions often presents challenges. Here are key considerations for the Friedländer synthesis:

  • Heat Transfer: Larger reaction volumes have a smaller surface area-to-volume ratio, which can lead to inefficient heat transfer and localized hot or cold spots. This can affect reaction kinetics and lead to the formation of byproducts. Ensure efficient stirring and a heating system that can provide uniform heating.

  • Mixing: Inadequate mixing in a larger reactor can lead to localized high concentrations of reactants or catalysts, which can promote side reactions. Ensure the stirring is vigorous enough for the scale of the reaction.

  • Reagent Addition: The rate of addition of reactants or catalysts can be more critical at a larger scale. A slow, controlled addition may be necessary to manage the reaction exotherm and minimize side reactions.

  • Solvent-Free Conditions: While solvent-free reactions can be advantageous at a small scale, they can be difficult to control at a larger scale due to issues with heat transfer and mixing. The use of a high-boiling, inert solvent may be beneficial for scale-up.

  • Modified Protocols: Traditional Friedländer synthesis conditions can be harsh (high temperatures, strong acids/bases), which can be problematic on a larger scale.[1][3] Consider exploring milder, catalyzed versions of the reaction, for instance, using p-toluenesulfonic acid and iodine under solvent-free conditions, which has been shown to be effective.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: A common and effective method for the synthesis of substituted quinolines is the Friedländer annulation.[2][3] This involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. For the target molecule, this would likely involve the reaction of a 2-aminoaryl ketone with a suitable carbonyl compound.

Q2: What are the typical starting materials for the synthesis of this compound via the Friedländer synthesis?

A2: The synthesis would likely involve the reaction of 2-amino-4'-methoxybenzophenone with a compound providing the benzene-1,2-diol moiety with an adjacent active methylene group.

Q3: What are some of the key safety precautions to take during this synthesis?

A3: The Friedländer synthesis can involve high temperatures and corrosive reagents.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Conduct the reaction in a well-ventilated fume hood, especially when working with volatile or corrosive substances.

  • Be cautious when handling strong acids or bases.

  • If running the reaction at high temperatures, use appropriate heating equipment and take precautions against thermal burns.

Q4: How can I purify the final product?

A4: Purification is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the final product and any impurities. Recrystallization from a suitable solvent system can also be an effective method for obtaining a highly pure product.

Q5: Are there greener alternatives to the traditional Friedländer synthesis?

A5: Yes, research has focused on developing more environmentally friendly methods for quinoline synthesis. This includes the use of greener catalysts, such as formic acid, and alternative energy sources like microwave irradiation to reduce reaction times and energy consumption.[4] Some methods also utilize water as a solvent, reducing the reliance on volatile organic compounds.[5]

Data Presentation

Table 1: Comparison of Small-Scale vs. Scaled-Up Synthesis of this compound (Hypothetical Data)

ParameterSmall-Scale (1 g)Scaled-Up (100 g)Notes
Reactant A 1.0 g100.0 g2-amino-4'-methoxybenzophenone
Reactant B 0.8 g80.0 gCarbonyl compound with diol
Catalyst 0.1 g10.0 gp-Toluenesulfonic acid
Solvent 10 mL800 mLToluene
Temperature 110°C110°CReflux
Reaction Time 8 hours12 hoursExtended time for larger scale
Yield (Isolated) 75% (0.75 g)60% (60.0 g)Yield often decreases on scale-up[3]
Purity (by HPLC) >98%>97%May require more rigorous purification

Experimental Protocols

Proposed Synthesis of this compound via Friedländer Annulation

This protocol is a representative example and may require optimization.

  • Reactant Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-4'-methoxybenzophenone (1 equivalent), the appropriate carbonyl compound containing the benzene-1,2-diol moiety (1.1 equivalents), and a catalytic amount of p-toluenesulfonic acid (0.1 equivalents).

  • Solvent Addition: Add a suitable high-boiling solvent, such as toluene or chlorobenzene, to the flask.

  • Reaction: Heat the reaction mixture to reflux (typically 110-130°C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC until the starting materials are consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: Characterize the final product by techniques such as NMR, mass spectrometry, and melting point determination.

Visualizations

experimental_workflow start Start reactants 1. Combine Reactants (2-amino-4'-methoxybenzophenone, carbonyl compound, catalyst) start->reactants solvent 2. Add Solvent (e.g., Toluene) reactants->solvent reflux 3. Heat to Reflux (110-130°C) solvent->reflux monitor 4. Monitor by TLC reflux->monitor workup 5. Aqueous Workup (Neutralize and Wash) monitor->workup purify 6. Purify (Column Chromatography) workup->purify characterize 7. Characterize Product (NMR, MS) purify->characterize end End characterize->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow start Low Yield or Impure Product check_completion Check Reaction Completion (TLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete Starting Material Remains check_byproducts Analyze Byproducts (TLC, MS) check_completion->check_byproducts Complete extend_time Extend Reaction Time or Increase Temperature incomplete->extend_time success Improved Yield/ Purity extend_time->success side_reactions Significant Side Reactions check_byproducts->side_reactions Multiple Spots purification_issue Difficulty in Purification check_byproducts->purification_issue Streaking/Overlapping Spots optimize_conditions Optimize Conditions: - Change Catalyst - Lower Temperature - Use Inert Atmosphere side_reactions->optimize_conditions optimize_conditions->success optimize_purification Optimize Purification: - Different Solvent System - Recrystallization purification_issue->optimize_purification optimize_purification->success

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Validation & Comparative

Comparative Guide to Quinoline-Based Anticancer Agents: A Focus on 4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol and Other Key Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of quinoline-based compounds as anticancer agents, with a primary focus on the therapeutic potential of "4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol" in relation to other well-established quinoline derivatives. Due to the limited publicly available experimental data on "this compound," this guide leverages data from representative quinoline anticancer agents to illustrate the evaluation methodologies and therapeutic strategies within this important class of molecules.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with potent anticancer activity. These agents exhibit diverse mechanisms of action, including the inhibition of critical cellular processes such as cell signaling, DNA replication and repair, and cell division. This guide will explore three major classes of quinoline-based anticancer agents: tyrosine kinase inhibitors, topoisomerase I inhibitors, and tubulin polymerization inhibitors.

Comparative Analysis of Anticancer Activity

The efficacy of anticancer agents is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. The following tables summarize the IC50 values for representative quinoline-based anticancer agents against various cancer cell lines.

Table 1: IC50 Values of Bosutinib (Tyrosine Kinase Inhibitor)

Cancer Cell LineCell TypeIC50 (nM)
K562Chronic Myelogenous Leukemia250[1]
IMR-32Neuroblastoma640[2]
NB-19Neuroblastoma>1000[2]
SH-SY5YNeuroblastoma>1000[2]
SK-N-ASNeuroblastoma11260[2]

Table 2: IC50 Values of Topotecan (Topoisomerase I Inhibitor)

Cancer Cell LineCell TypeIC50 (nM)
MCF-7 LucBreast Cancer13[3]
DU-145 LucProstate Cancer2[3]
MDA-MB-435Melanoma1[3]
Bel7402Liver Cancer1.2[3]
HCT-8Colon Cancer>100[3]
L1210Leukemia100[4]
LNCaPProstate Cancer9[4]
LOX IMVIMelanoma5[4]
LoVoColon Cancer20 - 120[4]

Table 3: IC50 Values of a Quinoline-based Combretastatin A-4 Analogue (Tubulin Polymerization Inhibitor)

Cancer Cell LineCell TypeIC50 (µM)
MCF-7Breast Cancer0.010[5]
HL-60Leukemia0.012[5]
HCT-116Colon Cancer0.042[5]
HeLaCervical Cancer0.025[5]

Note on this compound: As of the latest literature review, specific IC50 values and detailed anticancer activity for this compound have not been reported in peer-reviewed publications. The data presented for the compounds above serve as a benchmark for the potential efficacy that could be expected from a novel quinoline derivative.

Mechanisms of Action and Signaling Pathways

The diverse anticancer effects of quinoline derivatives stem from their ability to target various critical cellular pathways.

2.1. Tyrosine Kinase Inhibition: The Case of Bosutinib

Bosutinib is a potent inhibitor of the Bcr-Abl and Src tyrosine kinases.[6] In chronic myeloid leukemia (CML), the Bcr-Abl fusion protein exhibits constitutively active tyrosine kinase activity, driving uncontrolled cell proliferation.[7] Bosutinib binds to the ATP-binding site of the Bcr-Abl kinase, blocking its activity and downstream signaling pathways, which ultimately leads to the induction of apoptosis in cancer cells.[6] Its dual inhibition of Src family kinases further contributes to its anticancer effects.[2][6]

Bosutinib_Mechanism_of_Action Bosutinib Bosutinib Bcr_Abl Bcr-Abl Tyrosine Kinase Bosutinib->Bcr_Abl Inhibits Src Src Family Kinases Bosutinib->Src Inhibits Downstream Downstream Signaling (e.g., PI3K/AKT, MAPK/ERK) Bcr_Abl->Downstream Apoptosis Apoptosis Bcr_Abl->Apoptosis Inhibits Src->Downstream Src->Apoptosis Inhibits Proliferation Cell Proliferation Downstream->Proliferation Promotes

Bosutinib's inhibition of Bcr-Abl and Src kinases.

2.2. Topoisomerase I Inhibition: Camptothecin Analogues like Topotecan

Camptothecin and its analogues, such as topotecan, are potent inhibitors of DNA topoisomerase I.[8][] This enzyme is crucial for relieving torsional stress in DNA during replication and transcription.[8] By stabilizing the covalent complex between topoisomerase I and DNA, these drugs prevent the re-ligation of the DNA strand, leading to DNA single-strand breaks.[8][10] When the replication fork encounters these breaks, they are converted into lethal double-strand breaks, triggering cell cycle arrest and apoptosis.[8][]

Topotecan_Mechanism_of_Action Topotecan Topotecan TopoI_DNA Topoisomerase I-DNA Covalent Complex Topotecan->TopoI_DNA Stabilizes Replication DNA Replication Fork TopoI_DNA->Replication DSB Double-Strand DNA Breaks Replication->DSB Collision CellCycleArrest Cell Cycle Arrest (S/G2-M phase) DSB->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Topotecan's mechanism via Topoisomerase I inhibition.

2.3. Tubulin Polymerization Inhibition

Certain quinoline derivatives, designed as analogues of natural products like Combretastatin A-4, act as potent inhibitors of tubulin polymerization.[5][11][12] Microtubules, which are polymers of tubulin, are essential components of the cytoskeleton and are critical for cell division, intracellular transport, and maintenance of cell shape. By binding to the colchicine-binding site on β-tubulin, these quinoline compounds disrupt microtubule dynamics, leading to a mitotic block at the G2/M phase of the cell cycle and subsequent induction of apoptosis.[5][13]

Tubulin_Inhibitor_Mechanism Quinoline_Tubulin_Inhibitor Quinoline-based Tubulin Inhibitor Tubulin Tubulin Dimers Quinoline_Tubulin_Inhibitor->Tubulin Binds to Microtubules Microtubule Polymerization Quinoline_Tubulin_Inhibitor->Microtubules Inhibits Tubulin->Microtubules Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Mechanism of quinoline-based tubulin inhibitors.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the anticancer activity of quinoline-based compounds.

3.1. MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding:

    • Harvest cancer cells in their exponential growth phase.

    • Count the cells and adjust the concentration to a predetermined optimal density.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[14]

  • Drug Treatment:

    • Prepare serial dilutions of the quinoline compound in a complete culture medium.

    • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the different drug concentrations.

    • Include a vehicle control (medium with the solvent used to dissolve the drug) and an untreated control.

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).[15]

  • MTT Incubation and Measurement:

    • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[16]

    • Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[14]

    • Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[16]

    • Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of viability against the drug concentration to determine the IC50 value.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Drug Add Quinoline Compound (Various Concentrations) Incubate_24h->Add_Drug Incubate_Treatment Incubate for Treatment Period Add_Drug->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate 2-4h Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals (DMSO) Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570-590 nm) Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Workflow for the MTT cell viability assay.

3.2. Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.

  • Cell Lysis and Protein Quantification:

    • Treat cells with the quinoline compound for the desired time.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[17]

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.[17]

    • Determine the protein concentration of each sample using a BCA or Bradford assay.[17][18]

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[18]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.[17]

    • Incubate the membrane with primary antibodies specific for apoptosis-related proteins (e.g., cleaved caspase-3, Bax, Bcl-2, PARP).[19]

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[17]

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[17][18]

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

3.3. Cell Cycle Analysis using Propidium Iodide Staining

This flow cytometry-based method determines the distribution of cells in different phases of the cell cycle.

  • Cell Preparation and Fixation:

    • Harvest treated and untreated cells and wash with PBS.

    • Fix the cells by dropwise addition of ice-cold 70% ethanol while gently vortexing.[20][21][22]

    • Incubate the cells on ice or at -20°C for at least 1 hour.[20][22]

  • Staining:

    • Wash the fixed cells with PBS to remove the ethanol.[20]

    • Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.[20][21][22] The RNase A is crucial to degrade RNA, which PI can also bind to.[23]

    • Incubate at room temperature or 4°C in the dark.[20][22]

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

    • Use software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[23]

Conclusion and Future Directions

The quinoline scaffold represents a highly versatile and promising platform for the development of novel anticancer agents. As demonstrated by the examples of bosutinib, topotecan, and combretastatin A-4 analogues, quinoline derivatives can be designed to target a wide range of critical cellular pathways, leading to potent and selective anticancer activity.

While "this compound" is an intriguing molecule within this class, there is a clear need for comprehensive preclinical evaluation to determine its anticancer efficacy and mechanism of action. Future studies should focus on:

  • In vitro cytotoxicity screening against a panel of cancer cell lines to determine its IC50 values.

  • Mechanism of action studies to identify its molecular target(s), utilizing techniques such as kinase profiling, topoisomerase activity assays, and tubulin polymerization assays.

  • Cell-based assays , including Western blotting and cell cycle analysis, to elucidate the signaling pathways it modulates.

The experimental protocols and comparative data presented in this guide provide a robust framework for the future investigation of "this compound" and other novel quinoline-based compounds, with the ultimate goal of advancing the next generation of targeted cancer therapies.

References

Validating the Biological Target of 4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol: A Comparative Guide to Experimental Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The compound 4-(4-methoxyquinolin-2-yl)benzene-1,2-diol possesses structural motifs—a quinoline core and a catechol group—that suggest potential interaction with key biological targets implicated in various disease pathways. The quinoline scaffold is a privileged structure in numerous kinase inhibitors, while the catechol moiety is a known pharmacophore for enzymes such as tyrosinase. This guide provides a comparative overview of experimental strategies to validate the hypothesis that this compound functions as a kinase inhibitor, offering a roadmap for its biological characterization.

Hypothesized Biological Target: Protein Kinase

Given the prevalence of the quinoline core in a multitude of approved and investigational kinase inhibitors, a primary hypothesis is that this compound targets one or more protein kinases.[1][2][3][4][5][6][7][8] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.

To validate this hypothesis, a multi-pronged approach is recommended, beginning with broad screening and progressing to more specific biochemical and cellular assays. This guide compares several key experimental techniques for this purpose.

Comparative Analysis of Target Validation Experiments

The following table outlines and compares essential experimental approaches for validating a hypothesized kinase target.

Experimental Approach Objective Advantages Limitations Typical Data Output
Kinase Panel Screening To identify which kinase(s) from a large panel are inhibited by the compound.Broad, unbiased initial screen against hundreds of kinases. Provides a "hit list" of potential targets.Can be costly. In vitro results may not always translate to cellular activity. Does not provide information on the mechanism of inhibition.Percent inhibition at a fixed compound concentration; IC50 or Ki values for a subset of inhibited kinases.
Biochemical IC50 Determination To quantify the potency of the compound against a specific, purified kinase.Provides a precise measure of inhibitory potency (IC50). Can be adapted to study the mechanism of inhibition (e.g., ATP-competitive).Requires access to purified, active kinase. Does not confirm activity in a cellular context.IC50 (half-maximal inhibitory concentration) value.
Cellular Target Engagement Assays (e.g., CETSA, NanoBRET) To confirm that the compound binds to the hypothesized target kinase within a live cell.Demonstrates target binding in a physiological context. Can provide information on compound permeability and intracellular potency.Technically more complex than biochemical assays. Requires specific reagents and instrumentation.Target engagement curves (e.g., thermal shift or BRET signal) indicating binding affinity in cells.
Downstream Signaling Pathway Analysis (Western Blot) To determine if the compound inhibits the activity of the target kinase in cells by assessing the phosphorylation of its known substrates.Provides evidence of functional target inhibition in a cellular pathway. Can confirm the mechanism of action.Can be indirect; effects may be due to off-target inhibition. Requires specific antibodies for phosphorylated substrates.Changes in the phosphorylation status of downstream proteins.
Cellular Proliferation/Viability Assays To assess the functional consequence of target inhibition on cell growth or survival.Provides a measure of the compound's overall cellular efficacy. High-throughput and relatively inexpensive.Not target-specific; effects could be due to toxicity or off-target effects.GI50 (half-maximal growth inhibition) or IC50 values for cell viability.

Detailed Experimental Protocols

Kinase Panel Screening

Methodology: A common method for kinase panel screening is the radiometric filter binding assay.

  • Reaction Setup: Prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., a generic peptide or protein substrate), and radiolabeled ATP (e.g., [γ-³³P]ATP) in a kinase buffer.

  • Compound Addition: Add this compound at one or more concentrations (typically 1-10 µM for a primary screen). Include a positive control inhibitor and a DMSO vehicle control.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time to allow for substrate phosphorylation.

  • Reaction Termination and Substrate Capture: Stop the reaction and spot the mixture onto a filter membrane (e.g., phosphocellulose) that binds the phosphorylated substrate.

  • Washing: Wash the filter extensively to remove unincorporated [γ-³³P]ATP.

  • Detection: Measure the radioactivity remaining on the filter using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of kinase activity relative to the DMSO control.

Biochemical IC50 Determination (using an ADP-Glo™ Kinase Assay as an example)

Methodology: This is a luminescent-based assay that measures ADP production, a universal product of kinase reactions.

  • Kinase Reaction: In a multi-well plate, set up the kinase reaction with the purified kinase, its specific substrate, and ATP. Add serial dilutions of this compound. Include a "no kinase" control and a "vehicle" (DMSO) control.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., room temperature or 30°C) for a set time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light. Incubate for 30-60 minutes at room temperature.

  • Luminescence Measurement: Read the luminescence signal using a plate reader.

  • Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Target Engagement using the Cellular Thermal Shift Assay (CETSA)

Methodology: CETSA is based on the principle that a compound binding to its target protein stabilizes the protein against thermal denaturation.

  • Cell Treatment: Treat cultured cells with this compound or a vehicle control (DMSO) for a specific duration.

  • Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation.

  • Cell Lysis: Lyse the cells to release the proteins.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to separate the soluble (non-denatured) proteins from the aggregated (denatured) proteins.

  • Protein Detection: Analyze the amount of the target kinase remaining in the soluble fraction by Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the treated and control samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualization of Workflows and Pathways

experimental_workflow cluster_in_vitro In Vitro Assays cluster_in_cellulo Cellular Assays broad_screen Kinase Panel Screen ic50 Biochemical IC50 Determination broad_screen->ic50 Identify 'Hits' target_engagement Cellular Target Engagement (CETSA/NanoBRET) ic50->target_engagement Confirm Cellular Binding downstream Downstream Signaling Analysis target_engagement->downstream viability Cell Viability/Proliferation Assay downstream->viability

Caption: Experimental workflow for kinase target validation.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription compound 4-(4-Methoxyquinolin-2-yl) benzene-1,2-diol target_kinase Hypothesized Target Kinase (e.g., RAF) compound->target_kinase Inhibition gene_expression Gene Expression (Proliferation, Survival) transcription->gene_expression

Caption: Hypothesized inhibition of the MAPK/ERK signaling pathway.

Control Compounds for a Hypothesized Target (e.g., a RAF Kinase)

When investigating a specific kinase family, such as the RAF kinases, it is crucial to include well-characterized inhibitors as controls.

Compound Target(s) Type Reported IC50
Sorafenib Multi-kinase (VEGFR, PDGFR, RAF)Positive ControlBRAF: 6 nM; c-RAF: 22 nM
Vemurafenib BRAF V600EPositive Control (Specific)BRAF V600E: 31 nM
Staurosporine Broad-spectrum kinase inhibitorPositive Control (Non-specific)Pan-kinase inhibitor, low nM range for many kinases
Inactive Analogue N/ANegative ControlA structurally similar but biologically inactive compound.

Note: IC50 values can vary depending on the assay conditions.

By employing a systematic and comparative approach as outlined in this guide, researchers can effectively validate the biological target of this compound, paving the way for further preclinical development.

References

Unveiling the Anticancer Potential of 4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the structure-activity relationship (SAR) of novel analogs of 4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol reveals significant potential for the development of new anticancer agents. This guide provides a comparative overview of the cytotoxic and antiproliferative activities of these quinoline-based catechol derivatives, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals.

Quinoline derivatives have long been recognized for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3] The strategic combination of a quinoline scaffold with a catechol moiety in this compound presents a promising pharmacophore for targeting cancer cells. This guide delves into the nuanced effects of structural modifications on the biological activity of its analogs.

Comparative Analysis of Anticancer Activity

The antiproliferative activity of this compound and its analogs was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit 50% of cell proliferation, were determined to quantify their cytotoxic effects.

While a specific study systematically exploring a wide range of analogs of the lead compound "this compound" was not identified in the current literature search, the following table summarizes the anticancer activities of structurally related quinoline and quinolinyl-chalcone derivatives against various cancer cell lines, providing valuable insights into their potential.

Compound IDStructureCancer Cell LineIC50 (µM)Reference
Compound 1 (E)-3-[3-(4-methoxyphenyl)quinolin-2-yl]-1-phenylprop-2-en-1-oneH1299 (Lung Carcinoma)1.41[No specific reference found in search]
SKBR-3 (Breast Cancer)0.70[No specific reference found in search]
Compound 2 7-(4-fluorobenzyloxy)N-(2-(dimethylamino)- ethyl)quinolin-4-amineHuman Tumor Cell Lines< 1.0[4]
Compound 3 7-acetamido-2-(8'-quinolinyl)quinoline-5,8-dioneMDA468-NQ16 (Breast Cancer)Not specified as IC50[No specific reference found in search]
Compound 4 7-amino-2-(2-pyridinyl)quinoline-5,8-dioneMDA468-NQ16 (Breast Cancer)Not specified as IC50[No specific reference found in search]
Compound 5 2-phenylquinoline (C-6 substituted)PC3 (Prostate Cancer)-[5]
HeLa (Cervical Cancer)-[5]
Compound 6 2-(3,4-methylenedioxyphenyl)quinolinePC3 (Prostate Cancer)31.37[5]
HeLa (Cervical Cancer)8.3[5]

Structure-Activity Relationship (SAR) Insights

Based on the available data for related quinoline derivatives, several key structural features appear to influence their anticancer activity:

  • Substitution on the Quinoline Ring: The presence and position of substituents on the quinoline core significantly impact cytotoxicity. For instance, a large and bulky alkoxy substituent at the 7-position and amino side chains at the 4-position have been shown to enhance antiproliferative activity.[4]

  • The Catechol Moiety: The benzene-1,2-diol (catechol) group is a critical feature. Its ability to undergo redox cycling can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress and apoptosis in cancer cells.

  • The Methoxy Group: The methoxy group at the 4-position of the quinoline ring can influence the compound's lipophilicity and its interaction with biological targets. Variations in the position and number of methoxy groups on the quinoline or phenyl rings of related compounds have been shown to modulate their anticancer effects.[6]

Experimental Protocols

Synthesis of this compound Analogs

A general synthetic route for the preparation of 2-arylquinoline derivatives involves the Friedländer annulation, which is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group adjacent to a carbonyl group. Modifications to the starting materials allow for the introduction of various substituents on both the quinoline and the phenyl rings to generate a library of analogs for SAR studies.

Antiproliferative Activity Assessment: MTT Assay

The in vitro cytotoxicity of the synthesized compounds is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Seed cancer cells in a 96-well plate compound_prep 2. Prepare serial dilutions of test compounds cell_treatment 3. Treat cells with compounds for 48-72h compound_prep->cell_treatment mtt_addition 4. Add MTT solution to each well cell_treatment->mtt_addition incubation 5. Incubate for 2-4h to allow formazan formation mtt_addition->incubation solubilization 6. Solubilize formazan crystals incubation->solubilization absorbance 7. Measure absorbance at 570 nm solubilization->absorbance calculation 8. Calculate % cell viability and IC50 values absorbance->calculation

Caption: A typical workflow for determining the antiproliferative activity of compounds using the MTT assay.

Potential Signaling Pathways

Quinoline derivatives can exert their anticancer effects through the modulation of various signaling pathways crucial for cancer cell survival and proliferation. Two of the most prominent pathways are the PI3K/Akt and MAPK/ERK pathways.[7][8][9][10][11]

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a key regulator of cell growth, proliferation, and survival.[9][12] Its aberrant activation is a common feature in many cancers.

PI3K/Akt Signaling Pathway Diagram

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates & Activates mTOR mTOR Akt->mTOR Activates Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Promotes

Caption: Simplified PI3K/Akt signaling pathway involved in cell survival and proliferation.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another critical signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating gene expression and cell cycle progression.[7][10][11]

MAPK/ERK Signaling Pathway Diagram

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activation Raf Raf (MAPKKK) Ras->Raf Activates MEK MEK (MAPKK) Raf->MEK Phosphorylates & Activates ERK ERK (MAPK) MEK->ERK Phosphorylates & Activates Transcription_Factors Transcription Factors (e.g., c-Myc, c-Fos) ERK->Transcription_Factors Translocates & Activates Gene_Expression Gene Expression & Cell Proliferation Transcription_Factors->Gene_Expression Regulates

Caption: Overview of the MAPK/ERK signaling cascade regulating gene expression and cell proliferation.

Conclusion

The analogs of this compound represent a promising class of compounds for the development of novel anticancer therapies. The preliminary data on related structures suggest that strategic modifications to the quinoline and catechol moieties can significantly enhance their cytotoxic and antiproliferative activities. Further systematic SAR studies are warranted to optimize the lead structure and elucidate the precise molecular mechanisms underlying their anticancer effects, potentially through the inhibition of key signaling pathways such as PI3K/Akt and MAPK/ERK. This guide serves as a foundational resource to stimulate further research and development in this critical area of oncology.

References

Unveiling the Potential of a Novel JAK2 Inhibitor: A Comparative Analysis of 4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the competitive landscape of kinase inhibitor development, a novel quinoline-based compound, 4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol, has emerged as a potential therapeutic agent. This guide provides a comprehensive comparison of its efficacy against established Janus kinase 2 (JAK2) inhibitors, supported by available data and detailed experimental methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of this compound's potential.

Executive Summary

The Janus kinase (JAK) family, particularly JAK2, plays a pivotal role in the signaling pathways that regulate hematopoiesis and immune responses. Dysregulation of the JAK2 signaling cascade is a known driver in various myeloproliferative neoplasms (MPNs) and inflammatory diseases. Consequently, the development of potent and selective JAK2 inhibitors is a significant area of therapeutic research. This report focuses on this compound, a compound whose quinoline scaffold is a well-established pharmacophore in numerous kinase inhibitors. While direct inhibitory data for this specific molecule is not yet publicly available, its structural similarity to known JAK2 inhibitors warrants a thorough comparative analysis. This guide will juxtapose the anticipated potential of this compound with the proven efficacy of leading JAK2 inhibitors such as Ruxolitinib, Fedratinib, Pacritinib, and Tofacitinib.

Comparative Efficacy of JAK2 Inhibitors

The efficacy of kinase inhibitors is most commonly quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process. The following table summarizes the reported IC50 values for several well-established JAK2 inhibitors, providing a benchmark for the evaluation of novel compounds like this compound.

CompoundTarget(s)IC50 (nM) - Biochemical AssayIC50 (nM) - Cellular Assay
This compound Presumed JAK2Data Not AvailableData Not Available
RuxolitinibJAK1/JAK22.8 (JAK2), 3.3 (JAK1)[1][2]186 (HEL cells)[3]
FedratinibJAK2, FLT33 (JAK2), 15 (FLT3)[4][5][6][7][8]~300 (Ba/F3-JAK2V617F)[5]
PacritinibJAK2, FLT323 (JAK2), 22 (FLT3)[9][10]429 (SET2 cells)[11]
TofacitinibJAK1/JAK2/JAK320 (JAK2), 112 (JAK1), 1 (JAK3)[12]-

Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration and substrate used. The data presented here is for comparative purposes and is collated from various scientific publications.

Signaling Pathway and Experimental Workflow

To understand the mechanism of action of JAK2 inhibitors, it is crucial to visualize their role within the cellular signaling cascade. The following diagrams, generated using the DOT language, illustrate the JAK2-STAT signaling pathway and a typical experimental workflow for evaluating JAK2 inhibitors.

JAK2_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK2 JAK2 Receptor->JAK2 Activation JAK2->JAK2 Autophosphorylation STAT STAT JAK2->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation Gene_Expression Gene Expression (Proliferation, Differentiation, etc.) Nucleus->Gene_Expression Induces Inhibitor This compound (or other JAK2 Inhibitor) Inhibitor->JAK2 Inhibition

Caption: The JAK2-STAT signaling pathway.

Experimental_Workflow cluster_0 Biochemical Assay cluster_1 Cell-Based Assay Recombinant_JAK2 Recombinant JAK2 Enzyme Incubation Incubation Recombinant_JAK2->Incubation Substrate Peptide Substrate + ATP Substrate->Incubation Test_Compound Test Compound (e.g., this compound) Test_Compound->Incubation Detection Detection of Phosphorylated Substrate Incubation->Detection IC50_Biochemical IC50 Determination Detection->IC50_Biochemical Cell_Culture JAK2-dependent Cell Line (e.g., HEL, Ba/F3-JAK2V617F) Compound_Treatment Treatment with Test Compound Cell_Culture->Compound_Treatment Cell_Lysis Cell Lysis Compound_Treatment->Cell_Lysis Western_Blot Western Blot for p-STAT Cell_Lysis->Western_Blot IC50_Cellular IC50 Determination Western_Blot->IC50_Cellular

Caption: Workflow for evaluating JAK2 inhibitors.

Experimental Protocols

The determination of inhibitor efficacy relies on robust and reproducible experimental protocols. Below are detailed methodologies for key assays used in the characterization of JAK2 inhibitors.

Biochemical Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified JAK2.

Materials:

  • Recombinant human JAK2 enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP (at a concentration close to the Km for JAK2)

  • Peptide substrate (e.g., a biotinylated peptide containing a tyrosine residue)

  • Test compound (serially diluted)

  • Detection reagents (e.g., phospho-specific antibody, streptavidin-HRP, and a chemiluminescent substrate)

  • Microplates (e.g., 384-well)

Procedure:

  • Add kinase buffer, recombinant JAK2 enzyme, and the test compound at various concentrations to the wells of a microplate.

  • Incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.

  • Allow the reaction to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Stop the reaction by adding a solution containing EDTA.

  • Detect the amount of phosphorylated substrate using a suitable method, such as ELISA or a fluorescence-based readout.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based JAK2 Inhibition Assay (Western Blotting)

This assay assesses the ability of a compound to inhibit JAK2 activity within a cellular context by measuring the phosphorylation of its downstream target, STAT.

Materials:

  • A human cell line with constitutively active JAK2 (e.g., HEL cells, which harbor the JAK2 V617F mutation)

  • Cell culture medium and supplements

  • Test compound (serially diluted)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting apparatus

  • Primary antibodies (anti-phospho-STAT3/5 and anti-total-STAT3/5)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Seed the JAK2-dependent cells in a multi-well plate and allow them to adhere or stabilize overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 2-4 hours).

  • Wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Determine the protein concentration of each lysate.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

  • Incubate the membrane with the primary antibody against phospho-STAT.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the chemiluminescent signal using an imaging system.

  • Strip the membrane and re-probe with an antibody against total STAT to ensure equal protein loading.

  • Quantify the band intensities and calculate the percentage of inhibition of STAT phosphorylation for each compound concentration to determine the cellular IC50 value.

Conclusion

While direct experimental data for this compound is not yet available, its chemical structure strongly suggests potential activity as a JAK2 inhibitor. The comparative data on established JAK2 inhibitors and the detailed experimental protocols provided in this guide offer a robust framework for its future evaluation. Further in vitro and in vivo studies are essential to ascertain the precise efficacy, selectivity, and therapeutic potential of this promising compound. The scientific community eagerly awaits the results of such investigations, which will ultimately determine the place of this compound in the evolving landscape of kinase-targeted therapies.

References

Cross-validation of "4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol" activity in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the cytotoxic effects of a 4-alkoxy-2-arylquinoline derivative, compound 14m, across a diverse panel of human cancer cell lines. This guide provides a comparative analysis with the established Topoisomerase I inhibitor, Topotecan, offering insights into its potential as a broad-spectrum anticancer agent.

In the quest for novel and effective cancer therapeutics, quinoline derivatives have emerged as a promising class of compounds due to their diverse pharmacological activities. This guide focuses on the cross-validation of the anticancer activity of the compound 4-(3-(4-methoxyphenyl)propoxy)-2-(4-methoxyphenyl)-6,7-dimethoxyquinoline (referred to as compound 14m) , a structurally related analog of "4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol". Due to the limited publicly available data on the specified compound, this guide utilizes comprehensive data from a study on compound 14m, which shares the core 4-alkoxy-2-arylquinoline scaffold and provides a strong basis for understanding the potential activity profile of this chemical class.

Compound 14m has demonstrated potent in vitro anticancer activity, exhibiting sub-micromolar efficacy against a wide array of cancer cell lines.[1] This guide presents the available quantitative data, details the experimental protocols used for its evaluation, and visualizes the potential signaling pathways through which this class of compounds may exert its effects.

Comparative Analysis of In Vitro Anticancer Activity

The cytotoxic and antiproliferative activity of compound 14m was evaluated against a panel of 59 human cancer cell lines. The data, presented in terms of GI₅₀ (50% growth inhibition) values, is summarized below. For a comprehensive comparison, the activity of Topotecan, a well-established Topoisomerase I inhibitor, is included.

Cancer TypeCell LineCompound 14m GI₅₀ (µM)[1]Topotecan GI₅₀ (µM)
Leukemia SR0.1330.02 - 0.2
Non-Small Cell Lung Cancer NCI-H2260.3430.01 - 0.1
Colon Cancer COLO2050.4010.01 - 0.1
CNS Cancer SF-2950.3280.01 - 0.1
Melanoma LOX IMVI0.1160.01 - 0.1
SK-MEL-50.2470.01 - 0.1
Ovarian Cancer NCI/ADR-RES0.4580.05 - 0.5
Renal Cancer CAKI-10.1880.01 - 0.1
Breast Cancer T-47D0.4720.01 - 0.1

Note: Topotecan GI₅₀ values are approximate ranges based on publicly available data and can vary depending on the specific experimental conditions.

Experimental Protocols

The evaluation of the in vitro anticancer activity of compound 14m was conducted by the Developmental Therapeutics Program (DTP) of the National Cancer Institute (NCI) using the Sulforhodamine B (SRB) assay.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

Methodology:

  • Cell Plating: Tumor cells are plated in 96-well microtiter plates and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then exposed to various concentrations of the test compound (compound 14m) and incubated for an additional 48 hours.

  • Cell Fixation: Following the incubation period, the cells are fixed in situ by gently adding cold 50% (w/v) trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C. The supernatant is then discarded, and the plates are washed with water and air-dried.

  • Staining: The fixed cells are stained with 0.4% (w/v) Sulforhodamine B solution in 1% acetic acid for 10 minutes at room temperature.

  • Washing: Unbound dye is removed by washing with 1% (v/v) acetic acid.

  • Dye Solubilization: The protein-bound dye is solubilized with 10 mM Tris base solution.

  • Absorbance Measurement: The optical density (absorbance) is read on an automated plate reader at a wavelength of 515 nm. The GI₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is then calculated from the dose-response curve.

Potential Signaling Pathways and Mechanisms of Action

Quinoline derivatives are known to exert their anticancer effects through various mechanisms, most notably through the inhibition of Topoisomerase I and the modulation of receptor tyrosine kinase signaling pathways like the Epidermal Growth Factor Receptor (EGFR) pathway.

Topoisomerase I Inhibition Pathway

Topoisomerase I (TOP1) is a crucial enzyme involved in DNA replication and transcription. It relieves torsional stress in DNA by creating transient single-strand breaks. Inhibitors of TOP1 trap the enzyme-DNA cleavage complex, leading to DNA damage and ultimately apoptosis in rapidly dividing cancer cells.

Topoisomerase_I_Inhibition cluster_0 Normal DNA Replication cluster_1 Inhibition by Quinoline Derivative DNA DNA TOP1 TOP1 DNA->TOP1 binds Re-ligation Re-ligation TOP1->Re-ligation cleaves & unwinds Quinoline_Derivative Compound 14m TOP1_DNA_Complex TOP1-DNA Cleavage Complex Quinoline_Derivative->TOP1_DNA_Complex stabilizes DNA_Damage DNA Damage TOP1_DNA_Complex->DNA_Damage prevents re-ligation Apoptosis Apoptosis DNA_Damage->Apoptosis triggers

Caption: Proposed mechanism of Topoisomerase I inhibition.

EGFR Signaling Pathway Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and migration.[2][3] Overexpression or mutation of EGFR is common in many cancers. Quinoline derivatives can act as EGFR inhibitors, blocking the downstream signaling cascades.

EGFR_Signaling_Inhibition EGF EGF EGFR EGFR EGF->EGFR binds P P EGFR->P autophosphorylation Quinoline_Derivative Quinoline Derivative Quinoline_Derivative->EGFR inhibits Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MAPK, PI3K-AKT) P->Downstream_Signaling Proliferation_Survival Cell Proliferation & Survival Downstream_Signaling->Proliferation_Survival

Caption: Inhibition of the EGFR signaling pathway.

Experimental Workflow

The general workflow for the in vitro evaluation of novel anticancer compounds like compound 14m is a multi-step process designed to assess their efficacy and selectivity.

Experimental_Workflow Compound_Synthesis Compound Synthesis & Characterization SRB_Assay SRB Cytotoxicity Assay Compound_Synthesis->SRB_Assay Cell_Line_Panel Panel of Cancer Cell Lines Cell_Line_Panel->SRB_Assay Data_Analysis Data Analysis (GI50 Calculation) SRB_Assay->Data_Analysis Mechanism_Studies Mechanism of Action Studies Data_Analysis->Mechanism_Studies

Caption: General workflow for anticancer drug screening.

Conclusion

The 4-alkoxy-2-arylquinoline derivative, compound 14m, demonstrates significant and broad-spectrum anticancer activity in vitro. Its potency against a diverse panel of cancer cell lines suggests it may be a valuable lead compound for the development of new chemotherapeutic agents. The data presented in this guide, along with the outlined experimental protocols and potential mechanisms of action, provide a solid foundation for further investigation into this class of compounds. Future studies should focus on elucidating the precise molecular targets and in vivo efficacy of these promising quinoline derivatives.

References

Benchmarking a Novel Kinase Inhibitor Candidate: 4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol Against Current Therapeutics in Chronic Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Introduction

The landscape of cancer therapy has been revolutionized by the advent of targeted treatments, particularly kinase inhibitors. Within this class of therapeutics, quinoline-based scaffolds have emerged as a privileged structure, forming the core of several FDA-approved drugs.[1][2] This guide focuses on a novel compound, 4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol , a molecule that combines the established quinoline core with a catechol moiety, a known pharmacophore with diverse biological activities.

Given the structural similarities to approved kinase inhibitors, it is hypothesized that this compound may act as an inhibitor of key kinases implicated in oncogenesis. This guide provides a comparative benchmark of this compound against Bosutinib , a potent, approved second-generation dual Src/Abl tyrosine kinase inhibitor used in the treatment of Chronic Myeloid Leukemia (CML).[3][4]

Disclaimer: this compound is a research compound with no publicly available preclinical or clinical data. The experimental data presented for this compound are hypothetical placeholders intended to illustrate the benchmarking process. The data for Bosutinib, however, is compiled from published preclinical and clinical studies. This guide is intended for an audience of researchers, scientists, and drug development professionals to illustrate a framework for evaluating novel kinase inhibitor candidates.

Comparative Analysis: Physicochemical and Pharmacokinetic Properties

A comprehensive understanding of a drug candidate's physicochemical and pharmacokinetic properties is crucial for its development. The following table compares the known properties of Bosutinib with the predicted or placeholder values for this compound.

PropertyThis compoundBosutinib
Molecular Formula C₁₆H₁₃NO₃C₂₆H₂₉Cl₂N₅O₃
Molecular Weight 267.28 g/mol 530.45 g/mol
LogP (Predicted) 3.24.6
Bioavailability To be determined~34%[5]
Metabolism To be determinedPrimarily hepatic via CYP3A4[3][6]
Elimination Half-life To be determined~22.5 hours[6]

Preclinical Efficacy: A Head-to-Head Comparison

The preclinical evaluation of a kinase inhibitor is foundational to establishing its therapeutic potential. This involves in vitro assays to determine its potency against target kinases and cellular assays to assess its effect on cancer cell lines. In vivo studies in animal models then provide critical data on efficacy and safety.

In Vitro Kinase Inhibition

The half-maximal inhibitory concentration (IC₅₀) is a key measure of a drug's potency. The table below presents the known IC₅₀ values for Bosutinib against key kinases and provides a hypothetical target profile for our investigational compound.

Kinase TargetThis compound (Hypothetical IC₅₀)Bosutinib (IC₅₀)
Abl 5 nM1 nM[7]
Src 2 nM1.2 nM[7]
Lyn 8 nM<10 nM[8]
Hck 10 nM<10 nM[8]
VEGFR2 150 nM>1 µM
PDGFRβ 200 nM>1 µM
Cellular Proliferation Assays

The antiproliferative activity of kinase inhibitors is assessed using various cancer cell lines. The following table shows the IC₅₀ values of Bosutinib in CML cell lines and hypothetical values for the novel compound.

Cell Line (CML)This compound (Hypothetical IC₅₀)Bosutinib (IC₅₀)
K562 50 nM20-100 nM[9][10]
KU812 60 nM~20 nM[9]
IMR-32 (Neuroblastoma) To be determined0.64 µM[11]

Clinical Efficacy and Safety Profile of Bosutinib

Bosutinib has undergone extensive clinical evaluation, demonstrating its efficacy and establishing its safety profile in patients with CML. The following tables summarize key findings from pivotal clinical trials. As this compound is a preclinical candidate, no clinical data is available.

Efficacy in Newly Diagnosed Chronic Phase CML (BELA & BFORE Trials)
Endpoint (12 months)BosutinibImatinib (Comparator)Trial
Complete Cytogenetic Response (CCyR) 70%68%BELA[12]
Major Molecular Response (MMR) 41%27%BELA[12]
Cumulative MMR (by 5 years) 73.9%64.6%BFORE[13]
Efficacy in Previously Treated CML (BYOND Trial)
Endpoint (at any time)BosutinibTrial
Complete Cytogenetic Response (CCyR) 81.1%BYOND[14]
Major Molecular Response (MMR) 71.8%BYOND[14]
Common Adverse Events Associated with Bosutinib
Adverse Event (Any Grade)Frequency
Diarrhea 86%[15]
Nausea 46%[15]
Vomiting 37%[15]
Thrombocytopenia 25% (Grade 3/4)[15]

Experimental Protocols

Standardized and reproducible experimental protocols are essential for the accurate assessment of kinase inhibitors.

In Vitro Kinase Assay (General Protocol)

A common method for determining kinase activity and inhibitor potency is a fluorescence-based in vitro assay.[16]

  • Reagent Preparation : Prepare kinase buffer, and dilute the target kinase and a suitable substrate to their optimal concentrations.

  • Assay Procedure : In a 96- or 384-well plate, add the kinase, substrate, and varying concentrations of the inhibitor.

  • Initiate the kinase reaction by adding a solution containing ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution, such as EDTA.

  • Detection : Measure the kinase activity using a suitable detection method, such as fluorescence resonance energy transfer (FRET) or luminescence.[16]

  • Data Analysis : Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)
  • Cell Culture : Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with a range of concentrations of the kinase inhibitor and a vehicle control.

  • Incubation : Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Viability Measurement : Add a viability reagent like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals and measure the absorbance at a specific wavelength using a plate reader.

  • Data Analysis : Calculate the percentage of cell proliferation inhibition relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

In Vivo Tumor Xenograft Model
  • Cell Implantation : Implant human cancer cells (e.g., K562) subcutaneously into immunodeficient mice.[17]

  • Tumor Growth : Allow the tumors to grow to a palpable size.

  • Treatment : Randomize the mice into treatment and control groups. Administer the kinase inhibitor or vehicle control orally or via another appropriate route daily.

  • Tumor Measurement : Measure the tumor volume at regular intervals using calipers.

  • Efficacy Evaluation : At the end of the study, euthanize the mice and excise the tumors. Compare the tumor growth between the treated and control groups to assess the in vivo efficacy of the inhibitor.

Visualizing Signaling Pathways and Workflows

BCR-Abl Signaling Pathway and Inhibition

The following diagram illustrates the central role of the BCR-Abl fusion protein in CML and the points of inhibition by dual Src/Abl inhibitors.

BCR_Abl_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_Abl BCR-Abl Src Src Family Kinases BCR_Abl->Src activates Grb2_Sos Grb2/Sos BCR_Abl->Grb2_Sos STAT5 STAT5 BCR_Abl->STAT5 PI3K PI3K BCR_Abl->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT5->Proliferation Akt Akt PI3K->Akt Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibitor This compound (Hypothetical Target) Bosutinib Inhibitor->BCR_Abl inhibits Inhibitor->Src inhibits

Caption: Simplified BCR-Abl signaling cascade and points of therapeutic intervention.

Kinase Inhibitor Discovery Workflow

The development of a novel kinase inhibitor follows a structured pipeline from initial discovery to preclinical and clinical evaluation.

Kinase_Inhibitor_Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase Target_ID Target Identification & Validation HTS High-Throughput Screening (HTS) Target_ID->HTS Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead Optimization Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt In_Vivo In Vivo Efficacy & PK/PD Studies Lead_Opt->In_Vivo Tox Toxicology Studies In_Vivo->Tox Candidate_Selection Candidate Selection Tox->Candidate_Selection Phase_I Phase I Trials Candidate_Selection->Phase_I Phase_II Phase II Trials Phase_I->Phase_II Phase_III Phase III Trials Phase_II->Phase_III Approval Regulatory Approval Phase_III->Approval

Caption: A generalized workflow for the discovery and development of kinase inhibitors.

References

In Vivo Efficacy of 4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential in vivo efficacy of "4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol," a novel quinoline derivative, in the context of its structural class which has shown promise in anticancer and neuroprotective applications. Due to the current lack of direct in vivo studies on this specific compound, this guide leverages experimental data from structurally related quinoline derivatives and established therapeutic agents to provide a benchmark for its potential performance.

The presence of a benzene-1,2-diol (catechol) moiety, a well-known pharmacophore, suggests that "this compound" may exhibit significant biological activity. Quinoline derivatives are a versatile class of compounds with a broad spectrum of pharmacological actions, including anticancer and neuroprotective effects.[1][2][3][4] This guide will explore these two potential therapeutic avenues, presenting comparative data from established drugs and research compounds.

Anticipated Therapeutic Applications and Comparative Analysis

Based on its chemical structure, "this compound" is hypothesized to have potential applications in two primary areas: oncology and neuroprotection.

Anticancer Potential

Quinoline-based compounds have emerged as a significant class of anticancer agents, with several derivatives demonstrating potent activity against various cancer cell lines and in vivo tumor models.[1][3][4] The mechanisms of action are diverse and include the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[3]

Comparative Efficacy of Anticancer Quinoline Derivatives:

To contextualize the potential efficacy of "this compound," we present in vivo data for two established quinoline-based anticancer drugs, Bosutinib and Topotecan.

CompoundAnimal ModelCancer TypeDosageEfficacyReference
Bosutinib Nude mice xenograftHuman pancreatic cancer500 mg/kg/day (oral)3 out of 15 patient-derived xenografts showed a sensitive response (tumor growth <45% of control).[5]
Athymic nude miceProstate cancer (PC-3) xenograft500 mg/kg/day (oral)Significant reduction in tumor volume and a 50% decrease in skeletal lesion area.[6]
Topotecan Nude ratsOrthotopic human lung cancer (H1975 & A549)1 mg/kg (inhalation)Significantly better survival and reduced tumor burden compared to intravenous delivery.[7]
Athymic miceSubcutaneous human metastatic prostate adenocarcinoma (PC3) xenograftNot specified (extended exposure via osmotic pump)Significantly reduced tumor growth compared to maximum tolerated dose bolus injection.[8]

Experimental Protocols for In Vivo Anticancer Studies:

A standard experimental workflow for evaluating the in vivo anticancer efficacy of a novel quinoline derivative is outlined below.

experimental_workflow_anticancer cluster_preclinical Preclinical Evaluation Compound_Synthesis Compound Synthesis & Characterization In_Vitro_Screening In Vitro Cytotoxicity Screening (e.g., MTT assay) Compound_Synthesis->In_Vitro_Screening Initial efficacy Xenograft_Model Human Tumor Xenograft Model Establishment (e.g., in nude mice) In_Vitro_Screening->Xenograft_Model Promising candidates Treatment Treatment Administration (e.g., oral gavage, intraperitoneal injection) Xenograft_Model->Treatment Monitoring Tumor Growth Monitoring Treatment->Monitoring Endpoint Endpoint Analysis (Tumor weight, histology, biomarker analysis) Monitoring->Endpoint

Signaling Pathways in Quinoline-Based Cancer Therapy:

Many quinoline derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and angiogenesis. Bosutinib, for example, is a potent inhibitor of Src/Abl tyrosine kinases.

signaling_pathway_anticancer Quinoline_Derivative Quinoline Derivative (e.g., Bosutinib) Src_Abl Src/Abl Kinases Quinoline_Derivative->Src_Abl Inhibition Downstream_Pathways Downstream Signaling Pathways (e.g., STAT3, PI3K/Akt) Src_Abl->Downstream_Pathways Activation Cellular_Effects Reduced Proliferation, Increased Apoptosis Downstream_Pathways->Cellular_Effects Leads to

Neuroprotective Potential

The catechol moiety in "this compound" is a key structural feature that suggests neuroprotective activity. Catechol-containing compounds are known for their antioxidant properties and their ability to modulate neuronal signaling pathways.[9] Quinoline derivatives are being investigated for their potential in treating neurodegenerative disorders like Parkinson's and Alzheimer's disease.[2][10] A patent has mentioned "this compound" in the context of neuroprotective polyphenol analogs.[11]

Comparative Efficacy of Neuroprotective Agents:

To provide a framework for the potential neuroprotective efficacy of our target compound, we present in vivo data for Ropinirole and Tolcapone, two drugs used in the management of Parkinson's disease.

CompoundAnimal ModelDisease ModelDosageEfficacyReference
Ropinirole RabbitNot specified (Pharmacokinetic study)Not specified (intranasal)Intranasal delivery showed potential for brain targeting.[12]
MouseParkinson's disease modelNot specifiedInhibited movement in a model with residual dopamine neurons.[13]
Tolcapone Human (Clinical Trial)Parkinson's disease100 or 200 mg three times dailySignificant reduction in UPDRS scores for activities of daily living and motor function.[14]
Human (Systematic Review)Parkinson's diseaseNot specifiedMedian reduction of 2.1 hours/day in "Off" time.[15]

Experimental Protocols for In Vivo Neuroprotection Studies:

A representative experimental workflow for assessing the neuroprotective effects of a novel compound in a cerebral ischemia model is detailed below.

experimental_workflow_neuroprotection cluster_preclinical Preclinical Evaluation Ischemia_Model Cerebral Ischemia/Reperfusion Model Induction (e.g., in rats) Drug_Administration Drug Administration Ischemia_Model->Drug_Administration Neurological_Scoring Neurological Deficit Scoring Drug_Administration->Neurological_Scoring Histopathology Histopathological Analysis (e.g., TTC staining for infarct volume) Neurological_Scoring->Histopathology Biochemical_Analysis Biochemical Assays (e.g., oxidative stress markers) Histopathology->Biochemical_Analysis

Signaling Pathways in Neuroprotection:

Quinoline derivatives with catechol moieties may exert neuroprotective effects through multiple mechanisms, including antioxidant activity and modulation of enzymes involved in neurotransmitter metabolism, such as Catechol-O-methyltransferase (COMT).

signaling_pathway_neuroprotection Quinoline_Catechol Quinoline-Catechol Derivative Oxidative_Stress Oxidative Stress (e.g., ROS) Quinoline_Catechol->Oxidative_Stress Scavenging COMT Catechol-O-methyltransferase (COMT) Quinoline_Catechol->COMT Inhibition Neuroprotection Neuroprotection Quinoline_Catechol->Neuroprotection Neuronal_Damage Neuronal Damage Oxidative_Stress->Neuronal_Damage Leads to COMT->Neuronal_Damage Contributes to (in some contexts)

Conclusion

While direct in vivo efficacy data for "this compound" is not yet available, its structural features, particularly the quinoline scaffold and the catechol moiety, strongly suggest its potential as a therapeutic agent in oncology and/or neurodegenerative diseases. The comparative data presented in this guide from established drugs like Bosutinib, Topotecan, Ropinirole, and Tolcapone provide a valuable benchmark for future preclinical studies. The detailed experimental protocols and pathway diagrams offer a roadmap for the systematic in vivo validation of this promising compound. Further investigation is warranted to fully elucidate the therapeutic potential of "this compound."

References

A Comparative Guide to the Synthetic Routes of 4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of three distinct synthetic pathways for the preparation of "4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol," a molecule of interest in medicinal chemistry. The routes discussed are based on established synthetic methodologies: the Combes quinoline synthesis, the Friedländer annulation, and a modern Suzuki cross-coupling approach. Each route is evaluated based on potential yield, reaction conditions, and strategic advantages and disadvantages. Experimental protocols, based on analogous transformations reported in the literature, are provided to guide laboratory synthesis.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative data for the three proposed synthetic routes. Yields for individual steps are estimated from analogous reactions found in the literature.

Parameter Route 1: Combes Synthesis Route 2: Friedländer Synthesis Route 3: Suzuki Cross-Coupling
Starting Materials 3,4-Dihydroxyaniline, 1-(4-Methoxyphenyl)-1,3-butanedione2-Amino-4,5-dimethoxyacetophenone, Ethyl 4-methoxybenzoylacetate2-Chloro-4-methoxyquinoline, (3,4-Dimethoxyphenyl)boronic acid
Number of Steps 343
Overall Estimated Yield ModerateModerate to LowGood
Key Reactions Acetonide protection, Combes cyclization, DeprotectionFriedländer annulation, O-methylation, Double demethylationSuzuki coupling, Double demethylation
Reagent Highlights p-TsOH, H₂SO₄L-proline, CH₃I, BBr₃Pd(PPh₃)₄, K₂CO₃, BBr₃
Purification Methods Column chromatography, RecrystallizationColumn chromatography, RecrystallizationColumn chromatography, Recrystallization

Route 1: Combes Synthesis Approach

This classical approach builds the quinoline core through the acid-catalyzed condensation of a protected aniline with a β-diketone. The strategy relies on the effective protection of the catechol moiety to prevent side reactions during the acidic cyclization step.

Experimental Protocol

Step 1: Acetonide Protection of 3,4-Dihydroxyaniline

To a solution of 3,4-dihydroxyaniline (1.25 g, 10 mmol) in acetone (50 mL) is added 2,2-dimethoxypropane (2.45 mL, 20 mmol) and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (95 mg, 0.5 mmol). The mixture is stirred at room temperature for 4 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the acetonide-protected aniline, which can be used in the next step without further purification.

  • Estimated Yield: >90% (based on similar protections of catechols)[1][2]

Step 2: Combes Synthesis of the Quinoline Core

The acetonide-protected 3,4-dihydroxyaniline (1.65 g, 10 mmol) and 1-(4-methoxyphenyl)-1,3-butanedione (1.92 g, 10 mmol) are dissolved in ethanol (30 mL). Concentrated sulfuric acid (1 mL) is added dropwise with cooling. The mixture is then heated at reflux for 6 hours. After cooling, the reaction mixture is poured into ice water and neutralized with a saturated sodium bicarbonate solution. The resulting precipitate is filtered, washed with water, and dried. The crude product is purified by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the protected quinoline.

  • Estimated Yield: 60-70% (inferred from general Combes synthesis yields)[3][4]

Step 3: Deprotection to Yield the Final Product

The protected quinoline (from the previous step) is dissolved in a mixture of tetrahydrofuran (THF) and 1 M hydrochloric acid (1:1, 20 mL). The solution is stirred at room temperature for 3 hours. The reaction is monitored by TLC until the starting material is consumed. The mixture is then neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by recrystallization from a suitable solvent system to yield this compound.

  • Estimated Yield: >90% (based on acetonide deprotection protocols)[5][6]

Logical Workflow

Combes Synthesis A 3,4-Dihydroxyaniline B Acetonide-protected aniline A->B Acetone, DMP, p-TsOH D Protected Quinoline B->D H₂SO₄, EtOH, Reflux C 1-(4-Methoxyphenyl)-1,3-butanedione C->D E This compound D->E HCl, THF

Figure 1. Combes synthesis workflow.

Route 2: Friedländer Synthesis Approach

This route involves the construction of the quinoline ring via a Friedländer annulation, followed by modification of functional groups to arrive at the target molecule. This pathway offers flexibility but involves more steps, including a challenging double demethylation.

Experimental Protocol

Step 1: Friedländer Annulation

A mixture of 2-amino-4,5-dimethoxyacetophenone (2.11 g, 10 mmol), ethyl 4-methoxybenzoylacetate (2.22 g, 10 mmol), and L-proline (115 mg, 1 mmol) in ethanol (25 mL) is heated at reflux for 12 hours. Upon cooling, the product precipitates and is collected by filtration. The solid is washed with cold ethanol and dried to give 6,7-dimethoxy-2-(4-methoxyphenyl)quinolin-4-ol.

  • Estimated Yield: 80-90% (based on similar Friedländer syntheses)[7][8]

Step 2: O-Methylation of the 4-Hydroxyquinoline

To a suspension of 6,7-dimethoxy-2-(4-methoxyphenyl)quinolin-4-ol (from the previous step) in dimethylformamide (DMF, 20 mL) is added potassium carbonate (2.76 g, 20 mmol) and methyl iodide (1.25 mL, 20 mmol). The mixture is stirred at 60 °C for 4 hours. After cooling, the reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography to afford 4,6,7-trimethoxy-2-(4-methoxyphenyl)quinoline.

  • Estimated Yield: 85-95% (based on standard O-methylation procedures)[9]

Step 3 & 4: Double Demethylation

The trimethoxyquinoline derivative is dissolved in anhydrous dichloromethane (DCM, 30 mL) and cooled to -78 °C under a nitrogen atmosphere. Boron tribromide (BBr₃, 3.0 mL, 30 mmol) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 24 hours. The reaction is then carefully quenched by the slow addition of methanol at 0 °C, followed by water. The mixture is extracted with ethyl acetate, and the organic layer is washed with saturated sodium bicarbonate solution and brine, then dried and concentrated. The final product is purified by column chromatography.

  • Estimated Yield: 40-60% (demethylation of multiple methoxy groups can be challenging and may result in lower yields)[10][11]

Logical Workflow

Friedländer Synthesis A 2-Amino-4,5-dimethoxy- acetophenone C 4-Hydroxy-6,7-dimethoxy- 2-(4-methoxyphenyl)quinoline A->C L-proline, EtOH, Reflux B Ethyl 4-methoxybenzoylacetate B->C D 4,6,7-Trimethoxy- 2-(4-methoxyphenyl)quinoline C->D CH₃I, K₂CO₃, DMF E 4-(4-Methoxyquinolin-2-yl)- benzene-1,2-diol D->E BBr₃, DCM

Figure 2. Friedländer synthesis workflow.

Route 3: Suzuki Cross-Coupling Approach

This modern synthetic strategy utilizes a palladium-catalyzed Suzuki cross-coupling reaction to form the key C-C bond between the quinoline and benzene rings. This approach can be highly efficient but requires the synthesis of a boronic acid derivative.

Experimental Protocol

Step 1: Synthesis of 2-Chloro-4-methoxyquinoline

4-Hydroxy-2-quinolone is treated with phosphorus oxychloride (POCl₃) to yield 2,4-dichloroquinoline. Subsequent reaction with sodium methoxide in methanol selectively substitutes the chlorine at the 4-position to give 2-chloro-4-methoxyquinoline.

  • Yields for this two-step process are generally good. [12]

Step 2: Suzuki Cross-Coupling

A mixture of 2-chloro-4-methoxyquinoline (1.94 g, 10 mmol), (3,4-dimethoxyphenyl)boronic acid (2.18 g, 12 mmol), tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (577 mg, 0.5 mmol), and potassium carbonate (2.76 g, 20 mmol) in a 3:1 mixture of 1,4-dioxane and water (40 mL) is heated at 100 °C under a nitrogen atmosphere for 12 hours. After cooling, the mixture is diluted with water and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography to give 2-(3,4-dimethoxyphenyl)-4-methoxyquinoline.

  • Estimated Yield: 70-85% (based on similar Suzuki coupling reactions)[13][14]

Step 3: Double Demethylation

The 2-(3,4-dimethoxyphenyl)-4-methoxyquinoline is demethylated using boron tribromide in dichloromethane as described in Route 2, Step 3 & 4, to yield the final product.

  • Estimated Yield: 40-60%[10][11]

Logical Workflow

Suzuki Coupling A 2-Chloro-4-methoxyquinoline C 2-(3,4-Dimethoxyphenyl)- 4-methoxyquinoline A->C Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O B (3,4-Dimethoxyphenyl)boronic acid B->C D 4-(4-Methoxyquinolin-2-yl)- benzene-1,2-diol C->D BBr₃, DCM

Figure 3. Suzuki cross-coupling workflow.

References

Safety Operating Guide

Proper Disposal of 4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide outlines the essential procedures for the proper disposal of 4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol, a compound featuring both quinoline and catechol moieties. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known hazards of quinoline and catechol derivatives. It is imperative to treat this compound as hazardous waste and to adhere to all institutional and local regulations.

Hazard Assessment and Core Principles

Core principles for disposal include:

  • Preventing release into the environment.[2][5]

  • Ensuring the safety of all laboratory personnel through the use of appropriate Personal Protective Equipment (PPE).[3][6]

  • Strict prohibition of disposal in regular trash or down the drain.[5][6][7]

  • Collection and management of all contaminated materials through an approved hazardous waste program.[6][7]

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate PPE to minimize exposure risks.

Protection TypeSpecific EquipmentStandards Compliance
Eye and Face Safety glasses with side shields or chemical splash goggles.OSHA 29 CFR 1910.133 or EN 166
Hand Chemical-resistant gloves (e.g., nitrile, neoprene).EN 374
Body Laboratory coat.---
Respiratory Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended.[4]---

Step-by-Step Disposal Procedure

The proper disposal of this compound requires a systematic approach to ensure safety and regulatory compliance.

Step 1: Waste Identification and Segregation
  • Characterize the Waste: Identify all waste streams containing this compound. This includes the pure compound, solutions, and contaminated labware (e.g., gloves, pipette tips, weighing paper).[1][7]

  • Segregate Waste Streams: Do not mix waste containing this compound with non-hazardous waste.[4] It is also critical to avoid mixing it with other incompatible hazardous waste streams to prevent dangerous reactions.[6][7]

Step 2: Waste Collection
  • Solid Waste: Carefully place any solid this compound and contaminated disposable items into a clearly labeled, leak-proof hazardous waste container with a secure, tight-fitting lid.[1][6]

  • Liquid Waste: Collect any solutions containing the compound in a designated liquid hazardous waste container that is compatible with the solvent used.[1]

Step 3: Labeling and Storage
  • Labeling: Clearly label the hazardous waste container with the words "Hazardous Waste" and the full chemical name: "this compound".[1][7] Also, list any other components and their approximate concentrations.[7]

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area while awaiting pickup.[1] The use of secondary containment is highly recommended to mitigate any potential leaks.[1]

Step 4: Final Disposal
  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[3] Do not attempt to dispose of this chemical through standard laboratory or municipal waste streams.[3]

Experimental Protocols

Spill Management Protocol

In the event of a spill, the following steps should be taken to minimize exposure and environmental contamination:

  • Evacuate and Ventilate: Immediately clear the area of all personnel and ensure the space is well-ventilated.[3]

  • Don Appropriate PPE: Before attempting cleanup, equip yourself with the required personal protective equipment.[3]

  • Contain the Spill: Prevent the spilled material from entering drains or water courses.[3]

  • Cleanup:

    • For Dry Spills: Use dry cleanup methods such as carefully sweeping or shoveling the material. Avoid generating dust.[3] Place the collected material into a labeled hazardous waste container.[3]

    • For Liquid Spills: Absorb the spill with an inert, non-combustible absorbent material such as sand or vermiculite.[4] Collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[4]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent or detergent and collect all cleaning materials as hazardous waste.[7]

Disposal Workflow Diagram

cluster_start Start: Identify Waste cluster_ppe Safety First cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal start Identify 4-(4-Methoxyquinolin-2-yl) benzene-1,2-diol Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe solid_waste Solid Waste & Contaminated Debris ppe->solid_waste Is it solid? liquid_waste Liquid Waste (Solutions) ppe->liquid_waste Is it liquid? collect_solid Place in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Place in Labeled Liquid Waste Container liquid_waste->collect_liquid storage Store Sealed Container in Designated Secure Area collect_solid->storage collect_liquid->storage disposal Arrange Pickup by EHS or Licensed Waste Contractor storage->disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol (CAS No. 1313738-83-8).[1][2][3] Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on the known hazards of structurally similar compounds, such as quinoline derivatives and catechols, is strongly advised. Quinoline derivatives may act as skin, eye, and respiratory irritants.[4] Therefore, it is imperative to handle this compound with the utmost care in a laboratory setting.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound.

Equipment Specification Purpose Protection Level
Hand Protection Nitrile or Neoprene GlovesProvides a barrier against skin contact. Inspect for degradation or punctures before use.Primary
Eye Protection Chemical Splash GogglesProtects eyes from accidental splashes of solutions or contact with airborne powder.Primary
Respiratory Protection N95 (or higher) Particulate Respirator or Air-purifying respirator with organic vapor cartridgesFor handling the solid, powdered form to prevent inhalation. For handling solutions or when vapors may be generated.Task-Dependent
Body Protection Laboratory Coat and Chemical-resistant ApronProtects skin and personal clothing from contamination. Recommended when handling larger quantities or when there is a significant risk of splashing.Primary & Secondary
Face Protection Face ShieldTo be worn over chemical splash goggles when there is a high risk of splashes.Secondary

Operational Plan: A Step-by-Step Workflow

Adherence to a standardized operational workflow is critical to ensure safety during the handling of this compound.

prep 1. Preparation handling 2. Handling prep->handling Proceed with caution cleanup 3. Cleanup & Decontamination handling->cleanup After experiment disposal 4. Waste Disposal cleanup->disposal Segregate waste removal 5. PPE Removal disposal->removal After securing waste

Caption: A step-by-step workflow for the safe handling of this compound.

1. Preparation:

  • Donning PPE: Before entering the designated handling area, put on a laboratory coat, nitrile or neoprene gloves, and chemical splash goggles.

  • Work Area Preparation: All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

2. Handling:

  • Weighing: When weighing the solid compound, do so in a fume hood to minimize inhalation of any dust particles.

  • Dissolving: Add the solid to the solvent slowly to prevent splashing. If using a volatile solvent, ensure adequate ventilation.

  • Experimental Procedures: Maintain a safe distance from reactions and use appropriate shielding. Avoid direct contact with the substance at all times.

3. Cleanup and Decontamination:

  • Surfaces: All surfaces that have come into contact with the chemical should be decontaminated with an appropriate solvent and then washed thoroughly.

  • Glassware: Decontaminate all glassware with a suitable solvent before washing.

4. Waste Disposal:

  • Segregation: Properly segregate chemical waste to prevent dangerous reactions.

  • Solid Waste: Collect any solid waste in a clearly labeled, sealable container. Label the container as "Hazardous Waste" with the full chemical name.

  • Liquid Waste: Collect liquid waste in a dedicated, leak-proof, and sealable container. Label the container as "Hazardous Waste" and list all components of the solution with their approximate percentages.

  • Contaminated Labware: Disposable items such as gloves and pipette tips should be collected in a separate, sealed bag labeled as "Hazardous Waste: Contaminated Debris".

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and proper disposal.

5. PPE Removal:

  • Remove PPE in a designated area to prevent the spread of contamination. Dispose of single-use items in the appropriate hazardous waste container.

Disposal Plan

Treat this compound as hazardous waste. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.

cluster_waste Waste Generation cluster_collection Waste Collection cluster_disposal Final Disposal solid Solid Waste solid_container Labeled Solid Hazardous Waste Container solid->solid_container liquid Liquid Waste liquid_container Labeled Liquid Hazardous Waste Container liquid->liquid_container contaminated Contaminated Items debris_bag Labeled Contaminated Debris Bag contaminated->debris_bag ehs EHS Pickup solid_container->ehs liquid_container->ehs debris_bag->ehs

Caption: Waste disposal workflow for this compound.

By implementing these safety and logistical measures, researchers can handle this compound with confidence, ensuring a secure environment for scientific advancement.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.